2-Bromo-N-methylaniline hydrochloride
Description
BenchChem offers high-quality 2-Bromo-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFFBPLMGZFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656904 | |
| Record name | 2-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-69-3 | |
| Record name | Benzenamine, 2-bromo-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-N-methylaniline hydrochloride, a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.
Chemical Identity and CAS Number Clarification
A notable point of ambiguity arises when identifying 2-Bromo-N-methylaniline hydrochloride by its CAS (Chemical Abstracts Service) number. The hydrochloride salt of 2-Bromo-N-methylaniline is most specifically identified by CAS Number 957120-69-3 .[1][2][3][4] It is crucial to distinguish this from the free base, 2-Bromo-N-methylaniline, which has the CAS Number 6832-87-7 .[5] Furthermore, researchers should be cautious not to confuse it with isomers such as 2-Bromo-4-methylaniline hydrochloride, which is assigned a different CAS Number, 13194-71-3 .[6]
This guide will focus on the compound associated with CAS Number 957120-69-3 and its parent free base.
Physicochemical Properties
The physicochemical properties of both 2-Bromo-N-methylaniline and its hydrochloride salt are summarized in the table below. The conversion of the free base, a liquid, to its hydrochloride salt results in a solid material, which can offer advantages in terms of handling, stability, and purification.
| Property | 2-Bromo-N-methylaniline (Free Base) | 2-Bromo-N-methylaniline Hydrochloride |
| CAS Number | 6832-87-7[5] | 957120-69-3[1][2][3][4] |
| Molecular Formula | C₇H₈BrN[7] | C₇H₉BrClN[1][4] |
| Molecular Weight | 186.05 g/mol [7] | 222.51 g/mol [2] |
| Appearance | Brown liquid | Off-white solid |
| Boiling Point | 107-109 °C at 12 mmHg | Not applicable (decomposes) |
| Density | 1.589 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.6070 | Not applicable |
| Solubility | Soluble in most organic solvents.[8] | Water soluble. |
Synthesis and Purification
The synthesis of 2-Bromo-N-methylaniline hydrochloride is a two-step process involving the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 2-Bromo-N-methylaniline (Free Base)
A common route for the synthesis of 2-Bromo-N-methylaniline involves the bromination of N-methylaniline. The directing effect of the N-methylamino group favors ortho- and para-substitution. Careful control of reaction conditions is necessary to achieve selective ortho-bromination.
Reaction Scheme:
A representative synthetic workflow for 2-Bromo-N-methylaniline.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile dropwise to the cooled solution over a period of 30-60 minutes. The use of NBS is preferred over liquid bromine for its milder and more selective bromination properties.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-N-methylaniline.
Formation of 2-Bromo-N-methylaniline Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Bromo-N-methylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Bromo-N-methylaniline hydrochloride.
Analytical Characterization
The identity and purity of 2-Bromo-N-methylaniline and its hydrochloride salt are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of the free base is expected to show a singlet for the N-methyl protons, and multiplets in the aromatic region corresponding to the protons on the benzene ring.
-
¹³C NMR will show distinct signals for the N-methyl carbon and the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base will exhibit characteristic N-H stretching vibrations. In the hydrochloride salt, these bands will be shifted due to the formation of the ammonium salt.
-
Mass Spectrometry (MS): GC-MS is a valuable tool for confirming the molecular weight of the free base and identifying any impurities. The mass spectrum will show a characteristic isotopic pattern for the bromine atom.
Applications in Research and Development
Halogenated anilines, including 2-Bromo-N-methylaniline, are versatile building blocks in organic synthesis, particularly in the pharmaceutical and materials science sectors.[9]
-
Pharmaceutical Synthesis: The bromine atom in 2-Bromo-N-methylaniline serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds found in many biologically active compounds.[8][10] Aniline derivatives are precursors to a wide range of pharmaceuticals.[8]
-
Agrochemicals and Materials Science: This compound can also be utilized as an intermediate in the synthesis of agrochemicals, dyes, and polymers.[10] The presence of the bromo and methylamino groups can impart specific properties to the final products.
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- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: A Versatile Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of 2-Bromo-N-methylaniline hydrochloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility as a versatile building block in modern organic synthesis.
Core Molecular Identity and Physicochemical Properties
2-Bromo-N-methylaniline hydrochloride is the salt form of the parent compound, 2-Bromo-N-methylaniline. The hydrochloride form often presents advantages in a laboratory setting, such as improved stability, higher melting point, and reduced volatility compared to the free base. The protonation of the secondary amine enhances its solubility in protic solvents and modifies its reactivity profile.
Below is the fundamental structure of the cation, 2-Bromo-N-methylanilinium.
Caption: Figure 1: Chemical Structure of the 2-Bromo-N-methylanilinium Cation.
Table 1: Chemical Identifiers and Properties
| Property | 2-Bromo-N-methylaniline (Free Base) | 2-Bromo-N-methylaniline Hydrochloride (Salt) |
| IUPAC Name | 2-bromo-N-methylaniline[1] | 2-bromo-N-methylanilinium chloride |
| CAS Number | 6832-87-7[1][2][3] | 957120-69-3[4] |
| Molecular Formula | C₇H₈BrN[1][2] | C₇H₉BrClN[4] |
| Molecular Weight | 186.05 g/mol [1][2] | 222.51 g/mol [4] |
| Physical Form | Brown Liquid[3] | Off-white solid (inferred from similar compounds)[5] |
| Boiling Point | 107-109 °C @ 12 mmHg[6] | 240 °C (for the related 2-bromo-4-methylaniline HCl)[5] |
| Density | 1.589 g/mL at 25 °C[6] | 1.498 g/mL (for the related 2-bromo-4-methylaniline HCl)[5] |
| Refractive Index (n20/D) | 1.6070 | Not Applicable |
| SMILES | CNC1=CC=CC=C1Br[1] | CNC1=C(Br)C=CC=C1.Cl |
| InChI Key | SMVIAQFTVWDWDS-UHFFFAOYSA-N[3] | Not readily available |
Synthesis and Purification: A Strategic Approach
The synthesis of 2-Bromo-N-methylaniline hydrochloride is typically achieved in a two-step process from commercially available precursors. The choice of strategy depends on the starting material, but a common route involves the selective bromination of N-methylaniline. An alternative is the N-methylation of 2-bromoaniline.
Caption: Figure 2: Representative Synthesis Workflow.
Representative Synthesis Protocol
This protocol describes a common laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Bromination of N-Methylaniline
-
Rationale: Direct bromination of anilines can be aggressive and lead to multiple substitutions. The N-methyl group is only moderately activating, but a controlled, selective monobromination is required. Using N-Bromosuccinimide (NBS) as the bromine source offers milder reaction conditions and improved selectivity compared to elemental bromine.[7] Acetonitrile is a suitable polar aprotic solvent.
-
Procedure: a. Dissolve N-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath to manage the exothermicity of the reaction. c. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. f. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-N-methylaniline free base.
Step 2: Formation of the Hydrochloride Salt
-
Rationale: Conversion to the hydrochloride salt is a straightforward acid-base reaction that facilitates purification by recrystallization and improves the compound's handling characteristics. Diethyl ether is a common solvent for this precipitation as the hydrochloride salt is typically insoluble in it.
-
Procedure: a. Dissolve the crude 2-Bromo-N-methylaniline from Step 1 in a minimal amount of anhydrous diethyl ether. b. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring. c. A precipitate of 2-Bromo-N-methylaniline hydrochloride will form immediately. d. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Step 3: Purification
-
Rationale: Recrystallization is the primary method for purifying the solid hydrochloride salt, removing unreacted starting materials and side products.
-
Procedure: The dried solid can be recrystallized from a suitable solvent system, such as an ethanol/ether or isopropanol/hexane mixture, to yield the final product in high purity.
Spectroscopic Characterization: Verifying the Structure
Structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule. The following data is for the free base , from which the hydrochloride spectrum can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.
Table 2: ¹H and ¹³C NMR Data for 2-Bromo-N-methylaniline (Free Base) in CDCl₃ [8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.46 | dd, J = 7.9, 1.4 Hz | Ar-H (C6-H, ortho to Br) |
| 7.25 | m | Ar-H (C4-H, para to N) | |
| 6.67 | dd, J = 8.1, 1.1 Hz | Ar-H (C3-H, ortho to N) | |
| ~6.61 | m | Ar-H (C5-H, meta to N) | |
| 4.39 | s (broad) | N-H | |
| 2.93 | s | N-CH₃ | |
| ¹³C | 145.97 | s | C -NHCH₃ (C1) |
| 132.28 | s | Ar-C H (C6) | |
| 128.56 | s | Ar-C H (C4) | |
| 117.60 | s | Ar-C H (C5) | |
| 110.74 | s | Ar-C H (C3) | |
| 109.62 | s | C -Br (C2) | |
| 30.61 | s | N-C H₃ |
-
Expert Interpretation: The ¹H NMR shows four distinct aromatic signals, consistent with an ortho-disubstituted benzene ring. The doublet of doublets at 7.46 ppm is characteristic of the proton ortho to the bromine atom. The upfield signals around 6.6-6.7 ppm are typical for protons ortho and para to the electron-donating amine group. The singlet at 2.93 ppm confirms the N-methyl group.
-
Expected Changes for the Hydrochloride Salt: Upon protonation to form the hydrochloride, the N-H proton signal will become more pronounced, likely shifting downfield and appearing as a broad triplet due to coupling with the adjacent methyl protons. The aromatic protons, particularly those ortho and para to the newly formed ammonium group (-NH₂⁺CH₃), will experience deshielding and shift downfield due to the increased electron-withdrawing nature of the protonated amine.
Infrared (IR) Spectroscopy
-
Free Base: The IR spectrum of the free base is expected to show a characteristic N-H stretch for a secondary amine around 3400-3450 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while C-N and C-Br stretches will be visible in the fingerprint region (below 1300 cm⁻¹).
-
Hydrochloride Salt: For the hydrochloride, the N-H stretch will broaden significantly and shift to a lower frequency (typically 2400-3200 cm⁻¹) due to the formation of the R₂N-H₂⁺ bond.
Mass Spectrometry (MS)
-
Analysis: Electron Ionization (EI) GC-MS of the free base would show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom. For 2-Bromo-N-methylaniline, these would appear at m/z ≈ 185 and 187.[8] A key fragmentation would be the loss of the methyl group, leading to a significant fragment at m/z 170/172.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-N-methylaniline hydrochloride lies in the distinct reactivity of its functional groups. The ortho-bromo position is primed for metal-catalyzed cross-coupling reactions, while the secondary amine can be further functionalized. This dual reactivity makes it a powerful scaffold for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide is the most significant feature for drug development professionals, as it is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. Ortho-substituted anilines are crucial structural motifs in numerous pharmacologically active compounds.[9]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[10] This is invaluable for linking the bromoaniline core to other aromatic, heteroaromatic, or alkyl fragments.[9]
Caption: Figure 4: General Catalytic Cycle for Buchwald-Hartwig Amination.
-
Protocol Insight: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and specialized, bulky electron-rich phosphine ligands to facilitate the reductive elimination step, which is often rate-limiting. [11]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is a primary responsibility. 2-Bromo-N-methylaniline and its hydrochloride salt must be handled with care.
-
Hazard Identification: The free base is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). [1][2][3]Substituted anilines should generally be treated as toxic and potential skin sensitizers.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, dark place away from oxidizing agents. [2]
Conclusion
2-Bromo-N-methylaniline hydrochloride is more than just a catalog chemical; it is a strategically designed building block that offers solutions to common synthetic challenges. Its true value is realized in its application, particularly in palladium-catalyzed cross-coupling reactions that are central to modern pharmaceutical and materials science research. Understanding its properties, synthesis, and reactivity allows the discerning scientist to leverage its full potential in the rapid construction of complex molecular architectures.
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ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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2-Bromo-N-methylaniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methylaniline Hydrochloride
Introduction
2-Bromo-N-methylaniline hydrochloride is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions, and the secondary amine, which can be a crucial pharmacophore or a point for further derivatization. This guide provides an in-depth exploration of the primary synthetic pathways to 2-Bromo-N-methylaniline, culminating in its conversion to the hydrochloride salt. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, reflecting a field-proven approach to synthetic organic chemistry.
Strategic Analysis of Synthetic Pathways
The synthesis of 2-Bromo-N-methylaniline can be approached from several logical starting points. A retrosynthetic analysis reveals two primary disconnection strategies: cleavage of the N-C(methyl) bond or the C-Br bond. This leads to three principal synthetic strategies, each with its own set of advantages and challenges.
An In-depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Synthesis, Properties, and Exploration of Potential Mechanisms of Action
This technical guide provides a comprehensive overview of 2-Bromo-N-methylaniline hydrochloride, a halogenated aniline derivative of interest in synthetic and medicinal chemistry. While its primary role to date has been as a chemical intermediate, its structural motifs suggest potential for biological activity. This document will delve into its known physicochemical properties, outline a detailed synthetic pathway, and, in the absence of extensive direct research, propose potential mechanisms of action and a framework for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this compound.
Physicochemical Properties of 2-Bromo-N-methylaniline and its Hydrochloride Salt
2-Bromo-N-methylaniline is an organic compound whose hydrochloride salt form is often used to improve its stability and solubility for experimental purposes.[1] The key physicochemical properties of the parent compound, 2-Bromo-N-methylaniline, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H8BrN | [2][3] |
| Molecular Weight | 186.05 g/mol | [2][3] |
| Boiling Point | 107-109 °C at 12 mmHg | |
| Density | 1.589 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6070 | |
| InChI Key | SMVIAQFTVWDWDS-UHFFFAOYSA-N | |
| CAS Number | 6832-87-7 | [3] |
The hydrochloride salt, 2-Bromo-N-methylaniline hydrochloride (CAS Number: 957120-69-3), has a molecular formula of C7H9BrClN and a molecular weight of 222.5 g/mol .[4]
Synthesis of 2-Bromo-N-methylaniline Hydrochloride: A Step-by-Step Protocol
The synthesis of 2-Bromo-N-methylaniline typically involves the bromination of N-methylaniline. A general, multi-step synthetic approach, starting from aniline, is detailed below. This process involves protection of the amino group, followed by methylation, bromination, and finally deprotection and salt formation. A similar multi-step synthesis is employed for other halogenated anilines.[5]
Experimental Protocol for the Synthesis of 2-Bromo-N-methylaniline Hydrochloride
Step 1: Protection of the Amino Group of Aniline
The initial step involves the protection of the highly reactive amino group of aniline to prevent unwanted side reactions during subsequent steps.[6] Acetylation is a common and effective method.
-
To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry to obtain acetanilide.
Step 2: N-methylation of Acetanilide
-
Suspend the dried acetanilide in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, for example, sodium hydride, portion-wise at 0 °C under an inert atmosphere.
-
After the evolution of hydrogen gas ceases, add methyl iodide dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-methylacetanilide.
Step 3: Bromination of N-methylacetanilide
This step introduces the bromine atom onto the aromatic ring via electrophilic aromatic substitution.[7]
-
Dissolve N-methylacetanilide in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring. The use of N-bromosuccinimide (NBS) is also a viable alternative.[7]
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Bromo-N-methylacetanilide.
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acetyl protecting group and the formation of the hydrochloride salt.
-
Reflux the 2-Bromo-N-methylacetanilide in the presence of aqueous hydrochloric acid for several hours.[6]
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the 2-Bromo-N-methylaniline hydrochloride.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-Bromo-N-methylaniline hydrochloride.
Potential Mechanisms of Action and Research Applications
While there is a lack of specific research on the mechanism of action of 2-Bromo-N-methylaniline hydrochloride, its chemical structure allows for informed hypotheses regarding its potential biological activities and applications. It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]
Hypothetical Biological Targets
Based on its structural features, 2-Bromo-N-methylaniline hydrochloride could potentially interact with several biological targets:
-
Enzymes: The aniline moiety is a common feature in many enzyme inhibitors. For instance, related compounds have shown inhibitory activity against cytochrome P450 enzymes.[8] The bromo and N-methyl substitutions could modulate its binding affinity and selectivity for various enzymes. It could act as either a substrate or an inhibitor, thereby influencing metabolic pathways.[1]
-
Receptors: The compound may bind to various receptors, thereby affecting cellular signaling processes.[1] The lipophilicity imparted by the bromine atom could facilitate its passage through cell membranes to interact with intracellular receptors.
-
Ion Channels: Substituted anilines are known to interact with ion channels. The specific substitutions on 2-Bromo-N-methylaniline could confer activity at neuronal or cardiac ion channels.
Potential Research Applications
The potential biological activities of 2-Bromo-N-methylaniline hydrochloride make it a candidate for investigation in several research areas:
-
Drug Discovery: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or receptor modulators.[7]
-
Enzyme Inhibition Studies: It can be used as a tool compound to study the structure-activity relationships of enzyme inhibitors.[1]
-
Probe for Biological Systems: If labeled, it could be used as a probe to identify and characterize novel biological targets.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To investigate the currently unknown mechanism of action of 2-Bromo-N-methylaniline hydrochloride, a systematic experimental approach is required. The following workflow outlines a series of experiments that can be conducted.
Step-by-Step Experimental Protocol
Step 1: High-Throughput Screening (HTS)
-
Objective: To identify initial biological activities across a broad range of targets.
-
Method: Screen the compound against a diverse panel of assays, including enzymatic assays, receptor binding assays, and cell-based assays for cytotoxicity, proliferation, and signaling pathway modulation.
-
Rationale: HTS provides an unbiased approach to identify potential "hits" and guide further investigation.
Step 2: Target Identification and Validation
-
Objective: To identify the specific molecular target(s) responsible for the observed biological activity.
-
Method: Employ techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., shRNA or CRISPR-Cas9 screening) in a relevant cellular model.
-
Rationale: Pinpointing the direct molecular target is crucial for understanding the mechanism of action.
Step 3: In Vitro Characterization
-
Objective: To characterize the biochemical and biophysical interaction of the compound with its identified target.
-
Method: Perform enzyme kinetics, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to determine binding affinity (Kd), kinetics (kon/koff), and thermodynamics.
-
Rationale: These experiments provide quantitative data on the compound-target interaction.
Step 4: Cellular and In Vivo Studies
-
Objective: To confirm the mechanism of action in a biological context.
-
Method: Conduct cell-based assays to measure downstream effects of target engagement. If promising, proceed to in vivo studies in appropriate animal models to assess efficacy and pharmacokinetics.
-
Rationale: These studies validate the physiological relevance of the in vitro findings.
Experimental Workflow Diagram
Caption: Experimental workflow for Mechanism of Action elucidation.
Conclusion
2-Bromo-N-methylaniline hydrochloride is a chemical compound with well-defined physicochemical properties and established synthetic routes. While its primary application has been in organic synthesis, its structural characteristics suggest a potential for biological activity that remains largely unexplored. This guide has provided a comprehensive overview of the current knowledge and has proposed a clear path forward for researchers interested in elucidating its mechanism of action. The proposed experimental workflow offers a robust framework for investigating its biological potential and could pave the way for its application in drug discovery and as a chemical probe.
References
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Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. [Link]
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2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem. [Link]
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(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Solubility of 2-Bromo-N-methylaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-N-methylaniline hydrochloride (CAS No. 957120-69-3). While quantitative solubility data for this specific compound is not extensively published, this document synthesizes available physicochemical data with established scientific principles to predict its solubility behavior. Crucially, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various solvent systems. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this document serves as a practical resource for drug development, process chemistry, and research applications.
Introduction: Understanding the Molecule and the Medium
2-Bromo-N-methylaniline hydrochloride is an aromatic amine salt. The parent molecule, 2-Bromo-N-methylaniline, is a substituted aniline, a common scaffold in organic synthesis and medicinal chemistry. The formation of a hydrochloride salt is a widely used strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic parent compounds. The protonation of the secondary amine group introduces ionic character, which generally favors dissolution in polar solvents like water.
Understanding the solubility of this compound is critical for a range of applications:
-
Reaction Chemistry: Ensuring the compound is fully dissolved in a reaction solvent is key to achieving homogenous reaction kinetics and maximizing yield.
-
Drug Discovery: For potential active pharmaceutical ingredients (APIs), aqueous solubility is a primary determinant of bioavailability and dictates viable formulation strategies.[1]
-
Purification and Crystallization: Solubility differences in various solvents are exploited for effective purification and for obtaining crystalline material with desired properties.
This guide will first outline the known physicochemical properties that govern solubility and then provide a robust, authoritative protocol for its empirical determination.
Physicochemical Profile and Predicted Solubility
While specific experimental solubility data is sparse, we can infer a likely solubility profile from the compound's structure and the properties of its free base.
Core Compound Properties
A summary of the key physicochemical properties for the parent compound and the hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Name | 2-Bromo-N-methylaniline hydrochloride | - |
| CAS Number | 957120-69-3 | [2] |
| Molecular Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.51 g/mol | [2] |
| Appearance | Off-white solid (Predicted) | [3] |
| Parent Free Base (2-Bromo-N-methylaniline) | ||
| CAS Number | 6832-87-7 | |
| Molecular Weight | 186.05 g/mol | [4] |
| Density | 1.589 g/mL at 25 °C | [5] |
| Boiling Point | 107-109 °C at 12 mmHg | |
| Refractive Index | n20/D 1.6070 |
Predicted Solubility Behavior
The conversion of the parent aniline (a weak base) to its hydrochloride salt is the single most important factor for its solubility.
-
Aqueous Solubility: The ionic nature of the hydrochloride salt form suggests that 2-Bromo-N-methylaniline hydrochloride will be significantly more soluble in water and other polar protic solvents (e.g., methanol, ethanol) than its free base. The solubility will be pH-dependent, with higher solubility at lower pH values where the amine remains protonated.
-
Organic Solvent Solubility: Solubility in nonpolar organic solvents (e.g., hexanes, toluene) is expected to be low. The salt's ionic character is unfavorable for solvation by nonpolar media. In polar aprotic solvents (e.g., DMSO, DMF), it may exhibit moderate to good solubility, as these solvents can solvate the cation.
Authoritative Protocol: Thermodynamic Solubility Determination
To generate reliable and reproducible solubility data, a standardized methodology is essential. The most widely accepted approach is the Shake-Flask Method , which is consistent with OECD Guideline 105 for Testing of Chemicals.[6][7][8] This method determines the equilibrium or thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9][10]
The Causality of the Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[10] By ensuring excess, undissolved solid is present, we can be confident the solvent is saturated. Subsequent separation of the solid and analysis of the liquid phase provides the solubility value. This method is considered the "gold standard" for its robustness and direct measurement of the thermodynamic equilibrium state.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
This protocol is a self-validating system, incorporating controls and replicates to ensure trustworthiness.
-
Materials & Reagents:
-
2-Bromo-N-methylaniline hydrochloride (purity >98%)
-
Solvent of interest (e.g., deionized water, PBS pH 7.4, ethanol), HPLC-grade or higher.[6]
-
Glass vials with screw caps (e.g., 4 mL or 20 mL scintillation vials).
-
Orbital shaker or rotator with temperature control.
-
Centrifuge.
-
Calibrated pipettes.
-
Validated analytical system (e.g., HPLC-UV) with a calibrated standard curve.
-
-
Protocol:
-
Preparation: Add an excess amount of the compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have more solid than will dissolve, which can be estimated in a preliminary test.[8] Prepare at least three replicate samples. Also, prepare a "solvent blank" containing only the solvent.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 hours is common, but 48 hours is recommended for confirmation.[10]
-
Phase Separation: After equilibration, visually inspect each vial to confirm that excess solid remains. Let the vials stand for 1-2 hours to allow large particles to settle. Then, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Causality Note: Avoid disturbing the solid pellet. Any suspended particles will lead to an overestimation of solubility. For this reason, some protocols add a filtration step (e.g., using a 0.22 µm syringe filter), but one must be cautious of potential compound adsorption to the filter material.[11]
-
Analysis: Prepare an accurate dilution of the supernatant with the appropriate mobile phase or solvent blank. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV, against a calibration curve prepared from a known stock solution.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility as the mean and standard deviation of the replicate samples.
-
Alternative and High-Throughput Methods
For early-stage drug discovery where speed is critical, kinetic solubility methods are often employed.[9] These methods, such as nephelometry (light scattering), measure the concentration at which a compound precipitates from a solution when added from a DMSO stock.[1][11][12] While faster, these methods often yield higher and more variable results than thermodynamic solubility because they can generate supersaturated solutions.[10] They are best used for rank-ordering compounds rather than for definitive thermodynamic values.
Conclusion
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PubChem. 2-Bromo-N-methylaniline. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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FILAB. Solubility testing in accordance with the OECD 105. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
2-Bromo-N-methylaniline hydrochloride is an aromatic amine, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of a bromine atom and a methylamino group on the aniline ring imparts specific reactivity, making it a valuable intermediate. However, these same structural features contribute to its potential toxicity and handling challenges. Aromatic amines, as a class, are known for their ability to be absorbed through the skin and to cause systemic effects, including methemoglobinemia. The hydrochloride salt form generally increases water solubility and stability compared to the free base. A thorough understanding of the associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a detailed overview of the safety and handling precautions for 2-Bromo-N-methylaniline hydrochloride, drawing upon data from closely related compounds to establish a robust safety protocol.
Section 1: Chemical and Physical Properties
A comprehensive understanding of a chemical's properties is the foundation of a thorough risk assessment. While specific data for 2-Bromo-N-methylaniline hydrochloride is limited, the properties of the free base, 2-Bromo-N-methylaniline, and related compounds provide a strong basis for safe handling procedures.
| Property | Value | Source |
| Chemical Formula | C₇H₉BrClN | Strem Chemicals[1] |
| Molecular Weight | 221.51 g/mol | Strem Chemicals[1] |
| Appearance | Off-white solid | Strem Chemicals[1] |
| Boiling Point (of free base) | 107-109 °C at 12 mmHg | Sigma-Aldrich |
| Density (of free base) | 1.589 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | The hydrochloride salt is expected to have higher water solubility than the free base. | General Chemical Knowledge |
| InChI Key (of free base) | SMVIAQFTVWDWDS-UHFFFAOYSA-N | PubChem[2] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 2-Bromo-N-methylaniline hydrochloride are its potential toxicity upon ingestion, inhalation, and skin contact. The GHS classifications for the closely related 2-Bromo-N-methylaniline provide a strong indication of the expected hazards.[2]
GHS Hazard Classification (based on 2-Bromo-N-methylaniline):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Acute Toxicity, Dermal: Toxic in contact with skin.[3]
-
Acute Toxicity, Inhalation: May cause respiratory irritation.[3]
Causality of Hazards:
The toxicity of halogenated anilines is often attributed to the metabolic activation of the amine group, which can lead to the formation of reactive intermediates that bind to cellular macromolecules. The presence of the bromine atom can influence the metabolic pathways and potentially enhance toxicity. Skin absorption is a significant route of exposure for many anilines.[4]
Section 3: Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with 2-Bromo-N-methylaniline hydrochloride.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] All weighing, dispensing, and reaction setup should be performed within the fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently. | Aromatic amines can be absorbed through the skin.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent contact with the eyes, which can cause serious irritation.[3] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize skin exposure to spills or splashes. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used. | To prevent inhalation of dust or vapors.[6] |
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Section 4: Experimental Workflows and Methodologies
The following diagram illustrates a standard workflow for handling 2-Bromo-N-methylaniline hydrochloride in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: Standard Operating Procedure for Handling 2-Bromo-N-methylaniline Hydrochloride.
Section 5: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |
Spill Response
The following diagram outlines the logical steps for responding to a spill of 2-Bromo-N-methylaniline hydrochloride.
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An In-Depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N-methylaniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. Its unique structural features, including the presence of a bromine atom at the ortho position to the N-methylamino group, make it a versatile building block for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-N-methylaniline hydrochloride, with a focus on providing practical insights for researchers and professionals in drug development.
Physicochemical Properties
2-Bromo-N-methylaniline and its hydrochloride salt possess distinct physical and chemical properties that are crucial for their handling, storage, and application in synthesis.
| Property | 2-Bromo-N-methylaniline (Free Base) | 2-Bromo-N-methylaniline Hydrochloride | Source |
| CAS Number | 6832-87-7 | 957120-69-3 | [1][2] |
| Molecular Formula | C₇H₈BrN | C₇H₉BrClN | [1][2] |
| Molecular Weight | 186.05 g/mol | 222.51 g/mol | [1][2] |
| Appearance | - | Off-white solid | [3] |
| Boiling Point | 107-109 °C at 12 mmHg | 240 °C (decomposes) | [1] |
| Density | 1.589 g/mL at 25 °C | 1.498 g/mL | [1][3] |
| Refractive Index | n20/D 1.6070 | - | [1] |
Synthesis of 2-Bromo-N-methylaniline Hydrochloride
The synthesis of 2-Bromo-N-methylaniline hydrochloride is typically achieved through a multi-step process, starting from readily available precursors. The following workflow outlines a common and logical synthetic route.
Caption: Synthetic workflow for 2-Bromo-N-methylaniline Hydrochloride.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 2-Bromo-N-methylaniline (Free Base)
This procedure is based on established methods for the N-methylation of anilines.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: To the flask, add 2-bromoaniline and a suitable organic solvent (e.g., acetone or acetonitrile). Add a base, such as anhydrous potassium carbonate or sodium carbonate, to the mixture.
-
N-Methylation: While stirring the mixture, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise from the dropping funnel at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Bromo-N-methylaniline by vacuum distillation or column chromatography on silica gel to yield a pure liquid.
Part 2: Preparation of 2-Bromo-N-methylaniline Hydrochloride
This procedure follows general methods for the preparation of amine hydrochloride salts.
-
Dissolution: Dissolve the purified 2-Bromo-N-methylaniline in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) to the aniline solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl. Dry the product under vacuum to obtain pure 2-Bromo-N-methylaniline hydrochloride.
Spectroscopic Characterization
The structure of 2-Bromo-N-methylaniline can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.46 (dd, J = 7.9, 1.4 Hz, 1H), 7.25 (s, 1H), 6.67 (dd, J = 8.1, 1.1 Hz, 1H), 6.64 – 6.57 (m, 1H), 4.39 (s, 1H), 2.93 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61.
(Note: The provided NMR data is for the free base. The hydrochloride salt will show shifts in the signals, particularly for the protons near the ammonium center.)
Applications in Research and Development
2-Bromo-N-methylaniline hydrochloride is a key starting material in the synthesis of various target molecules due to the reactivity of its functional groups.
Caption: Applications of 2-Bromo-N-methylaniline Hydrochloride.
-
Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable precursor for the synthesis of complex pharmaceutical ingredients. The N-methylamino group can also be further functionalized. Bromoaniline derivatives have been investigated for their potential in developing new therapeutic agents.
-
Agrochemicals: Substituted anilines are common scaffolds in the development of herbicides and pesticides. 2-Bromo-N-methylaniline can serve as a starting material for the synthesis of novel crop protection agents.
-
Materials Science: The aromatic and amine functionalities allow for its use as a monomer in the synthesis of specialty polymers with tailored electronic or physical properties.
Safety and Handling
2-Bromo-N-methylaniline and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
-
Toxicity: The compound is harmful if swallowed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-N-methylaniline hydrochloride is a versatile and important chemical intermediate with broad applications in organic synthesis. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in research and development, particularly in the pharmaceutical and agrochemical industries. While its specific historical discovery remains elusive, its utility is firmly established within the broader context of aniline chemistry.
References
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-
2-Bromo-N-methylaniline | C7H8BrN | CID 334086. PubChem. (URL: [Link])
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2-BROMO-N-(TIOPHEN-3-YL-METILEN)-ANILINE. SpectraBase. (URL: [Link])
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2-Bromo-4-methylaniline | 583-68-6. PubChem. (URL: [Link])
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. (URL: [Link])
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Cas 1569-69-3,Cyclohexyl mercaptan | lookchem. (URL: [Link])
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(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (URL: [Link])
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Key characteristics of 2-Bromo-N-methylaniline hydrochloride
An In-Depth Technical Guide to 2-Bromo-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
Introduction
2-Bromo-N-methylaniline and its hydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis. Valued for the specific reactivity imparted by the bromine atom and the N-methylamino group, this compound serves as a versatile building block in the development of complex molecules. Its applications span pharmaceuticals, agrochemicals, and material science, making a thorough understanding of its characteristics essential for researchers and development professionals.[1] The hydrochloride salt form is of particular importance as it often enhances the compound's stability, handling properties, and solubility in protic solvents, which can be advantageous for specific reaction conditions or biological assays.
This guide provides a comprehensive technical overview of 2-Bromo-N-methylaniline hydrochloride, delving into its physicochemical properties, spectroscopic signature, common synthetic routes with mechanistic insights, and critical safety protocols. The content is structured to deliver not just procedural steps but the scientific rationale behind them, empowering professionals to leverage this compound's full potential in their research and development endeavors.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Bromo-N-methylaniline are crucial for its effective use. The conversion to its hydrochloride salt modifies these properties, primarily its physical state and solubility.
| Property | 2-Bromo-N-methylaniline (Free Base) | 2-Bromo-N-methylaniline HCl (Salt) |
| Synonyms | Benzenamine, 2-bromo-N-methyl- | N/A |
| CAS Number | 6832-87-7[2][3] | Not consistently defined; refers to the salt of CAS 6832-87-7 |
| Molecular Formula | C₇H₈BrN[2] | C₇H₉BrClN |
| Molecular Weight | 186.05 g/mol [3] | 222.51 g/mol |
| Appearance | Brown or off-white liquid/solid[4] | Typically an off-white to tan solid |
| Density | ~1.589 g/mL at 25 °C[3][5] | >1 g/cm³ |
| Boiling Point | 107-109 °C at 12 mmHg[3][5] | Decomposes at high temperatures |
| Flash Point | 103 °C (217.4 °F) - closed cup[3][4] | N/A |
| Solubility | Soluble in many organic solvents.[6] | Generally soluble in water and polar protic solvents.[7] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The key to identifying 2-Bromo-N-methylaniline is recognizing the unique signatures contributed by each part of the molecule.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose splitting patterns and chemical shifts are influenced by the ortho-bromo and ortho-amino substituents. A singlet corresponding to the three protons of the N-methyl group will be visible, and a broader signal for the N-H proton will also be present. In the hydrochloride salt, the N-H proton signal will shift significantly downfield and may be more pronounced.
-
Mass Spectrometry (MS): This technique is definitive for confirming the presence of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet (M and M+2) of approximately 1:1 intensity ratio.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include N-H stretching vibrations, aromatic C-H stretching, C=C stretching in the aromatic ring, and the C-N stretching band.
Synthesis and Purification
The synthesis of 2-Bromo-N-methylaniline typically involves a multi-step pathway designed to control regioselectivity and manage the reactivity of the aniline starting material. The final step involves a simple acid-base reaction to form the hydrochloride salt.
Synthetic Strategy: A Mechanistic Perspective
A common challenge in the synthesis of substituted anilines is controlling the position of electrophilic substitution. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Direct bromination of N-methylaniline can lead to a mixture of products and potential over-bromination.
A more controlled approach involves the bromination of N-methylaniline itself, where careful selection of the brominating agent and reaction conditions can favor the desired 2-bromo isomer.[1] Agents like N-bromosuccinimide (NBS) are often employed to provide a controlled source of electrophilic bromine.[1] The final conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether. This protonates the basic nitrogen atom, leading to the precipitation of the salt.
Detailed Experimental Protocol: Synthesis from N-methylaniline
This protocol outlines a representative procedure for the synthesis of 2-Bromo-N-methylaniline, followed by its conversion to the hydrochloride salt.
Step 1: Bromination of N-methylaniline
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve N-methylaniline in a suitable solvent like tetrahydrofuran (THF).[9]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of a brominating agent, such as copper(II) bromide (CuBr₂), portion-wise while maintaining the temperature.[9] The use of CuBr₂ as both a bromine source and an oxidant offers a convenient and effective method.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-N-methylaniline.
Step 2: Purification of the Free Base
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure 2-Bromo-N-methylaniline.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Bromo-N-methylaniline in a minimal amount of a non-polar solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.
-
The 2-Bromo-N-methylaniline hydrochloride will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-N-methylaniline hydrochloride.
Core Applications in Research & Development
The utility of 2-Bromo-N-methylaniline hydrochloride lies in its bifunctional nature, making it a valuable scaffold for building molecular complexity.
Intermediate for Complex Molecule Synthesis
The compound is a cornerstone intermediate for synthesizing a wide range of organic molecules.[10] The bromine atom is a versatile functional handle, readily participating in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-couplings.[11] These reactions are fundamental in modern drug discovery and materials science. The N-methylamino group can be further functionalized or can influence the electronic properties and conformation of the final molecule.
Derivatives of bromoanilines have demonstrated significant biological activity, including antiproliferative effects against various cancer cell lines, highlighting their importance in medicinal chemistry.[10] The compound can also be used in studies of enzyme interactions.[10]
Role as a Versatile Chemical Intermediate
Caption: Synthetic utility of 2-Bromo-N-methylaniline as a chemical intermediate.
Safety, Handling, and Toxicology
Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling 2-Bromo-N-methylaniline and its salt.
The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[12][13] It is also known to cause serious eye and skin irritation.[13][14] Prolonged or repeated exposure may cause damage to organs.[14]
GHS Hazard and Precautionary Information
| GHS Classification | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[12] | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340, P312.[13] |
| Eye/Skin Irritation | H319: Causes serious eye irritation. H315: Causes skin irritation.[13] | P280, P302+P352, P305+P351+P338.[13] |
| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P260, P314. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3] For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[15] Keep the container tightly closed and store locked up.[13][15]
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]
Conclusion
2-Bromo-N-methylaniline hydrochloride is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and hazards. Its strategic importance in the synthesis of pharmaceuticals and other advanced materials is clear. By understanding its chemical nature, leveraging controlled synthetic methodologies, and adhering strictly to safety guidelines, researchers and drug development professionals can effectively utilize this compound to advance their scientific objectives. This guide serves as a foundational resource to support those endeavors, promoting both innovation and safety in the laboratory.
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A-Z.guide | 2-Bromo-N-methylaniline Hydrochloride: Frontier Research & Application Blueprint
Abstract
2-Bromo-N-methylaniline hydrochloride is a deceptively simple molecule poised for significant impact across diverse chemical research areas. Its structural motifs—a secondary amine, a halogenated aromatic ring, and the salt form enhancing solubility and stability—make it a highly versatile and reactive building block. This guide moves beyond its established role as a synthetic intermediate, providing a forward-looking exploration of its untapped potential. We will dissect its core reactivity, focusing on modern catalytic methods to propose novel research avenues in medicinal chemistry, functional materials science, and organometallic chemistry. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering not just theoretical pathways but also actionable, field-tested experimental protocols to accelerate discovery.
Core Chemical Profile and Reactivity Insights
2-Bromo-N-methylaniline, in its free base or hydrochloride salt form, offers two primary reactive sites: the aryl bromide and the N-methylamino group. The bromine atom, positioned ortho to the activating N-methylamino group, is primed for a variety of palladium-catalyzed cross-coupling reactions. The secondary amine provides a nucleophilic center and a site for directing group strategies.
Physicochemical & Spectroscopic Data
A comprehensive understanding of a molecule's physical and spectral properties is the bedrock of reliable and reproducible research. The data for 2-Bromo-N-methylaniline and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 2-bromo-N-methylaniline | 2-bromo-N-methylanilinium chloride | [1] |
| CAS Number | 6832-87-7 | 957120-69-3 | [1][2] |
| Molecular Formula | C₇H₈BrN | C₇H₉BrClN | [1][2] |
| Molecular Weight | 186.05 g/mol | 222.51 g/mol | [1][3] |
| Appearance | - | Off-white solid | [4] |
| Boiling Point | - | 240 °C | [4] |
| Flash Point | 103 °C (closed cup) | - | [5] |
| Density | - | 1.498 g/mL | [4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is available through public databases like PubChem and commercial supplier websites, confirming the structure and purity.[1][6]
The Established Synthetic Landscape: A Launchpad for Innovation
The primary utility of 2-bromoanilines lies in their capacity as substrates for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis.[7] The presence of the bromine atom makes this molecule an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most powerful tool for derivatizing the 2-Bromo-N-methylaniline core. The choice of catalyst, ligand, base, and solvent is critical and dictates the success of the transformation.
-
Suzuki-Miyaura Coupling: For C-C bond formation, reacting with boronic acids or esters. This is a robust method for creating biaryl structures or introducing alkyl/alkenyl groups.[10]
-
Buchwald-Hartwig Amination: For C-N bond formation, reacting with primary or secondary amines. This allows for the synthesis of complex diamine structures.
-
Heck Coupling: For C-C bond formation with alkenes, leading to substituted styrenes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating aryl alkynes which are themselves versatile intermediates.
Expertise Insight: The N-methyl group can influence the choice of catalyst. Its steric bulk, though modest, can favor ligands like XPhos or SPhos that possess large bite angles and promote efficient reductive elimination. The secondary amine can also coordinate to the palladium center, potentially influencing the catalytic cycle. Protecting the amine as an amide (e.g., with Boc anhydride) can be a strategic choice to prevent side reactions and improve yields in certain coupling scenarios.
Frontier Research Area 1: Medicinal Chemistry & Privileged Scaffolds
Halogenated anilines are crucial intermediates in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs).[11] The 2-Bromo-N-methylaniline scaffold is a precursor to numerous heterocyclic systems that form the core of many bioactive molecules.[12]
Proposed Target Class: Kinase Inhibitors via Benzimidazole Synthesis
Many potent kinase inhibitors feature a benzimidazole core. 2-Bromo-N-methylaniline is an ideal starting material for a convergent synthesis of N-substituted benzimidazoles.
This approach leverages a copper-catalyzed, one-pot N-arylation and cyclization, which is an efficient and atom-economical strategy.[5] The resulting benzimidazole can be further functionalized to target specific kinase binding pockets.
Detailed Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzimidazole
This protocol provides a self-validating system for synthesizing a model benzimidazole derivative.
-
Reagent Preparation: To a dry 50 mL Schlenk flask under an argon atmosphere, add 2-Bromo-N-methylaniline hydrochloride (1.0 mmol, 222.5 mg), benzamide (1.2 mmol, 145.4 mg), copper(I) iodide nanoparticles (10 mol%, 19.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Solvent Addition: Add 10 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for both the C-N coupling and the subsequent intramolecular cyclization. DMSO is an excellent polar aprotic solvent for this type of transformation.
-
-
Work-up and Extraction: Cool the mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization (Validation): Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Confirm the structure of the resulting white solid by ¹H NMR, ¹³C NMR, and LC-MS analysis to validate the identity and purity of 1-methyl-2-phenyl-1H-benzimidazole.
Frontier Research Area 2: Materials Science & Organic Electronics
Aniline derivatives are foundational monomers for conductive polymers like polyaniline (PANI).[9] The unique substitution pattern of 2-Bromo-N-methylaniline offers an opportunity to create novel, functionalized PANI derivatives with tailored electronic properties.
Proposed Target: Post-Polymerization Functionalization
A key challenge in materials science is the synthesis of functional polymers. By electropolymerizing 2-Bromo-N-methylaniline, a polyaniline backbone is created with pendant aryl bromide groups. These groups serve as reactive handles for post-polymerization modification using the same cross-coupling reactions discussed earlier.
This strategy allows for the creation of a library of functional polymers from a single, versatile precursor, enabling applications in sensors, membranes, and energy storage.
Frontier Research Area 3: Organometallic Chemistry & Ligand Design
The N-methyl and ortho-bromo substituents can be exploited to design novel ligands for transition metal catalysis. Specifically, this scaffold is an excellent starting point for synthesizing N-Heterocyclic Carbene (NHC) ligands, which are highly effective in a wide range of catalytic reactions.[8][13]
Proposed Target: Bidentate N-Aryl NHC Ligands
A multi-step synthesis can transform 2-Bromo-N-methylaniline into a bidentate ligand precursor. This involves an initial Buchwald-Hartwig amination to introduce a second aniline moiety, followed by cyclization to form the imidazolium salt (the NHC precursor).
Expertise Insight: The synthesis of such ligands is a delicate process. The choice of the second aryl group (introduced via amination) is critical; it can be used to tune the steric and electronic properties of the final ligand and, by extension, the activity of the metal complex it coordinates. For example, using a bulky aniline like 2,6-diisopropylaniline can create a highly effective ligand for challenging cross-coupling reactions.
Conclusion and Future Outlook
2-Bromo-N-methylaniline hydrochloride is far more than a simple chemical intermediate. It is a versatile platform for innovation. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling, unlocks a vast chemical space. The research avenues proposed herein—the synthesis of kinase inhibitor scaffolds, the development of functional polymers through post-polymerization modification, and the design of novel NHC ligands—represent just a fraction of the possibilities. As synthetic methodologies continue to evolve, the potential applications for this powerful building block will only expand, solidifying its importance in the toolkits of chemists across academia and industry.
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Kantam, M. L., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron, 63(33), 8002-8009. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Strategic Derivatization of 2-Bromo-N-methylaniline Hydrochloride for Advanced Synthesis
Abstract
2-Bromo-N-methylaniline serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a reactive bromine atom ortho to an N-methylamino group, provides a versatile scaffold for constructing intricate molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1][2] The bromine atom is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This guide provides an in-depth exploration of key synthetic transformations, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We present validated, step-by-step protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, designed for reproducibility and scalability.
Introduction: The Strategic Value of 2-Bromo-N-methylaniline
The utility of 2-bromo-N-methylaniline as a synthetic intermediate cannot be overstated. The ortho-relationship between the bromine and the N-methylamino group can introduce specific steric and electronic effects, influencing the reactivity and conformation of the resulting derivatives. This structural motif is a key component in various pharmacologically active compounds.[3] The hydrochloride salt is the common commercial form, enhancing stability and shelf-life. However, for most organic reactions, liberation of the free amine is a mandatory first step.
Safety Considerations: 2-Bromo-N-methylaniline and its hydrochloride salt are classified as hazardous. They are toxic if swallowed or in contact with skin and cause skin and serious eye irritation.[4][5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
Preliminary Protocol: Liberation of the Free Amine
The hydrochloride salt must be neutralized to the free base form of 2-bromo-N-methylaniline before its use in most coupling reactions. The protonated amine is not nucleophilic and can interfere with catalytic cycles.
Protocol 2.1: Neutralization of 2-Bromo-N-methylaniline Hydrochloride
-
Dissolution: In a round-bottom flask, suspend 2-Bromo-N-methylaniline hydrochloride (1.0 eq) in a mixture of ethyl acetate (10 mL per gram of starting material) and water (10 mL per gram).
-
Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 8 and 9. Cessation of gas evolution (CO₂) is a good indicator of reaction completion.
-
Expert Insight: Sodium bicarbonate is a mild base, preferable to stronger bases like NaOH to avoid potential side reactions. The goal is simply to deprotonate the amine.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of ethyl acetate.
-
Washing & Drying: Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-bromo-N-methylaniline as an oil or low-melting solid. The product is typically used in the next step without further purification.
Core Synthetic Pathways for Derivatization
The primary avenues for derivatizing 2-bromo-N-methylaniline hinge on the transformation of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the modern standard for their efficiency, mild conditions, and broad functional group tolerance.[7][8]
Caption: Key synthetic routes from 2-Bromo-N-methylaniline.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[9] It is widely used due to the stability and low toxicity of the boronic acid reagents.
Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] Key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4.1: Synthesis of N-Methyl-2-(p-tolyl)aniline
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-N-methylaniline | 1.0 | 186.05 | 186 mg (1.0 mmol) |
| p-Tolylboronic acid | 1.2 | 135.96 | 163 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg (0.03 mmol) |
| K₂CO₃ (anhydrous) | 2.5 | 138.21 | 345 mg (2.5 mmol) |
| Toluene | - | - | 8 mL |
| Water | - | - | 2 mL |
Experimental Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-N-methylaniline, p-tolylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and potassium carbonate.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Expert Insight: The biphasic solvent system is common. The base is soluble in the aqueous phase, while the organic components and catalyst are in the organic phase. The reaction occurs at the interface.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[10] It has largely replaced harsher classical methods like the Ullmann condensation for this purpose due to its superior scope and milder conditions.[10][11]
Principle: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[11] After oxidative addition, the amine coordinates to the palladium center. A base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to furnish the arylated amine product.[11] The choice of phosphine ligand is crucial and often requires screening; bulky, electron-rich ligands are typically most effective.[11]
Protocol 5.1: Synthesis of N¹-Methyl-N²-phenyl-1,2-benzenediamine
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-N-methylaniline | 1.0 | 186.05 | 186 mg (1.0 mmol) |
| Aniline | 1.2 | 93.13 | 112 mg (1.2 mmol) |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 mg (0.02 mmol) |
| XPhos | 0.08 | 476.62 | 38 mg (0.08 mmol) |
| NaOt-Bu | 1.4 | 96.10 | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | - | - | 10 mL |
Experimental Procedure:
-
Inert Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos, and sodium tert-butoxide (NaOt-Bu) to a dry Schlenk tube.
-
Causality: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine at the palladium center. It is highly hygroscopic and must be handled in an inert atmosphere. XPhos is a bulky, electron-rich phosphine ligand that facilitates the reductive elimination step.
-
-
Reagent Addition: Add anhydrous toluene, followed by 2-bromo-N-methylaniline and aniline via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Quenching & Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol: Ullmann Condensation
The Ullmann reaction is a classic copper-catalyzed method for forming C-C, C-N, or C-O bonds, typically requiring harsher conditions (high temperatures) than its palladium-catalyzed counterparts.[12][13] However, it remains a valuable tool, especially in industrial settings or when palladium is undesirable. Modern ligand-assisted protocols have significantly improved the reaction conditions.
Principle: The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition of Cu(I) to the aryl halide. This is followed by coupling with the nucleophile (amine or alcohol). The reaction often requires a stoichiometric or high loading of copper and a base.[14]
Protocol 6.1: Synthesis of 2-Phenoxy-N-methylaniline
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromo-N-methylaniline | 1.0 | 186.05 | 186 mg (1.0 mmol) |
| Phenol | 1.5 | 94.11 | 141 mg (1.5 mmol) |
| CuI | 0.2 | 190.45 | 38 mg (0.2 mmol) |
| L-Proline | 0.4 | 115.13 | 46 mg (0.4 mmol) |
| K₂CO₃ (anhydrous) | 2.0 | 138.21 | 276 mg (2.0 mmol) |
| DMSO (anhydrous) | - | - | 5 mL |
Experimental Procedure:
-
Setup: To a reaction vial, add copper(I) iodide (CuI), L-Proline, anhydrous potassium carbonate, phenol, and 2-bromo-N-methylaniline.
-
Expert Insight: L-Proline acts as a ligand for copper, stabilizing the catalyst and facilitating the coupling at lower temperatures than the traditional ligand-free Ullmann reaction.
-
-
Reaction: Add anhydrous Dimethyl sulfoxide (DMSO). Seal the vial and heat to 110-120 °C for 24 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired ether.
Conclusion
2-Bromo-N-methylaniline hydrochloride is an exceptionally valuable precursor for chemical synthesis. By first liberating the free amine, researchers can access a powerful platform for molecular diversification. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer mild, efficient, and general routes to C-C and C-N coupled products, respectively. For specific applications or where palladium use is restricted, the copper-catalyzed Ullmann condensation provides a robust alternative. The protocols detailed herein are designed to serve as a reliable foundation for researchers, enabling the strategic synthesis of novel derivatives for drug discovery, materials science, and beyond.
References
- Vertex AI Search. (2024-02-05). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Guidechem. What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ.
- Sigma-Aldrich. 2-Bromo-N-methylaniline 95.
- Thermo Fisher Scientific. (2025-09-19).
- Fisher Scientific.
- Lubaeva, A. E., et al. (2024-09-16).
- Chemistry LibreTexts. (2023-08-02). 2.
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
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- Wikipedia.
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- Beilstein Journals. (2024-07-02). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- NIH Public Access. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
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- OperaChem. (2025-04-01). Ullmann coupling-An overview.
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Application Notes and Protocols: The Strategic Use of 2-Bromo-N-methylaniline Hydrochloride in Medicinal Chemistry
Introduction: The Versatility of a Privileged Scaffold Precursor
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the strategic use of versatile chemical building blocks that provide a reliable foundation for the synthesis of diverse and complex molecular architectures. 2-Bromo-N-methylaniline hydrochloride is one such pivotal precursor. Its unique structural features—an ortho-brominated aniline bearing an N-methyl group—offer a powerful handle for sophisticated synthetic transformations, making it an invaluable asset in the drug discovery pipeline. The presence of the bromine atom facilitates key carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-methylaniline moiety is a common feature in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This guide provides an in-depth exploration of the applications of 2-Bromo-N-methylaniline hydrochloride, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization. 2-Bromo-N-methylaniline hydrochloride is typically an off-white to pale-colored solid.[3] The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.
Table 1: Physicochemical Properties of 2-Bromo-N-methylaniline and its Hydrochloride Salt
| Property | 2-Bromo-N-methylaniline | 2-Bromo-N-methylaniline Hydrochloride | Reference |
| CAS Number | 6832-87-7 | 13194-71-3 | [3][4] |
| Molecular Formula | C₇H₈BrN | C₇H₉BrClN | [3][4] |
| Molecular Weight | 186.05 g/mol | 221.51 g/mol | [3][4] |
| Appearance | - | Off-white solid | [3] |
| Boiling Point | - | 240 °C | [3] |
| Density | - | 1.498 g/mL | [3] |
Safety and Handling Precautions
As with all halogenated anilines, appropriate safety measures must be strictly adhered to when handling 2-Bromo-N-methylaniline hydrochloride. The compound is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The synthetic utility of 2-Bromo-N-methylaniline hydrochloride is primarily centered around palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile reactive site for the introduction of a wide array of molecular fragments, enabling the rapid construction of complex scaffolds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] For 2-Bromo-N-methylaniline, this reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[11]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Bromo-N-methylaniline hydrochloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Bromo-N-methylaniline hydrochloride (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add 2-Bromo-N-methylaniline hydrochloride, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. This reaction allows for the coupling of 2-Bromo-N-methylaniline with a wide variety of primary and secondary amines, providing access to a diverse range of substituted aniline derivatives.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
This protocol outlines a general method for the Buchwald-Hartwig amination of 2-Bromo-N-methylaniline hydrochloride. The choice of ligand and base is crucial and often requires optimization.
Materials:
-
2-Bromo-N-methylaniline hydrochloride (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add 2-Bromo-N-methylaniline hydrochloride and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Application in the Synthesis of Bioactive Molecules
The true value of 2-Bromo-N-methylaniline hydrochloride as a building block is demonstrated by its application in the synthesis of molecules with significant biological activity.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] Many small-molecule kinase inhibitors feature a substituted aniline core, and 2-Bromo-N-methylaniline hydrochloride is an ideal starting material for the synthesis of such compounds. For example, derivatives of bromo-N-methylaniline have been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors.[1]
Synthesis of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs with diverse biological activities, including anticancer and antimicrobial properties.[11][12] Bromoanilines, including 2-bromo-4-methylaniline, can serve as precursors to quinoline derivatives through various cyclization reactions.[13]
Conclusion
2-Bromo-N-methylaniline hydrochloride is a highly valuable and versatile building block for medicinal chemists. Its ability to readily participate in robust and reliable cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a streamlined entry into complex molecular scaffolds. The strategic application of this precursor facilitates the synthesis of diverse libraries of compounds, particularly those targeting kinases and other important biological targets. A comprehensive understanding of its properties, handling requirements, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
PubChem. 2-Bromo-N-methylaniline. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
- Google Patents.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]
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National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubChem. Trametinib. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Pure. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. Recent advances in research of natural and synthetic bioactive quinolines. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
PubMed Central. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. [Link]
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Application Notes & Protocols: Strategic Use of 2-Bromo-N-methylaniline Hydrochloride in Synthesis
Introduction: The Versatility of a Key Building Block
2-Bromo-N-methylaniline is a highly valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring a reactive bromine atom ortho to an N-methylamino group, provides a versatile handle for a variety of cross-coupling and substitution reactions. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a convenient precursor for laboratory use.
This guide provides an in-depth exploration of the reaction protocols involving 2-Bromo-N-methylaniline hydrochloride. We will move beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈BrN • HCl |
| Molecular Weight | 222.51 g/mol |
| CAS Number | 957120-69-3[2] |
| Appearance | Off-white to light brown crystalline solid |
| Boiling Point (Free Base) | 107-109 °C at 12 mmHg[3] |
| Density (Free Base) | 1.589 g/mL at 25 °C[3] |
Part 1: Handling and Preparation of the Free Base
The hydrochloride salt is the typical starting material. However, most organic reactions, especially palladium-catalyzed cross-couplings, require the free aniline base. The presence of the hydrochloride necessitates either an initial neutralization step or the use of an additional equivalent of base in the reaction mixture.
Protocol 1: Generation of 2-Bromo-N-methylaniline (Free Base)
Principle: This is a standard acid-base extraction. A mild inorganic base deprotonates the anilinium salt, rendering the free amine, which is then extracted into an organic solvent.
Materials:
-
2-Bromo-N-methylaniline hydrochloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve 2-Bromo-N-methylaniline hydrochloride (1.0 eq) in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base, 2-Bromo-N-methylaniline, which can be used directly in subsequent reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is a prime site for palladium-catalyzed reactions, which are fundamental for constructing C-C and C-N bonds.
Workflow for Palladium-Catalyzed Reactions
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Principle: This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound (boronic acid or ester). The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. It is a cornerstone of modern medicinal chemistry for creating biaryl structures.
Causality & Insights:
-
Catalyst/Ligand Choice: Pd(dppf)Cl₂ is often effective for ortho-substituted anilines as the bulky dppf ligand promotes the reductive elimination step and stabilizes the catalyst.
-
Base Selection: A moderately strong base like K₂CO₃ is sufficient. It also serves to neutralize the HCl from the starting material if the hydrochloride salt is used directly.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants.
Materials & Conditions:
| Reagent/Parameter | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| 2-Bromo-N-methylaniline HCl | 1.0 | 222.5 mg | |
| Arylboronic Acid | 1.2 | 1.2 mmol | |
| Pd(dppf)Cl₂ | 0.03 | 24.4 mg | Catalyst |
| K₂CO₃ | 3.0 | 414.6 mg | Base (2 eq for reaction, 1 eq for HCl) |
| 1,4-Dioxane | - | 4 mL | Solvent |
| Water | - | 1 mL | Co-solvent |
| Temperature | - | 90-100 °C | |
| Atmosphere | - | Nitrogen or Argon | Critical to prevent catalyst oxidation |
Procedure:
-
To a dry reaction vial, add 2-Bromo-N-methylaniline hydrochloride, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the vial and heat the mixture at 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Part 3: Copper-Catalyzed Cross-Coupling Reactions
While palladium catalysts are dominant, copper-catalyzed reactions like the Ullmann condensation offer a valuable alternative, especially for forming C-N and C-O bonds.
Protocol 3: Ullmann Condensation (N-Arylation)
Principle: The Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol, amine, or thiol.[4] It is particularly useful for forming diaryl ethers or diaryl amines. Modern protocols have improved upon the harsh conditions (high temperatures, stoichiometric copper) of the original reaction.
Causality & Insights:
-
Catalyst: Copper(I) iodide (CuI) is a common and inexpensive catalyst.
-
Ligand: The addition of a ligand, such as L-proline or a diamine, can significantly accelerate the reaction and allow for lower temperatures. The ligand stabilizes the copper center and facilitates the coupling.
-
Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is typically required to ensure solubility and achieve the necessary reaction temperature.
Materials & Conditions:
| Reagent/Parameter | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| 2-Bromo-N-methylaniline (free base) | 1.0 | 186.0 mg | Start with the free base |
| Amine or Heterocycle (Nu-H) | 1.5 | 1.5 mmol | The nucleophile |
| CuI | 0.1 | 19.0 mg | Catalyst |
| L-Proline | 0.2 | 23.0 mg | Ligand |
| K₂CO₃ | 2.0 | 276.4 mg | Base |
| DMSO | - | 3 mL | Solvent |
| Temperature | - | 110-130 °C | |
| Atmosphere | - | Nitrogen or Argon |
Procedure:
-
Add 2-Bromo-N-methylaniline, the amine/heterocycle, CuI, L-proline, and K₂CO₃ to a dry reaction tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMSO.
-
Seal the tube and heat the mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Part 4: Safety and Hazard Management
General Precautions:
-
Always work in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3][5]
-
2-Bromo-N-methylaniline is harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][6]
-
Handle palladium catalysts and copper salts with care, as heavy metal compounds can be toxic.
-
Solvents like 1,4-dioxane and DMSO have specific hazards; consult their Safety Data Sheets (SDS) before use.
Waste Disposal:
-
Dispose of all chemical waste, including solvents and contaminated materials, in accordance with local, regional, and national regulations.[7] Do not pour organic waste down the drain.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 334086, 2-Bromo-N-methylaniline. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
Wikipedia. Ullmann condensation. Retrieved from [Link]
-
ACS Publications. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving 2-Bromo-N-methylaniline Hydrochloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup and reaction protocols for 2-Bromo-N-methylaniline hydrochloride. This versatile chemical intermediate is a critical building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices, ensuring robust and reproducible outcomes. We will focus on two of the most powerful and prevalent applications: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation, providing detailed, field-tested protocols for each.
Introduction: The Strategic Importance of 2-Bromo-N-methylaniline
2-Bromo-N-methylaniline serves as a pivotal precursor for creating substituted aniline derivatives, which are core scaffolds in numerous pharmaceutical agents and functional materials. The presence of three key features—a secondary amine (N-methyl), an aryl bromide, and the ortho-positioning of these groups—imparts a unique reactivity profile. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse carbon and nitrogen-based substituents. The hydrochloride salt form enhances the compound's stability and shelf-life, though it requires careful consideration during reaction setup, a point we will address in detail.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₇H₈BrN (Free Base) | [1] |
| Molecular Weight | 186.05 g/mol (Free Base) | [1][2] |
| CAS Number | 6832-87-7 (Free Base) | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Boiling Point | 107-109 °C at 12 mmHg | [2] |
| Density | 1.589 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.6070 | [2] |
Safety and Handling:
2-Bromo-N-methylaniline is classified as harmful if swallowed (H302).[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell)[2]
Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For 2-Bromo-N-methylaniline, this reaction is instrumental in synthesizing N-methyl-2-arylanilines, key structures in many biologically active molecules.
Causality Behind the Protocol: Why These Conditions?
The selection of each component is critical. The palladium catalyst (e.g., Pd(PPh₃)₄) is the engine of the reaction, cycling between Pd(0) and Pd(II) states to bring the coupling partners together.[6] The ligand (in this case, the triphenylphosphine already part of the catalyst) stabilizes the palladium center and modulates its reactivity. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron species.[6] The solvent must be able to dissolve the reagents and withstand the reaction temperature, with combinations like Dioxane/Water or Toluene/Ethanol/Water being common.
A Critical Note on the Hydrochloride Salt: The "hydrochloride" (HCl) portion of the starting material is acidic and will consume one equivalent of the base added to the reaction. Therefore, an additional equivalent of base must be added to account for this neutralization before the catalytic cycle can proceed efficiently.
Experimental Workflow and Mechanism
The general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below. It emphasizes the necessity of maintaining an inert atmosphere to protect the Pd(0) catalyst from oxygen, which can cause its deactivation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of N-methyl-2-(p-tolyl)aniline
This protocol details the coupling of 2-Bromo-N-methylaniline hydrochloride with 4-methylphenylboronic acid.
Reagents & Equipment:
-
2-Bromo-N-methylaniline hydrochloride (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
-
Standard workup and purification equipment
Procedure:
-
To an oven-dried round-bottom flask equipped with a stir bar and condenser, add 2-Bromo-N-methylaniline hydrochloride, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methyl-2-(p-tolyl)aniline.
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in drug discovery. [7]It allows for the arylation of a wide range of primary and secondary amines.
Causality Behind the Protocol: Why These Conditions?
This reaction requires a more specialized catalyst system than the Suzuki coupling. While a palladium source is still used, it is paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands are crucial for promoting both the oxidative addition of the aryl bromide and, critically, the final reductive elimination step to form the C-N bond, which can otherwise be a difficult process. [8]A strong, non-nucleophilic base , such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine coupling partner to form the active palladium-amido intermediate. [7][9]Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching the strong base.
Experimental Workflow and Mechanism
The setup is similar to the Suzuki coupling, with an even greater emphasis on maintaining strictly anhydrous and anaerobic conditions due to the sensitivity of the catalyst and base.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-methyl-N-phenyl-2-bromoaniline
This protocol describes the coupling of 2-Bromo-N-methylaniline hydrochloride with aniline.
Reagents & Equipment:
-
2-Bromo-N-methylaniline hydrochloride (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.4 equiv - accounts for HCl and amine)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial, magnetic stir bar, nitrogen/argon line or glovebox
Procedure:
-
Inside a glovebox or on a Schlenk line, add 2-Bromo-N-methylaniline hydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube with a stir bar.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by aniline via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 6-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient base.3. Wet solvent/reagents.4. Reaction temperature too low. | 1. Ensure strictly anaerobic/anhydrous conditions. Use fresh catalyst/ligands.2. Recalculate base stoichiometry, remembering to account for the HCl salt.3. Use freshly dried solvents and reagents.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Homocoupling of boronic acid (Suzuki). | 1. Often caused by moisture. Ensure anhydrous conditions.2. Can occur at high temperatures or catalyst loadings. Optimize conditions. |
| Difficulty in Purification | 1. Residual catalyst/ligand.2. Product is very polar. | 1. Filter the crude mixture through a short plug of silica before full chromatography.2. Consider a different solvent system for chromatography; a small amount of triethylamine can help for basic amine products. |
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 334086, 2-Bromo-N-methylaniline. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, 40(35), 8838-8849. Retrieved from [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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- 9. researchgate.net [researchgate.net]
Analytical techniques for 2-Bromo-N-methylaniline hydrochloride characterization
An Application Note on the Analytical Characterization of 2-Bromo-N-methylaniline Hydrochloride
Introduction
2-Bromo-N-methylaniline hydrochloride is a substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final products. This application note provides a detailed guide for the comprehensive characterization of 2-Bromo-N-methylaniline hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies described herein are rooted in established analytical principles to ensure robust and reliable results. By integrating spectroscopic and chromatographic techniques, we present a self-validating system for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-N-methylaniline hydrochloride is the foundation for developing appropriate analytical methods. The hydrochloride salt form is typically employed to enhance solubility and stability compared to its free base.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-N-methylanilinium chloride | [1] |
| Synonyms | 2-Bromo-N-methylaniline, HCl | [2] |
| CAS Number | 957120-69-3 | [2] |
| Molecular Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.51 g/mol | [2] |
| Appearance | Off-white to light brown solid | [3] |
| Solubility | Soluble in water, methanol, and other polar organic solvents. | Inferred from hydrochloride salt nature |
| Boiling Point (Free Base) | 107-109 °C at 12 mmHg | [4] |
| Density (Free Base) | 1.589 g/mL at 25 °C | [4] |
Note: Some properties listed are for the free base (2-Bromo-N-methylaniline, CAS: 6832-87-7) and serve as a close reference.[1]
General Analytical Workflow
The characterization of 2-Bromo-N-methylaniline hydrochloride should follow a logical progression of techniques to build a complete profile of the material. The workflow below illustrates a typical approach, starting with fundamental identity tests and progressing to detailed purity and structural analysis.
Caption: General workflow for the analytical characterization of 2-Bromo-N-methylaniline HCl.
Spectroscopic Characterization Protocols
Spectroscopic methods provide the foundational data for structural confirmation and functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Bromo-N-methylaniline hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and does not exchange with the N-H proton.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Results (based on free base data in CDCl₃): [5]
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons (typically between 6.5-7.5 ppm), a broad singlet for the N-H proton (which will be shifted downfield in the hydrochloride form), and a singlet or doublet for the N-methyl group protons (~2.9 ppm).
-
¹³C NMR: The spectrum should display 7 distinct carbon signals: four for the aromatic CH carbons, two for the quaternary aromatic carbons (C-Br and C-N), and one for the methyl carbon (~30 ppm).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Protocol:
-
Sample Preparation (ATR): Use Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Collect a background spectrum before the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Expected Characteristic Absorption Bands: [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic Ring |
| ~2400-2700 | N-H stretch | Secondary Amine Salt (R₂NH₂⁺) |
| ~1580-1600 | C=C stretch | Aromatic Ring |
| ~1450-1500 | C=C stretch | Aromatic Ring |
| ~1250-1350 | C-N stretch | Aromatic Amine |
| ~750 | C-H bend (ortho-disubstituted) | Aromatic Ring |
| ~550-650 | C-Br stretch | Aryl Halide |
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the main compound from impurities, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity and assay of pharmaceutical intermediates and APIs. A reversed-phase method is ideal for separating 2-Bromo-N-methylaniline hydrochloride from potential non-polar and polar impurities.
Caption: Step-by-step workflow for the HPLC analysis protocol.
Protocol:
-
Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good retention and separation of aromatic amines. |
| Mobile Phase | Gradient elution (see table below) | To ensure separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times.[8] |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC.[8] |
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity. Related substances can be quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is highly effective for identifying and quantifying volatile organic impurities. For the non-volatile hydrochloride salt, analysis typically proceeds by either analyzing the free base or after a suitable derivatization. Direct injection of the salt is not recommended as it can damage the column and is not volatile.
Protocol (for the corresponding free base):
-
Sample Preparation: Dissolve the free base form of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
-
Data Analysis: The total ion chromatogram (TIC) will show the separation of volatile components. The mass spectrum of the main peak can be used to confirm its identity.[1][5] A key feature will be the characteristic isotopic pattern of bromine (M+ and M+2 peaks with approximately 1:1 intensity ratio), which provides strong evidence for the presence of a single bromine atom in the molecule.[9]
Conclusion
The analytical techniques outlined in this document provide a robust framework for the comprehensive characterization of 2-Bromo-N-methylaniline hydrochloride. The orthogonal nature of these methods—combining structural elucidation by NMR and FTIR with purity assessment by HPLC and GC-MS—establishes a self-validating system that ensures the identity, purity, and quality of the material. Adherence to these protocols will enable researchers and drug development professionals to confidently assess this critical chemical intermediate.
References
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Royal Society of Chemistry. (2019). Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 334086, 2-Bromo-N-methylaniline. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11422, 2-Bromo-4-methylaniline. Retrieved from [Link]
-
S. Gunasekaran, S. Seshadri. (2008). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
- Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- Environmental Science & Technology. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
-
ACS Publications. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) amiodarone hydrochloride (b) bromothymol blue and.... Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:6832-87-7 | 2-Bromo-N-methylaniline for Sale. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136527, 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromo-N-methylaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-Bromo-N-methylaniline hydrochloride as a key building block in modern synthetic organic chemistry. We delve into the mechanistic nuances and provide field-tested protocols for its use in pivotal cross-coupling reactions, primarily focusing on Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of 2-Bromo-N-methylaniline
2-Bromo-N-methylaniline is a versatile bifunctional reagent. Its structure features an aryl bromide, a prime substrate for palladium-catalyzed cross-coupling, and an N-methylaniline moiety. This ortho-arrangement of the bromo and N-methylamino groups makes it a precursor to a variety of sterically hindered biaryl and diarylamine structures, which are privileged motifs in pharmacologically active compounds.[1] The hydrochloride salt form enhances the compound's stability and ease of handling, though it necessitates in-situ neutralization by the base used in the coupling reaction.
The primary challenge and opportunity in using this reagent lies in managing the ortho-N-methylamino group. This group can potentially coordinate to the palladium center, influencing the catalytic cycle. However, with the appropriate choice of ligands and conditions, this reagent can be effectively utilized to construct complex molecular architectures.
The Suzuki-Miyaura Reaction: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] When using 2-Bromo-N-methylaniline, this reaction serves as a direct route to N-methyl-2-aminobiphenyl derivatives, which are core structures in many pharmaceutical agents.[1]
Mechanistic Considerations & Experimental Causality
Successfully coupling 2-Bromo-N-methylaniline requires overcoming two main hurdles: the steric hindrance around the reaction site and the potential for the aniline nitrogen to act as a catalyst poison.
-
Catalyst and Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) center is the first crucial step. For sterically demanding substrates like this, standard catalysts such as Pd(PPh₃)₄ may yield suboptimal results.[4] The use of well-defined Pd(II) precatalysts in conjunction with bulky, electron-rich ancillary ligands is paramount.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: Complexes like [Pd(IPr)(AN)Cl₂] are highly effective. The strong σ-donating character of the NHC ligand facilitates oxidative addition and stabilizes the catalytic species.[6]
-
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to create a sterically crowded coordination sphere around the palladium, which promotes the reductive elimination step and prevents catalyst deactivation.[7]
-
-
Base and Solvent System: The base plays a critical role in activating the boronic acid partner for the transmetalation step. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient.[4][8] The solvent must solubilize both the organic substrate and the inorganic base; aqueous mixtures of dioxane, THF, or toluene are standard.[8] Recently, micellar catalysis using surfactants in water has emerged as a green and highly efficient alternative, sometimes allowing for reactions at room temperature and open to the air.[2][9]
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling 2-Bromo-N-methylaniline hydrochloride with a generic arylboronic acid.
dot
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-Bromo-N-methylaniline HCl | 222.53 | 1.0 | 222.5 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.01 (2 mol% Pd) | 9.2 mg |
| SPhos | 410.48 | 0.04 (4 mol%) | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane / H₂O (e.g., 5:1) | - | - | 6 mL |
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add 2-Bromo-N-methylaniline hydrochloride, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (Dioxane/H₂O) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-methyl-2-aminobiphenyl product.[10]
Representative Suzuki-Miyaura Data
The following table summarizes conditions for related bromoaniline couplings, illustrating typical catalyst and base combinations.
| Aryl Halide | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | aq. Kolliphor EL | RT | 86 | [2] |
| 4-Bromo-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 31-46 | [4] |
| 2-Bromoaniline deriv. | Benzylboronic ester | Pd(dppf)Cl₂ / cataCXium A | K₂CO₃ | Dioxane/H₂O | 90 | 78 | [1] |
The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and amines.[11][12] Using 2-Bromo-N-methylaniline as the aryl halide partner allows for the synthesis of substituted N-aryl-N'-methyl-1,2-benzenediamines, which are valuable intermediates in materials science and medicinal chemistry.
Mechanistic Considerations & Experimental Causality
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
-
The Role of the Base: A strong, non-nucleophilic base is essential for catalyst turnover.[11] The base deprotonates the amine coupling partner, forming a more nucleophilic amide that readily displaces the halide from the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation.
-
Ligand Choice: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are critical. Ligands from the Buchwald group (e.g., XPhos, RuPhos) or the Hartwig group (e.g., Josiphos-type ligands) have proven to be exceptionally effective in promoting the C-N reductive elimination step, which is often rate-limiting.
dot
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-Bromo-N-methylaniline HCl | 222.53 | 1.0 | 222.5 mg |
| Amine Coupling Partner | Varies | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg |
| XPhos | 476.60 | 0.04 (4 mol%) | 19.1 mg |
| NaOtBu | 96.10 | 1.4 | 134.5 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
Glovebox Recommended: Add NaOtBu to an oven-dried Schlenk tube inside a glovebox. Add the Pd(OAc)₂, XPhos, and 2-Bromo-N-methylaniline hydrochloride.
-
Seal the tube, remove from the glovebox, and place under an inert atmosphere.
-
Add dry, degassed toluene, followed by the amine coupling partner (if liquid) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Other Potential Cross-Coupling Applications
While less common, 2-Bromo-N-methylaniline is also a viable substrate for other palladium-catalyzed transformations.
-
Heck Reaction: Coupling with an alkene (e.g., styrene, acrylates) can yield N-methyl-2-vinylaniline derivatives. The reaction typically employs a Pd(0) source, a phosphine ligand or operates ligandless, and uses an amine base like triethylamine.[14][15]
-
Sonogashira Coupling: Reaction with a terminal alkyne, using a dual Pd/Cu catalyst system, would produce N-methyl-2-(alkynyl)aniline compounds, which are versatile intermediates for heterocyclic synthesis.
Safety & Handling
As a prudent laboratory practice, researchers must consult the Safety Data Sheet (SDS) before handling 2-Bromo-N-methylaniline hydrochloride.
-
Hazards: The compound is categorized as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[16] May cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Handling: Avoid breathing dust, fumes, or vapors.[16] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[18]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[16][19]
References
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Khan, I. U., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Kantam, M. L., et al. (2007). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron. Available at: [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Available at: [Link]
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Garg, N. K., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
- CN103819345A - Method for preparing 2-amino biphenyl derivative. (2014). Google Patents.
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Reddy, T. J., et al. (2007). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. Available at: [Link]
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Nolan, S. P., et al. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology. Available at: [Link]
-
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Bhanage, B. M., et al. (2017). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Stradiotto, M., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis. Available at: [Link]
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Glorius, F., et al. (2019). Cross-coupling strategies for aniline synthesis. Nature Catalysis. Available at: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
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Organ, M. G., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH Public Access. Available at: [Link]
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Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Organic Letters. Available at: [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]
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Stradiotto, M., et al. (2016). Ligand screen and optimization for the Ni-catalyzed cross-coupling of.... Dalton Transactions. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-methylaniline. Available at: [Link]
- US3819709A - Synthesis of n-methylaniline. (1974). Google Patents.
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Beller, M., et al. (2018). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. Organic Process Research & Development. Available at: [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
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Noël, T., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]
-
Stalke, D., et al. (2011). Tetrylenes Chelated by Hybrid Amido-Amino Ligand: Derivatives of 2-[(N,N-dimethylamino)methyl]aniline. Inorganic Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Radosevich, A. T., et al. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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Szostak, M., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.
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N-Alkylation of 2-Bromoaniline: A Comprehensive Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and expert insights for the N-alkylation of 2-bromoaniline, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and materials science sectors. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. We will explore various synthetic strategies, including classical N-alkylation with alkyl halides, modern catalytic approaches using alcohols, and efficient reductive amination techniques. Each section is crafted to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, ensuring both successful execution and a deeper understanding of the reaction dynamics.
Introduction: The Significance of N-Alkylated 2-Bromoanilines
N-alkylated 2-bromoanilines are versatile molecular building blocks. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of molecular complexity. The N-alkylated amino group is a common feature in a wide array of biologically active compounds and functional materials.
In the pharmaceutical industry, these scaffolds are integral to the synthesis of various therapeutic agents. For instance, N-alkylated anilines are found in kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug candidates. The specific substitution pattern on the aniline ring, including the N-alkyl group, is often crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule.[1][2] 2-Bromoaniline itself is a reagent used in the synthesis of substituted 2-carboxanilides which have shown potential as herbicides and antibacterials, as well as in the synthesis of benzisothiazol-3-one derivatives as caspase-3 inhibitors.[2]
Beyond pharmaceuticals, N-alkylated 2-bromoanilines serve as precursors for organic light-emitting diodes (OLEDs), dyes, and polymers. The ability to tune the electronic properties of the aniline core through N-alkylation and subsequent modifications at the bromine position makes them attractive for the development of novel materials with tailored optoelectronic characteristics.
This guide aims to equip researchers with a robust toolkit of synthetic methods for the N-alkylation of 2-bromoaniline, addressing common challenges and providing a solid foundation for the efficient synthesis of these important compounds.
Safety First: Handling 2-Bromoaniline and Alkylating Agents
Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount.
2-Bromoaniline:
-
Hazards: 2-Bromoaniline is harmful if swallowed and toxic in contact with skin.[3][4] It may cause damage to organs through prolonged or repeated exposure.[3][4][5] It is also a skin and strong eye irritant and may induce methemoglobinemia.[3]
-
Precautions: Always handle 2-bromoaniline in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Avoid inhalation of dust or vapors and prevent skin and eye contact.[4]
Alkylating Agents:
-
Hazards: Alkylating agents are a class of reactive chemicals that can add alkyl groups to nucleophilic sites, including DNA.[6] Many are classified as toxic, mutagenic, and/or carcinogenic.[6][7] They can cause severe side effects such as bone marrow suppression.
-
Precautions: Exercise extreme caution when handling alkylating agents. Always work in a fume hood and use appropriate PPE. Consult the Safety Data Sheet (SDS) for each specific alkylating agent for detailed handling and disposal instructions.
General Laboratory Practices:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have appropriate spill containment materials on hand.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Synthetic Protocols for N-Alkylation of 2-Bromoaniline
This section details three distinct and reliable methods for the N-alkylation of 2-bromoaniline. The choice of method will depend on the desired alkyl group, available starting materials, and desired scale of the reaction.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method represents a traditional and straightforward approach to N-alkylation. The primary challenge with this method is controlling over-alkylation to the tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine. To favor mono-alkylation, a common strategy is to use a large excess of the aniline or to slowly add the alkylating agent.[8]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for N-alkylation with alkyl halides.
Detailed Step-by-Step Protocol (Example: N-ethyl-2-bromoaniline):
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoaniline (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Reagent Addition: Slowly add ethyl iodide (EtI, 1.1 eq.) to the stirred suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-2-bromoaniline.
Causality and Insights:
-
Base Selection: A non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the hydroiodic acid (HI) byproduct without competing in the alkylation reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or ACN are preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Controlling Over-alkylation: Using a slight excess of the alkylating agent and monitoring the reaction closely helps to maximize the formation of the mono-alkylated product. For less reactive alkyl halides, higher temperatures and longer reaction times may be necessary.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds. This two-step, one-pot process involves the initial formation of an imine or enamine from the aniline and a carbonyl compound, followed by in-situ reduction to the corresponding amine.[9] This method avoids the issue of over-alkylation often encountered with alkyl halides.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol (Example: N-benzyl-2-bromoaniline):
-
Reaction Setup: To a solution of 2-bromoaniline (1.0 eq.) and benzaldehyde (1.1 eq.) in methanol (MeOH) or dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of acetic acid (AcOH, 0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Reducing Agent Selection: Sodium borohydride is a cost-effective reducing agent suitable for this transformation.[10] Sodium triacetoxyborohydride is a milder and more selective reagent that can be used in a one-pot procedure without the need for pre-forming the imine.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH, but is more toxic.[11][12]
-
pH Control: A slightly acidic medium, often facilitated by the addition of acetic acid, catalyzes the formation of the imine intermediate.
-
Substrate Scope: This method is broadly applicable to a wide range of aldehydes and ketones, allowing for the synthesis of diverse N-alkylated 2-bromoanilines.
Protocol 3: Copper-Catalyzed N-Alkylation with Alcohols
The use of alcohols as alkylating agents represents a greener and more atom-economical approach compared to alkyl halides.[13] This method typically employs a transition metal catalyst, such as copper or ruthenium, to facilitate the reaction via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.
Reaction Scheme:
Mechanism Overview:
Caption: Simplified "borrowing hydrogen" mechanism.
Detailed Step-by-Step Protocol (Example: N-benzyl-2-bromoaniline):
-
Reaction Setup: In a sealable reaction tube, combine 2-bromoaniline (1.0 eq.), benzyl alcohol (1.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent and Atmosphere: Add a high-boiling solvent such as toluene or xylene. Seal the tube and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 110-130 °C for 24-48 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Causality and Insights:
-
Catalyst System: The copper catalyst, in conjunction with a ligand, facilitates the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the aniline. The resulting metal hydride species then reduces the imine to the final product.
-
Reaction Conditions: An inert atmosphere is crucial to prevent oxidation of the catalyst and other reagents. High temperatures are typically required to drive the catalytic cycle.
-
Green Chemistry: This method is advantageous as it uses readily available and less toxic alcohols as alkylating agents and generates water as the only byproduct.[13]
Data Summary: Comparative Analysis of N-Alkylation Methods
The following table summarizes representative results for the N-alkylation of 2-bromoaniline using various methods. Yields are indicative and may vary based on reaction scale and optimization.
| Entry | Alkylating Agent | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Iodide | Alkyl Halide | K₂CO₃ | DMF | 70 | 18 | ~75 | General Protocol |
| 2 | Benzyl Bromide | Alkyl Halide | Cs₂CO₃ | DMF | 25 | 12 | ~85 | [14] |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 5 | ~90 | General Protocol |
| 4 | Cyclohexanone | Reductive Amination | NaBH₄, AcOH | MeOH | RT | 6 | ~80 | General Protocol |
| 5 | Benzyl Alcohol | Catalytic | CuI/Phenanthroline | Toluene | 120 | 24 | ~88 | General Protocol |
| 6 | Octyltrifluoroborate | Catalytic | Cu(OAc)₂ | t-BuOH | 80 | 12 | 35 | [15] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently active alkylating agent- Deactivated catalyst- Low reaction temperature- Steric hindrance | - Use a more reactive alkyl halide (I > Br > Cl)- Use a fresh batch of catalyst and ensure inert atmosphere- Increase reaction temperature- For bulky substrates, consider longer reaction times or a more potent catalytic system |
| Over-alkylation | - Secondary amine product is more reactive- Excess alkylating agent- High reaction temperature | - Use a large excess of 2-bromoaniline- Add the alkylating agent slowly and portion-wise- Lower the reaction temperature and extend the reaction time |
| Side reactions | - Decomposition of reagents at high temperatures- Competing elimination reactions with bulky alkyl halides | - Optimize the reaction temperature- Use a less hindered base or a different N-alkylation method (e.g., reductive amination) |
| Difficult purification | - Similar polarities of starting material and product- Presence of multiple alkylated products | - Optimize the reaction to drive it to completion- Use a high-resolution column chromatography system or consider derivatization to aid separation |
Conclusion
The N-alkylation of 2-bromoaniline is a fundamental transformation that opens the door to a vast chemical space of valuable molecules. This application note has provided a detailed overview of three robust methods: classical alkylation with alkyl halides, modern reductive amination, and green catalytic approaches using alcohols. By understanding the principles behind each method and following the detailed protocols, researchers can confidently and efficiently synthesize a wide range of N-alkylated 2-bromoaniline derivatives. The choice of the optimal method will be dictated by the specific synthetic goals, available resources, and desired scale. With careful execution and attention to safety, these protocols will serve as a valuable resource for chemists in both academic and industrial settings.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11992, 2-Bromoaniline. Retrieved from [Link].
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, (n.d.).
- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Synlett, 27(08), 1239-1243.
- Salehi, B., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants, 11(4), 629.
- Zhang, H., Zhang, Y., & Gao, K. (2020). DIC-Borane-Catalyzed Selective Methylation of Primary Amines with CO2 Using Boranes as Reducing Agents. Organic Letters, 22(15), 6062-6066.
-
Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline. Retrieved from [Link].
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Home Sunshine Pharma. (n.d.). 2-Bromoaniline CAS 615-36-1 Manufacturers, Suppliers, Factory. Retrieved from [Link].
-
7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (n.d.). Retrieved from [Link].
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2020). Chemistry – A European Journal, 26(62), 14093-14120.
- Wang, K., Deng, Z.-H., Xie, S.-J., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2.
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link].
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(6), 5693-5704.
- The selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorg Org Chem, 2(1), 19-21.
- Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromoaniline. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link].
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Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link].
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link].
- A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. (2021). Journal of Medicinal Chemistry, 64(24), 18066–18083.
- Isolation And Purification Of Substance By Column Chromatography. (2025).
- A rapid method of N-alkylation of amines. (1968). Journal of the Chemical Society C: Organic, 203-205.
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12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (n.d.). Retrieved from [Link].
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020). Journal of the American Chemical Society, 142(26), 11391–11396.
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogen
- Alkylating agent exposure and its relation with cancer risk. (n.d.).
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET 2-BROMO ANILINE 98%. Retrieved from [Link].
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2-Bromoaniline - Best Price Exporter, Supplier. (n.d.). Retrieved from [Link].
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link].
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS.
- Investigation of the reductive amination of benzaldehyde with aniline... (n.d.).
-
Medcrine. (2023, December 28). Alkylating Agents Pharmacology (Examples, MOA, Adverse Effects) [Video]. YouTube. [Link].
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.).
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Application Note: The Strategic Use of 2-Bromo-N-methylaniline Hydrochloride in the Synthesis of Advanced Agrochemicals
Abstract
2-Bromo-N-methylaniline hydrochloride is a pivotal chemical intermediate whose structural features are strategically leveraged in the synthesis of high-value agrochemicals. This document provides an in-depth technical guide for researchers and synthetic chemists on its application, focusing on the synthesis of pyrazole carboxamide precursors, a core scaffold in the highly effective Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. We will explore the causality behind experimental choices, provide a detailed, field-tested protocol for a key synthetic transformation, and present data and workflows to ensure reproducibility and success.
Introduction: The Value of a Versatile Building Block
The escalating demand for higher crop yields and the concurrent rise of resistant pathogens necessitate the continuous development of novel, potent, and selective agrochemicals. Substituted anilines are foundational building blocks in this field, and 2-Bromo-N-methylaniline, in its stable hydrochloride form, offers a unique combination of functionalities.[1] Its N-methylaniline core is integral to the final structure of many active ingredients, while the ortho-bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide focuses on its application in synthesizing precursors for the Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHI fungicides act by targeting and inhibiting Complex II of the mitochondrial respiratory chain in fungi, a mode of action that has proven effective against a wide spectrum of plant diseases.[2][3] The quintessential structure of many modern SDHI fungicides is a pyrazole carboxamide, which consists of a substituted pyrazole ring linked to an aniline fragment via an amide bond.[2][4] 2-Bromo-N-methylaniline serves as the ideal aniline component for constructing these vital agricultural tools.
Physicochemical Properties and Handling
Proper handling and understanding of the reagent's properties are critical for successful and safe synthesis. 2-Bromo-N-methylaniline is typically supplied as a hydrochloride salt to improve its stability and shelf-life.
Table 1: Physicochemical Data for 2-Bromo-N-methylaniline
| Property | Value | Source |
| Chemical Name | 2-Bromo-N-methylaniline | [5] |
| CAS Number | 6832-87-7 | [5] |
| Molecular Formula | C₇H₈BrN | [5] |
| Molecular Weight | 186.05 g/mol | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |
Expert Insight: In Situ Neutralization
The hydrochloride salt is not reactive in the target amide coupling reaction. The amine must be liberated as the free base to act as a nucleophile. This is typically achieved in situ by adding a suitable base to the reaction mixture. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate, are commonly used. This approach avoids the need to isolate the volatile and potentially less stable free aniline before use.
Core Synthetic Application: Amide Coupling for SDHI Fungicide Precursors
The primary and most powerful application of 2-Bromo-N-methylaniline in this context is its role as the nucleophilic component in an amide bond formation with a pyrazole acid chloride. This reaction, a classic nucleophilic acyl substitution, forms the core pyrazole carboxamide structure.
The Key Transformation
The target reaction is the coupling of 2-Bromo-N-methylaniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate for numerous commercial fungicides.[6][7]
-
Causality of the Reaction: The lone pair of electrons on the nitrogen atom of the free 2-Bromo-N-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton (quenched by the base) forms the stable amide linkage.
Strategic Importance of the Product
The resulting product, N-(2-bromo-N-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , is a valuable intermediate. The bromine atom, now positioned on the phenyl ring of the carboxamide, is not merely a placeholder. It is a key functional group for further molecular elaboration, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce other fragments and synthesize final, highly potent fungicides such as Benzovindiflupyr.[8]
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-(2-bromo-N-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety measures. All reagents are hazardous and must be handled with care.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Bromo-N-methylaniline hydrochloride | N/A | 222.51 | 10.0 | 1.0 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 185520-72-9 | 196.55 | 10.5 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 25.0 | 2.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | N/A | - | ~30 mL | - |
| Brine (Saturated NaCl aq.) | N/A | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Safety Precautions
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle under inert atmosphere.[7]
-
2-Bromo-N-methylaniline hydrochloride: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE).
-
Triethylamine: Flammable and corrosive.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
Procedure: All operations should be conducted in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Bromo-N-methylaniline hydrochloride (2.23 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the resulting suspension.
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (3.5 mL, 25.0 mmol) to the suspension via syringe. Stir for 15 minutes. The suspension should become a clear solution as the free aniline is formed.
-
Acid Chloride Addition: In a separate, dry vial, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2.06 g, 10.5 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold aniline solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding ~30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.
Visualization of the Target Scaffold
The product of this synthesis is a key component of the broader class of SDHI fungicides. The diagram below illustrates the general structure of a pyrazole carboxamide SDHI, highlighting the fragments derived from the starting materials.
Conclusion
2-Bromo-N-methylaniline hydrochloride is more than a simple chemical; it is an enabling reagent for the construction of complex and highly active agrochemicals. Its utility in forming pyrazole carboxamides provides a direct and efficient route to the precursors of modern SDHI fungicides. By understanding the chemical principles behind its application and following robust, validated protocols, researchers can effectively leverage this building block to drive innovation in crop protection science.
References
- Google Patents. (2017). CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof.
-
NIH National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
- Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
-
University of Hertfordshire. (n.d.). Benzovindiflupyr - AERU. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]
-
Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides. Available at: [Link]
-
Semantic Scholar. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. Available at: [Link]
- Google Patents. (n.d.). Pyrazole derivatives, processes for their manufacture and insecticidal, miticidal and fungicidal compositions containg the derivatives as active ingredients - Patent 0329020.
-
De Gruyter. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Googleapis.com. (2013). PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND - European Patent Office - EP 3300602 B1. Available at: [Link]
- Google Patents. (n.d.). EP0062821B1 - N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.
-
YouTube. (2024). Understanding Benzovindiflupyr broad-spectrum fungicide : Mode of Action, Formulation, and Uses. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available at: [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Available at: [Link]
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- 7. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzovindiflupyr [sitem.herts.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-methylaniline Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Bromo-N-methylaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your product yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 2-Bromo-N-methylaniline hydrochloride is a two-step process: the N-methylation of 2-bromoaniline to its N-methyl derivative, followed by conversion to the hydrochloride salt. While seemingly straightforward, this synthesis presents several challenges. The electron-withdrawing nature of the bromine atom deactivates the aniline nitrogen, making the N-methylation step less facile than with unsubstituted aniline. Furthermore, controlling the extent of methylation to prevent the formation of the N,N-dimethylated byproduct is critical. This guide will focus on the robust and widely used Eschweiler-Clarke reaction for the methylation step, a method known for its high selectivity for mono-methylation, thereby avoiding the formation of quaternary ammonium salts.[1]
This guide is structured to provide not just procedural steps, but also the underlying chemical principles, enabling you to troubleshoot and optimize the reaction for your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Eschweiler-Clarke reaction recommended for the N-methylation of 2-bromoaniline?
A1: The Eschweiler-Clarke reaction is a reductive amination that uses an excess of formic acid and formaldehyde to methylate primary or secondary amines.[1] Its primary advantage is that the reaction reliably stops at the tertiary amine stage, preventing the over-alkylation that can lead to the formation of quaternary ammonium salts, a common issue with other methylating agents like methyl iodide or dimethyl sulfate.[1] The reaction mechanism involves the formation of an iminium ion, which is then reduced by formic acid. The loss of carbon dioxide during this reduction step makes the reaction irreversible and drives it to completion.[1]
Q2: I've noticed my reaction is sluggish compared to reactions with other anilines. Why is that?
A2: The bromine atom at the ortho-position of the aniline ring is electron-withdrawing. This effect reduces the nucleophilicity of the amine's nitrogen atom. As a result, the initial reaction with formaldehyde to form the iminium ion intermediate is slower than with more electron-rich anilines.[2] To compensate for this, you may need to use slightly longer reaction times or ensure the reaction temperature is adequately maintained.
Q3: How do I convert the 2-Bromo-N-methylaniline free base to its hydrochloride salt?
A3: The hydrochloride salt is typically prepared by dissolving the purified 2-Bromo-N-methylaniline free base in a dry, non-polar organic solvent, such as diethyl ether or ethyl acetate.[3] Then, a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise, or anhydrous HCl gas is bubbled through the solution.[4][5] The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out and can be collected by filtration.[3]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. You can track the disappearance of the 2-bromoaniline starting material and the appearance of the 2-Bromo-N-methylaniline product. A suitable mobile phase for this separation would be a mixture of a non-polar and a moderately polar solvent, such as hexane and ethyl acetate. A good starting ratio to try is 4:1 Hexane:Ethyl Acetate. The product, being slightly more non-polar due to the methylation, should have a higher Rf value than the starting aniline.
Q5: How will I know my final product is the hydrochloride salt and not the free base?
A5: Besides the physical difference (the salt is a solid, while the free base is an oil), you can use analytical techniques. In the ¹H NMR spectrum, the proton on the nitrogen of the free base (the N-H proton) will have a characteristic chemical shift. Upon formation of the hydrochloride salt, this proton will become more deshielded and shift downfield. Additionally, the protons on the methyl group and the aromatic ring adjacent to the nitrogen may also show a slight downfield shift. Infrared (IR) spectroscopy can also be useful; the N-H stretch of the salt will appear as a broad band at a lower frequency compared to the sharper N-H stretch of the free base.
Experimental Protocols & Workflows
Overall Synthesis Workflow
Sources
Common side reactions with 2-Bromo-N-methylaniline hydrochloride
Welcome to the technical support center for 2-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. Here, we synthesize technical data with field-proven insights to help you troubleshoot your experiments and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your reactions. We focus on identifying the root cause and providing actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is failing or showing low yield. I'm observing the formation of N-methylaniline as a major byproduct. What is happening?
Answer:
The presence of N-methylaniline points directly to a significant side reaction: hydrodehalogenation (or debromination). In this process, the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This is a common failure mode in cross-coupling reactions involving aryl bromides.
Causality: Hydrodehalogenation is often promoted by several factors within the catalytic cycle:
-
Catalyst Deactivation/Side Reactions: The active palladium catalyst can be diverted from the main cross-coupling cycle. For instance, a β-hydride elimination from a Pd(II)-amido intermediate can occur, leading to the formation of a palladium hydride species (Pd-H).[2] This Pd-H species can then react with the starting aryl bromide to produce the debrominated arene and regenerate the active catalyst, but it's an unproductive pathway for your desired product.
-
Impurities: Trace amounts of water or other protic impurities can serve as a hydride source.
-
Reducing Agents: Some reaction components, like certain phosphine ligands or amines, can act as reducing agents under specific conditions, facilitating the formation of Pd-H.
Troubleshooting & Optimization Protocol:
-
Reagent & Solvent Purity:
-
Ensure your 2-Bromo-N-methylaniline hydrochloride is of high purity.
-
Use anhydrous, degassed solvents. Oxygen can degrade phosphine ligands and affect catalyst performance. Degas solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Ensure the amine coupling partner and base are anhydrous.
-
-
Ligand Selection:
-
The choice of phosphine ligand is critical.[3] Bulky, electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) are designed to promote the desired reductive elimination step over side reactions like β-hydride elimination.[2][3] If you are using a less bulky ligand like dppf, consider switching to a more specialized one.
-
-
Base Selection:
-
The strength and nature of the base are crucial. A very strong base like sodium tert-butoxide is common, but if debromination is severe, you might consider a weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes mitigate the issue, albeit potentially requiring higher temperatures or longer reaction times.
-
-
Temperature Control:
-
Run the reaction at the lowest effective temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Troubleshooting Workflow: Diagnosing Debromination
Caption: A step-by-step diagnostic workflow for troubleshooting hydrodehalogenation side reactions.
Question 2: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. Could my starting material be decomposing?
Answer:
Yes, aniline derivatives can be susceptible to oxidative degradation, which often results in the formation of colored, polymeric materials. The N-methyl group can also be a point of reactivity.
Potential Side Reactions:
-
Oxidative N-Demethylation: The N-methyl group can be oxidatively cleaved, especially in the presence of certain metal catalysts and an oxidant (even atmospheric oxygen).[4][5] This would lead to the formation of 2-bromoaniline and formaldehyde or its derivatives. While often a deliberate synthetic step with specific reagents, it can occur as an unwanted side reaction under harsh conditions.[6][7]
-
Dehydrohalogenation: Under strongly basic conditions and heat, elimination of HBr can occur to form a transient benzyne intermediate, which is highly reactive and can lead to a mixture of products through polymerization or trapping by other nucleophiles.[8][9]
Preventative Measures:
-
Maintain an Inert Atmosphere: This is the most critical step. Always run your reactions under a blanket of inert gas like Nitrogen or Argon, especially if heating for prolonged periods or using transition metal catalysts.[1]
-
Use High-Purity Reagents: Impurities, particularly trace metals, can catalyze decomposition pathways.
-
Control Temperature: Avoid excessive heating. Monitor your reaction to ensure it is run at the minimum temperature required for conversion.
-
Storage: Store 2-Bromo-N-methylaniline hydrochloride in a cool, dark place, tightly sealed to protect it from air and moisture.[10]
Visualization of Common Side Reactions
Caption: Potential degradation pathways for 2-Bromo-N-methylaniline under various reaction conditions.
II. Frequently Asked Questions (FAQs)
Q1: Why use the hydrochloride salt instead of the free base? A1: The hydrochloride salt offers several practical advantages. It is typically a stable, crystalline solid that is less susceptible to aerial oxidation compared to the free aniline base.[11] This makes it easier to handle, weigh accurately, and store for long periods. The free base can be generated in situ during the reaction by the addition of a suitable base.
Q2: What are the primary safety concerns when handling 2-Bromo-N-methylaniline hydrochloride? A2: According to safety data, this compound is harmful if swallowed.[12] It is also classified as a skin and eye irritant.[13][14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][15] Avoid creating dust when handling the solid.[16]
Q3: How can I effectively purify the final product of a reaction involving this reagent? A3: The purification method depends on the properties of your product.
-
Acid-Base Extraction: If your product is basic (like an amine), you can often perform an aqueous workup, washing with a mild base (e.g., NaHCO₃ solution) to remove unreacted starting material and acidic byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is an excellent method for achieving high purity.[17]
-
Silica Gel Chromatography: For non-polar to moderately polar compounds that are difficult to crystallize, column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.[18]
Q4: Can I use this reagent in reactions other than palladium catalysis? A4: Absolutely. 2-Bromo-N-methylaniline is a versatile building block.[19] The bromine atom can participate in a wide range of transformations, including lithium-halogen exchange to form an organolithium species, or other metal-catalyzed reactions like Sonogashira or Heck couplings. The secondary amine can be derivatized, alkylated, or used as a nucleophile in its own right, depending on the reaction conditions.
III. Reference Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a detailed methodology for a typical C-N cross-coupling reaction.
Objective: To synthesize N-aryl-(2-bromo-N-methylaniline) derivatives.
Materials:
-
2-Bromo-N-methylaniline hydrochloride (1.0 equiv.)
-
Aryl amine (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
Xantphos (or other suitable biaryl phosphine ligand) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv.)
-
Anhydrous, degassed toluene
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-Bromo-N-methylaniline hydrochloride, the aryl amine, Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Expert Insight: Adding the reagents in this order, with the base added last, can help prevent premature side reactions.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Causality: The Pd(0) active catalyst and the phosphine ligands are sensitive to oxygen. Removing it is crucial for catalyst longevity and reaction success.[1]
-
-
Solvent Addition:
-
Add the anhydrous, degassed toluene via syringe.
-
Trustworthiness: The reaction mixture should be a suspension. Adequate stirring is necessary to ensure proper mixing.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale / Common Issue |
| Catalyst Loading | 1-5 mol% | Lower loading is cost-effective but may require longer times. Higher loading can increase side reactions. |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | An excess of ligand helps stabilize the catalyst and promote the desired reaction pathway. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are common, but weaker bases can reduce debromination.[20] |
| Temperature | 80-110 °C | Must be high enough for oxidative addition but low enough to prevent catalyst decomposition. |
IV. References
-
Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
-
2-Bromo-N-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
N-Demethylation of Alkaloids. (2009). ResearchGate. Retrieved from [Link]
-
Production process for synthesizing 4-bromo-2-methylaniline. (2014, May 14). Google Patents. Retrieved from
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2012). ResearchGate. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2011). ResearchGate. Retrieved from [Link]
-
Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained. (2021, February 13). YouTube. Retrieved from [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023, January 13). MDPI. Retrieved from [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2018, June 9). ACS Publications. Retrieved from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation method of bromoaniline. (2013, March 27). Google Patents. Retrieved from
-
Notes on Dehydrohalogenation Of 2-Bromobutane. (n.d.). Unacademy. Retrieved from [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2013, August 22). ACS Publications. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2013). MDPI. Retrieved from [Link]
-
General features of double dehydrohalogenation. (2015, March 17). YouTube. Retrieved from [Link]
-
Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes. (2016). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
A Level Chemistry A - H432/02 Synthesis and analytical techniques Sample Question Paper. (n.d.). OCR. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Safety Data Sheet - 4-Bromo-2-methylaniline. (2021, September 18). Thermo Fisher Scientific. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 10. 6832-87-7|2-Bromo-N-methylaniline|BLD Pharm [bldpharm.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
Purification techniques for 2-Bromo-N-methylaniline hydrochloride
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-Bromo-N-methylaniline hydrochloride. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Technical Support Center: 2-Bromo-N-methylaniline Hydrochloride
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Bromo-N-methylaniline hydrochloride. Each answer provides a diagnosis of the likely cause and a step-by-step solution.
Q1: My final product is a brown or reddish-brown solid, not the expected off-white powder. How can I fix this?
A: This is the most common issue with aniline derivatives. The discoloration is almost always due to oxidation of the aromatic amine functionality, which forms highly colored polymeric impurities upon exposure to air and light.[1]
-
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly susceptible to oxidation. Even trace amounts of oxidized impurities can impart a strong color to the bulk material.
-
Solution: Decolorization and Recrystallization
-
Dissolution: Dissolve the impure hydrochloride salt in a minimum amount of hot methanol or ethanol. Anilines and their salts typically have good solubility in hot alcohols.
-
Activated Carbon Treatment: Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Reflux: Gently reflux the mixture for 5-10 minutes. The activated charcoal has a high surface area that adsorbs the large, colored polymeric impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, off-white crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Q2: After synthesis and workup, my 2-Bromo-N-methylaniline hydrochloride is oily or fails to crystallize. What's wrong?
A: An oily product suggests the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation. The most likely culprits are residual non-polar starting materials, byproducts, or trapped solvent.
-
Causality: The hydrochloride salt should be a solid at room temperature.[2] The presence of the free base (2-Bromo-N-methylaniline, which is a liquid[3]), or other non-ionic organic impurities, will disrupt the ionic crystal lattice of the salt.
-
Solution: Acid-Base Extraction to Isolate the Free Base, Followed by Salt Formation.
-
Dissolve: Dissolve the entire oily crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with Base: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess HCl and convert all of the product to its free-base form.
-
Extract: Wash the organic layer two more times with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-N-methylaniline free base. This process removes water-soluble and acidic impurities.[4]
-
Re-form the Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate as a solid.
-
Isolate: Collect the solid by filtration, wash with cold solvent, and dry under vacuum. This product can then be recrystallized if necessary, as described in Q1.
-
Q3: My NMR spectrum shows unreacted N-methylaniline or dibromo-substituted byproducts. How can I remove these?
A: This indicates an incomplete or non-selective bromination reaction. These structurally similar impurities can be challenging to remove by recrystallization alone.
-
Causality: N-methylaniline is more polar than the desired product, while dibromo byproducts are less polar. Their similar structures make separation by simple crystallization inefficient.
-
Solution: Silica Gel Column Chromatography (of the Free Base).
-
Convert to Free Base: It is highly recommended to perform chromatography on the free base, as the polar hydrochloride salt will streak badly on a standard silica gel column. Convert your crude salt to the free base using the acid-base extraction method described in Q2.
-
Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A hexane/ethyl acetate gradient is a good starting point. The less polar dibromo byproduct will elute first, followed by your desired product (2-Bromo-N-methylaniline), and finally the more polar N-methylaniline starting material.
-
Run the Column: Pack a silica gel column and carefully load your crude free base. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine and Isolate: Combine the pure fractions containing your desired product, remove the solvent under reduced pressure, and then convert the purified free base back to the hydrochloride salt as described in Q2.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in a synthesis of 2-Bromo-N-methylaniline hydrochloride?
A: Impurities are typically related to the synthetic route.[5] For a standard synthesis involving the bromination of N-methylaniline, you can expect:
-
Starting Material: Unreacted N-methylaniline.
-
Over-bromination Products: 2,4-Dibromo-N-methylaniline and 2,6-Dibromo-N-methylaniline.
-
Positional Isomers: 4-Bromo-N-methylaniline, if the directing group effects were not perfectly controlled.
-
Oxidation/Polymerization Products: As discussed above, these are colored impurities formed from exposure to air.[1]
Q: How should I properly store purified 2-Bromo-N-methylaniline hydrochloride to prevent degradation?
A: Proper storage is crucial to maintain purity.
-
Container: Store in a tightly sealed amber glass vial.[1]
-
Atmosphere: To prevent oxidation, displace the air in the vial with an inert gas like argon or nitrogen before sealing.[1] Related anilines are often noted as being air-sensitive.[6]
-
Environment: Keep in a cool, dark, and dry place, such as a desiccator in a refrigerator.[1][7]
Q: Which solvents are best for the recrystallization of 2-Bromo-N-methylaniline hydrochloride?
A: As a salt, it is most soluble in polar solvents. The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.
-
Primary Choices: Ethanol, methanol, or a mixture of ethanol and water are excellent first choices.
-
Solvent System Development: If the compound is too soluble in pure ethanol even when cold, you can add a less polar "anti-solvent" like diethyl ether or hexane dropwise to the hot ethanolic solution until it just becomes cloudy, then allow it to cool.
Visualizing Purification Strategy
The following diagram outlines a decision-making workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision tree for purifying 2-Bromo-N-methylaniline HCl.
Core Methodologies: Step-by-Step Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing non-basic organic impurities and for preparing the compound for silica gel chromatography.
-
Dissolution & Basification: Dissolve the crude 2-Bromo-N-methylaniline hydrochloride (e.g., 5.0 g) in deionized water (50 mL). Transfer the solution to a 250 mL separatory funnel. Add ethyl acetate (50 mL). Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1 minute. Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the upper organic layer sequentially with deionized water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the purified 2-Bromo-N-methylaniline (free base) as an oil.
Protocol 2: Purification by Recrystallization
This is the most common method for purifying the final solid hydrochloride salt.
-
Solvent Selection: Place a small amount of the crude salt in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent will dissolve the solid when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude 2-Bromo-N-methylaniline hydrochloride (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding just enough hot solvent until all the solid dissolves.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Summary: Solvent Properties for Purification
Selecting the right solvent is critical for both extraction and chromatography. The following table provides properties of common solvents used in the purification of anilines.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Use Case & Rationale |
| Water | 100.0 | 1.000 | 10.2 | Used for washing during extractions to remove inorganic salts and highly polar impurities. The HCl salt has some solubility. |
| Ethanol | 78.4 | 0.789 | 4.3 | Excellent solvent for recrystallizing the polar hydrochloride salt. |
| Dichloromethane (DCM) | 39.6 | 1.330 | 3.1 | Good organic solvent for extracting the less polar free base. Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Common solvent for extraction and chromatography of the free base. |
| Hexane | 68.7 | 0.655 | 0.1 | Non-polar solvent used as the weak component of the eluent in column chromatography. The free base is soluble, but the HCl salt is not. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Often used to precipitate the HCl salt from a solution of the free base due to the salt's poor solubility. |
References
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PubChem. 2-Bromo-N-methylaniline. [Link]
-
PubChem. 2-Bromo-4-methylaniline. [Link]
-
Albayati, T. M., & Doyle, A. M. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
PrepChem.com. Preparation of 2,4,6-tribromoaniline. [Link]
-
Scribd. Recrystallization of Acetanilide. [Link]
-
PubChem. 2-Bromo-N,N-dimethylaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. strem.com [strem.com]
- 3. 2-Bromo-N-methylaniline, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2-Bromo-4-methylaniline CAS#: 583-68-6 [m.chemicalbook.com]
- 7. 2-Bromo-4-chloro-N-methylaniline Hydrochloride CAS 1199773-47-1 [benchchem.com]
Navigating the Synthesis of 2-Bromo-N-methylaniline Hydrochloride: A Technical Guide to Impurity Avoidance
For immediate technical assistance, please refer to the following guide.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing impurity formation in reactions involving 2-Bromo-N-methylaniline hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when working with 2-Bromo-N-methylaniline hydrochloride?
A1: The primary impurities of concern can be categorized by their origin in the synthetic process:
-
Over-bromination Products: Formation of dibrominated species such as 2,4-dibromo-N-methylaniline and 2,6-dibromo-N-methylaniline.
-
Isomeric Impurities: Incorrect positioning of the bromine atom, leading to isomers like 4-bromo-N-methylaniline.
-
Over-methylation Products: Further methylation of the desired secondary amine to form 2-bromo-N,N-dimethylaniline[1] and the corresponding quaternary ammonium salt.
-
Debromination Products: Loss of the bromine atom to yield N-methylaniline.
-
Oxidation Products: Formation of colored impurities and N-oxides due to exposure to air and light.[2]
-
Starting Material Carryover: Unreacted 2-bromoaniline or N-methylaniline.
Q2: My final product is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A2: Discoloration is typically due to the formation of oxidation products. Anilines, in general, are susceptible to air oxidation, a process that can be accelerated by light and the presence of trace metal impurities. To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use purified, degassed solvents. Storing the final product in a dark, airtight container under an inert atmosphere is also recommended.
Q3: I am observing a significant amount of dibrominated product. What adjustments can I make to my bromination reaction?
A3: The formation of dibrominated species is a classic example of over-bromination, which occurs because the N-methylamino group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[3] To control this, consider the following strategies:
-
Protect the Amine: Convert the N-methylamino group to a less activating amide (e.g., by reacting with acetic anhydride) before bromination. The amide can be subsequently hydrolyzed to regenerate the secondary amine.
-
Control Stoichiometry and Temperature: Use no more than one equivalent of the brominating agent and maintain a low reaction temperature to reduce the rate of the second bromination.
-
Choice of Brominating Agent: Use a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which can offer better control over the reaction.[4]
Troubleshooting Guide: A Deeper Dive
Issue 1: Formation of Isomeric Impurities (e.g., 4-Bromo-N-methylaniline)
Root Cause Analysis:
The directing effect of the N-methylamino group is strongly ortho- and para-directing. The formation of the 4-bromo isomer as a significant impurity suggests that the reaction conditions are not optimal for achieving high regioselectivity. Steric hindrance from the N-methyl group can favor para-substitution. In some cases, rearrangement of the 2-bromo isomer to the more thermodynamically stable 4-bromo isomer can occur, particularly under acidic conditions or with prolonged reaction times.[5]
Preventative Measures & Protocols:
To favor the formation of the ortho-isomer, it is essential to control the reaction kinetics and minimize conditions that could lead to rearrangement.
Protocol 1: Controlled Bromination of N-methylaniline
-
Amine Protection (Optional but Recommended):
-
Dissolve N-methylaniline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.1 equivalents) and a mild base like pyridine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of N-methylacetanilide is complete (monitor by TLC).
-
Work up the reaction to isolate the protected aniline.
-
-
Bromination:
-
Dissolve the N-methylacetanilide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.
-
Maintain the low temperature and monitor the reaction progress by TLC or HPLC.
-
-
Deprotection:
-
Once the bromination is complete, the amide can be hydrolyzed back to the amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
-
Data Summary: Regioselectivity in Bromination
| Brominating Agent | Solvent | Temperature (°C) | Ortho:Para Ratio (Approximate) |
| Br₂ in H₂O | Water | Room Temp | Low (leads to tribromination) |
| NBS | Acetic Acid | 0-5 | High |
| NBS | CCl₄ | Room Temp | Moderate to High |
Note: The exact ratios can vary based on specific reaction conditions and the presence of catalysts.
Logical Workflow for Minimizing Isomeric Impurities
Caption: Workflow to minimize isomeric impurities.
Issue 2: Over-methylation to 2-Bromo-N,N-dimethylaniline and Quaternary Salt
Root Cause Analysis:
The desired product, a secondary amine, is itself a nucleophile and can react with the methylating agent to form the tertiary amine (2-bromo-N,N-dimethylaniline) and subsequently a quaternary ammonium salt. This is a common challenge in N-alkylation reactions.
Preventative Measures & Protocols:
The key to preventing over-methylation is to carefully control the stoichiometry of the methylating agent and to choose a method that favors mono-methylation.
Protocol 2: Selective Mono-N-methylation of 2-Bromoaniline
This protocol utilizes a copper-catalyzed approach which has been shown to be selective for mono-methylation.[6][7]
-
Reaction Setup:
-
To a reaction vessel, add 2-bromoaniline (1 equivalent), Cu(OAc)₂ (0.1 equivalents), and a suitable solvent such as dioxane.
-
Add a base, such as pyridine (2 equivalents).
-
Stir the mixture at room temperature for an "incubation period" of approximately 30 minutes. This pre-complexation is crucial for selectivity.[7]
-
-
Methylation:
-
Add methylboronic acid (CH₃B(OH)₂) (1.5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and filter off the copper catalyst.
-
The filtrate can then be subjected to an acid-base extraction to isolate the product.
-
Data Summary: Controlling Over-methylation
| Methylating Agent | Base | Catalyst | Selectivity for Mono-methylation |
| Methyl iodide | K₂CO₃ | None | Moderate (risk of over-methylation) |
| Dimethyl sulfate | NaHCO₃ | None | Moderate to low |
| Methylboronic acid | Pyridine | Cu(OAc)₂ | High[7] |
Mechanism of Impurity Formation: Over-methylation
Caption: Pathway for over-methylation impurities.
Issue 3: Presence of Debromination Product (N-methylaniline)
Root Cause Analysis:
The carbon-bromine bond can be cleaved under certain reductive conditions. This can occur during subsequent reactions, such as catalytic hydrogenation, or in the presence of certain metals and a hydrogen source.
Preventative Measures & Protocols:
Avoid harsh reductive conditions if the bromine atom needs to be retained for subsequent steps.
-
Catalytic Transfer Hydrogenation: If a reduction is necessary elsewhere in the molecule, consider using milder transfer hydrogenation conditions (e.g., ammonium formate with Pd/C) at controlled temperatures, as these can sometimes be more selective than high-pressure hydrogenation.
-
Photocatalytic Methods: For certain transformations, visible-light photocatalysis can offer milder reaction conditions that may be less prone to causing debromination.
Issue 4: Purification Challenges
Root Cause Analysis:
The similar polarities of the desired product and its related impurities can make purification by standard column chromatography challenging. The basic nature of the amine can also lead to tailing on silica gel columns.
Effective Purification Strategies:
Protocol 3: Acid-Base Extraction for Purification
This technique is highly effective for separating the basic amine product from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amines will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amines from the organic layer containing non-basic impurities.
-
Basification and Re-extraction: Make the aqueous layer basic (pH > 10) by adding a base like NaOH. This will deprotonate the amine, causing it to precipitate or form an oily layer. Extract the free amine back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified amine.
Protocol 4: Recrystallization of the Hydrochloride Salt
The hydrochloride salt of 2-Bromo-N-methylaniline is a solid and can often be purified by recrystallization.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. A common approach is to use a polar solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or a mixture of ethanol and water).[8]
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification Workflow
Caption: A general workflow for the purification of 2-Bromo-N-methylaniline hydrochloride.
References
- NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. National Council of Educational Research and Training.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. (n.d.). ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]
-
2,6-Dibromo-4-methylaniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
González, I., et al. (2009). Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. PubMed. Retrieved from [Link]
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
- Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. (n.d.). Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Retrieved from [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. Retrieved from [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Extraction. (n.d.). University of California, Irvine. Retrieved from [Link]
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Purification of Solids by Recrystallization. (n.d.). Scribd. Retrieved from [Link]
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Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
2,6-Dibromo-4-methylaniline. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
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Highly Selective Monomethylation of Amines with CO2/H2 via Ag/Al2O3 as a Catalyst. (n.d.). Open Access LMU. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]
-
Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.). CORE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis and handling of 2-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to overcome common challenges in your synthetic workflow.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Bromo-N-methylaniline and its subsequent conversion to the hydrochloride salt.
Issue 1: Low Yield of 2-Bromo-N-methylaniline
Q1: My N-methylation of 2-bromoaniline is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the N-methylation of 2-bromoaniline can stem from several factors, primarily related to the reduced nucleophilicity of the starting material and potential side reactions. The electron-withdrawing nature of the ortho-bromo substituent deactivates the aniline nitrogen, making it less reactive than aniline itself. Additionally, steric hindrance from the bulky bromine atom at the ortho position can impede the approach of the methylating agent.[1]
Here is a systematic approach to troubleshoot low yields:
-
Choice of Methylating Agent and Reaction Conditions: Traditional methylating agents like dimethyl sulfate and methyl iodide are highly reactive but also toxic.[2][3][4] Greener alternatives like the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or methanol in the presence of a catalyst are often preferred.[5] The choice of method dictates the optimal conditions.
-
Reaction Temperature: Due to the reduced reactivity of 2-bromoaniline, room temperature reactions may be sluggish. Increasing the temperature is often necessary to drive the reaction to completion. However, excessive heat can lead to side product formation.
-
Base Selection: A suitable base is crucial to deprotonate the aniline and neutralize any acid formed during the reaction. For less reactive anilines, a stronger base may be required.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are often a good choice.
Visualizing the Troubleshooting Workflow for Low Yield
Caption: The mechanism of the Eschweiler-Clarke reaction.
Q5: How do I prepare the hydrochloride salt of 2-Bromo-N-methylaniline, and what are the common challenges?
A5: The hydrochloride salt is typically prepared by dissolving the free base (2-Bromo-N-methylaniline) in a suitable organic solvent and then adding a solution of hydrochloric acid.
Common Challenges and Solutions:
-
Incomplete Precipitation: 2-Bromo-N-methylaniline is a weakly basic amine, which can make salt formation and precipitation challenging.
-
Solution: Use a non-polar solvent in which the hydrochloride salt is insoluble to drive precipitation. Ensure the use of anhydrous HCl (e.g., as a solution in dioxane or diethyl ether) to avoid the introduction of water, which can increase the solubility of the salt. [6]* Product Purity: The purity of the final hydrochloride salt is dependent on the purity of the free base.
-
Solution: Purify the 2-Bromo-N-methylaniline free base by column chromatography or distillation before salt formation. Recrystallization of the hydrochloride salt can also be performed to improve purity. [7]* Discoloration: Amine salts can sometimes be colored due to trace impurities or oxidation.
-
Solution: Treatment with activated carbon during recrystallization can help to remove colored impurities. [8]
-
Section 3: Experimental Protocols
Protocol 1: N-methylation of 2-Bromoaniline via Eschweiler-Clarke Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (1 equivalent).
-
Add an excess of aqueous formaldehyde (e.g., 3 equivalents).
-
Add an excess of formic acid (e.g., 3 equivalents) cautiously. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a strong base (e.g., NaOH solution) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-N-methylaniline.
Protocol 2: Preparation and Purification of 2-Bromo-N-methylaniline Hydrochloride
-
Purify the crude 2-Bromo-N-methylaniline obtained from Protocol 1 by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent to remove any residual impurities.
-
Dry the 2-Bromo-N-methylaniline hydrochloride under vacuum.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether. [8]
Section 4: Analytical Methods
Q6: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A6: A combination of chromatographic and spectroscopic techniques is essential for reliable monitoring and characterization.
| Analytical Technique | Application | Key Parameters to Monitor |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity. | Disappearance of starting material, appearance of product and byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of reaction components and identification of impurities. [9] | Retention times and mass spectra of starting material, product, and N,N-dimethylated impurity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the final product. [10][11][12] | Retention times and peak areas to determine the percentage purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | Chemical shifts and integration of protons to confirm the structure of 2-Bromo-N-methylaniline hydrochloride. |
References
- Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Pirani, F., et al. (2025).
- The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. (n.d.).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Production process for synthesizing 4-bromo-2-methylaniline. (2014).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- 2-Bromo-N,N-dimethylaniline. (n.d.). PubChem.
- Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. (n.d.). Green Chemistry.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org.
- Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central.
- Purification of Aniline Hydrochloride. (2023). Sciencemadness.org.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed.
- Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source via hydrogen borrowing: using new caffeine-derived ruthenium–NHC complex as high-efficiency and green catalyst. (2025).
- Diethylaniline – Knowledge and References. (n.d.). Taylor & Francis.
- How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? (2023). Reddit.
- Dimethyl sulfate-Hazard and Toxicity. (2019). ChemicalBook.
- Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. (n.d.). Benchchem.
- Steric factors controlling regioselective and efficient N-methylation of β-tetrabromoporphyrins. (n.d.). Organic & Biomolecular Chemistry.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-c
- Review of Modern Eschweiler–Clarke Methyl
- 2-Bromo-N-methylaniline. (n.d.). PubChem.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2025).
- Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
- Purify and dry aniline? (2014). Reddit.
- Dimethyl sulf
- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV.
- Does anyone have any literature or procedure for the preparation of aniline hydrochloride? (2020).
- Preparation of 4-bromo-N,N-dimethylaniline. (n.d.). PrepChem.com.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Review of Modern Eschweiler–Clarke Methyl
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.).
- Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry.
- What is 3-Bromo-2-methylaniline and how is it synthesized?. (n.d.). Guidechem.
- Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com.
- File:2-Bromo-N,N-dimethylaniline.svg. (n.d.). 维基百科,自由的百科全书.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Eschweiler-Clarke reaction. (n.d.). Chemeurope.com.
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- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: A Troubleshooting Guide for 2-Bromo-N-methylaniline Hydrochloride Experiments
This guide serves as a critical resource for researchers, scientists, and professionals in drug development engaged in experiments involving 2-Bromo-N-methylaniline and its hydrochloride salt. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring the success of reactions involving this compound is paramount. This document provides in-depth, field-proven insights into common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles and causality.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Reaction Challenges
Question 1: My reaction yield for the N-methylation of 2-bromoaniline is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the N-methylation of anilines, particularly sterically hindered ones like 2-bromoaniline, are a common challenge. The root cause often lies in suboptimal reaction conditions, reagent choice, or competing side reactions.
-
Causality—The "Why": The lone pair of electrons on the nitrogen atom in 2-bromoaniline is less nucleophilic due to the electron-withdrawing effect of the bromine atom and potential steric hindrance from its ortho position. This reduced reactivity requires carefully optimized conditions to favor the desired methylation reaction.
-
Troubleshooting Steps:
-
Re-evaluate Your Methylating Agent: While traditional reagents like methyl iodide or dimethyl sulfate are effective, they can lead to over-methylation, producing quaternary ammonium salts. Consider using alternative, milder methylating agents. Catalytic methods using methanol as the methylating agent in the presence of a suitable catalyst (e.g., Iridium or Ruthenium complexes) can offer high selectivity for mono-methylation.[1][2] Another approach involves using methyl carbonates over specific catalysts, which can also provide high mono-N-methyl selectivity.[3]
-
Optimize Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required to deprotonate the amine effectively without competing in the reaction.[1] The solvent should be aprotic and able to dissolve the reactants; common choices include THF, DMF, or dioxane.
-
Temperature Control: These reactions may require elevated temperatures to overcome the activation energy. However, excessive heat can lead to decomposition or side reactions. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Monitor for Side Reactions: The primary competing reaction is N,N-dimethylation. If you observe the formation of 2-bromo-N,N-dimethylaniline[4], reduce the equivalents of your methylating agent or consider a catalytic system known for mono-alkylation selectivity.[2][3]
-
Question 2: I'm observing significant byproduct formation, particularly isomers and di-brominated products, during the synthesis of 2-bromo-N-methylaniline. How can I enhance regioselectivity?
Answer: The formation of undesired isomers (e.g., 4-bromo-N-methylaniline) and poly-brominated species is a classic problem in the electrophilic aromatic substitution of activated rings like anilines. The N-methylamino group is a strong ortho-, para-director, making precise control essential.
-
Causality—The "Why": The -NHCH₃ group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. Direct bromination of N-methylaniline often leads to a mixture of the ortho- and para-isomers, with a significant risk of di-bromination (2,4-dibromo-N-methylaniline) if conditions are not strictly controlled.
-
Recommended Solution: The Protection-Deprotection Strategy For applications requiring high purity, a protection-deprotection route is superior to direct halogenation, offering significantly better regioselectivity and yield, albeit with a longer reaction time.[5] This multi-step synthesis involves protecting the amine, performing the desired substitution, and then removing the protecting group.[6]
-
Step 1: Protection: Protect the amino group of the starting aniline (e.g., N-methylaniline or o-toluidine) via acetylation to form an amide (e.g., N-acetyl-N-methylaniline). This temporarily reduces the activating effect of the nitrogen and provides steric bulk that favors substitution at the para-position.
-
Step 2: Bromination: Perform the bromination on the protected intermediate. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used.[7]
-
Step 3: Deprotection (Hydrolysis): Remove the acetyl group by acid or base-catalyzed hydrolysis to regenerate the secondary amine, yielding the desired bromoaniline product with high purity.[8]
-
-
Data-Driven Comparison:
| Parameter | Direct Halogenation | Protection-Deprotection Strategy |
| Regioselectivity | Moderate (70–80%) | High (90–95%)[5] |
| Typical Yield | 60–65%[5] | 75–80%[5] |
| Key Byproducts | 2,6-Dibromo (5–10%), Isomers[5] | <2%[5] |
| Reaction Time | 8–10 hours[5] | 12–15 hours[5] |
| Scalability | Industrial-friendly but requires advanced purification | Requires more precise control but yields purer product[5] |
Question 3: How do I efficiently and safely convert the free base, 2-Bromo-N-methylaniline, into its hydrochloride salt for improved stability and handling?
Answer: Converting the free base to its hydrochloride salt is a standard and highly recommended procedure to enhance the compound's stability, increase its melting point, and improve its solubility in aqueous media for certain applications.[5] The process involves the straightforward acid-base reaction.
-
Causality—The "Why": The nitrogen atom of the amine is basic and readily reacts with strong acids like hydrochloric acid (HCl) to form a stable, crystalline ammonium salt. This salt form is generally less susceptible to aerial oxidation and degradation compared to the oily or low-melting point free base.
-
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified 2-Bromo-N-methylaniline free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or a mixture of isopropanol and ethyl acetate are excellent choices.
-
Acidification: Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the amine. The addition should be done dropwise, preferably at 0 °C (ice bath) to control the exotherm and promote the formation of fine crystals.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution with moist pH paper to ensure it is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final 2-Bromo-N-methylaniline hydrochloride.
-
Section 2: Purification, Stability, and Handling
Question 4: My synthesized 2-Bromo-N-methylaniline has a dark brown color. Is it degrading, and can it still be used?
Answer: The development of a brown or reddish-brown color in anilines is a common sign of degradation, typically due to aerial oxidation.
-
Causality—The "Why": Aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This oxidation leads to the formation of highly colored polymeric impurities. While the bulk of the material may still be the desired compound, the presence of these impurities can interfere with subsequent reactions.
-
Recommendations:
-
Assess Purity: Before use, assess the purity of the discolored material using an appropriate analytical technique like GC-MS or NMR. If the purity is still high (>95%), it may be usable for some applications after purification.
-
Purification is Key: The colored impurities can often be removed. For the free base, which is typically a liquid or low-melting solid, vacuum distillation is an effective method.[9] For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
-
Proper Storage: To prevent degradation, store 2-Bromo-N-methylaniline and its hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon), sealed tightly in a dark place, and at the recommended temperature.[10][11] Some suppliers recommend refrigeration (0-10°C) for long-term stability.[10]
-
Question 5: What are the critical safety and handling procedures for working with 2-Bromo-N-methylaniline hydrochloride?
Answer: Adherence to strict safety protocols is mandatory. This compound is classified as acutely toxic and an irritant.
-
Hazard Profile:
-
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Avoid Exposure: Do not allow the material to come into contact with skin or eyes.[15] Avoid breathing dust.[14]
-
Waste Disposal: Dispose of waste materials according to local, regional, and national hazardous waste regulations.[15]
-
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[16] |
| Molecular Weight | 186.05 g/mol | PubChem[16] |
| Appearance (Free Base) | Brown Liquid | Thermo Fisher Scientific[17] |
| Density (Free Base) | 1.589 g/mL at 25 °C | Sigma-Aldrich[18] |
| Boiling Point (Free Base) | 107-109 °C at 12 mmHg | Sigma-Aldrich[18] |
| Flash Point (Free Base) | 103 °C (217 °F) | Thermo Fisher Scientific[17] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | BLD Pharm[11] |
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Low Yield in N-Methylation Reactions
Caption: Decision tree for troubleshooting low yield in N-methylation reactions.
Diagram 2: High-Purity Synthesis Workflow via Protection Strategy
Caption: High-purity synthesis workflow for 2-Bromo-N-methylaniline HCl.
References
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
PubChem. (n.d.). 2-Bromo-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2-methylaniline. Retrieved from [Link]
-
IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-chloro-N-methylaniline Hydrochloride CAS 1199773-47-1 [benchchem.com]
- 6. scribd.com [scribd.com]
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- 10. 4-Bromo-2-methylaniline | 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Overcoming poor solubility of 2-Bromo-N-methylaniline hydrochloride in reactions
Welcome to the technical support center for 2-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the poor solubility of this valuable synthetic intermediate. As a hydrochloride salt, this compound's high polarity often leads to heterogeneous reaction mixtures in common organic solvents, resulting in reduced reaction rates, incomplete conversions, and reproducibility issues.
This document provides a series of troubleshooting guides and detailed protocols to effectively overcome these solubility challenges, ensuring the success of your synthetic endeavors. We will explore the fundamental chemistry behind the problem and offer field-proven, practical solutions.
Section 1: Understanding the Core Problem: The Chemistry of Amine Salts
The primary reason for the poor solubility of 2-Bromo-N-methylaniline hydrochloride in many organic solvents is its ionic nature. The protonation of the secondary amine nitrogen creates a charged ammonium species with a chloride counter-ion.[1] This salt structure is significantly more polar than its corresponding free amine, 2-Bromo-N-methylaniline.
Many standard organic reactions, such as nucleophilic aromatic substitutions, cross-coupling reactions, and amide bond formations, are performed in nonpolar or moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile (ACN). In these environments, the highly polar hydrochloride salt has very limited solubility, creating a solid-liquid slurry that hinders reactivity.[2][3]
Table 1: Physicochemical Properties of 2-Bromo-N-methylaniline vs. its Hydrochloride Salt
| Property | 2-Bromo-N-methylaniline (Free Amine) | 2-Bromo-N-methylaniline Hydrochloride (Salt) | Rationale |
| CAS Number | 6832-87-7[4] | 13194-71-3 (related compound)[5] | N/A |
| Molecular Formula | C₇H₈BrN[6] | C₇H₉BrClN[5] | Addition of HCl |
| Physical Form | Brown Liquid[4][6] | Off-white Solid[5] | Ionic lattice formation in the salt |
| Polarity | Moderately Polar | Highly Polar / Ionic[1] | Presence of full ionic charges |
| Solubility in Water | Sparingly soluble | Generally Soluble[1][7] | "Like dissolves like"; ionic salts dissolve in polar water |
| Solubility in THF/DCM | Soluble | Poorly Soluble / Insoluble[2] | Mismatch in polarity |
Section 2: Troubleshooting Workflow: A Decision-Making Guide
Before proceeding to detailed protocols, this workflow will help you select the most appropriate strategy for your specific reaction.
Caption: Decision workflow for selecting a solubility strategy.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why won't my 2-Bromo-N-methylaniline hydrochloride dissolve in DCM, even with stirring? A: This is expected behavior. As a salt, the compound is highly polar and forms a stable crystal lattice. Nonpolar or weakly polar solvents like Dichloromethane (DCM) cannot effectively solvate the ions to break down this lattice, leading to very poor solubility.[2] The most effective strategy is not to force its dissolution but to convert it to its much more soluble free-amine form.
Q2: Can I just heat the mixture to get it to dissolve? A: While gentle warming can slightly increase solubility, it is often insufficient for complete dissolution and can be risky.[2] Many substituted anilines can be sensitive to heat, potentially leading to degradation or unwanted side reactions. A more reliable and safer approach is to address the chemical cause of insolubility.
Q3: What is the most common and straightforward method to use this reagent in a standard coupling reaction? A: The most robust and widely applicable method is in-situ free-basing . This involves adding a suitable base to your reaction mixture to neutralize the hydrochloride, generating the oil-based, highly soluble 2-Bromo-N-methylaniline free amine directly in the reaction flask. See Protocol 1 for a detailed methodology.
Q4: I added a stoichiometric amount of triethylamine to free-base the aniline, but my reaction is still sluggish. What could be wrong? A: There are two likely causes. First, the triethylamine hydrochloride salt formed as a byproduct can sometimes inhibit or complicate reactions. Second, ensure your base is not being consumed by other acidic components in the reaction mixture. It is often beneficial to use a slight excess of the base (e.g., 1.1-1.2 equivalents). For many reactions, using an insoluble inorganic base like potassium carbonate (K₂CO₃) can be advantageous as the byproduct is an inorganic salt that is easily removed during workup.
Q5: When should I consider using a phase-transfer catalyst? A: A phase-transfer catalyst (PTC) is ideal for reactions that are biphasic, meaning they occur between two immiscible layers (typically aqueous and organic).[8] For instance, if you are reacting the organic-soluble 2-Bromo-N-methylaniline (after free-basing) with a water-soluble salt (e.g., sodium cyanide or sodium azide), a PTC can shuttle the aqueous anion into the organic phase to react.[9][10] This avoids the need for expensive and hard-to-remove polar aprotic solvents.
Section 4: Detailed Protocols & Methodologies
Protocol 1: In-Situ Free-Basing for Homogeneous Reactions
This is the most recommended method for achieving a homogeneous reaction in common organic solvents. The principle is to convert the hydrochloride salt to the free amine within the reaction vessel just before or during the addition of other reagents.
Objective: To generate a soluble form of 2-Bromo-N-methylaniline in a standard organic solvent for subsequent reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, inert-atmosphere reaction flask, add 2-Bromo-N-methylaniline hydrochloride (1.0 eq).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., THF, DCM, Toluene, Acetonitrile) to the flask. The mixture will appear as a suspension or slurry.
-
Base Selection & Addition: Add a suitable base (see Table 2) to the stirred suspension. The choice of base is critical and depends on the reaction's sensitivity to base strength and the nature of the byproducts.
-
Confirmation of Free-Basing: Stir the mixture at room temperature for 15-30 minutes. A visual change is often observed, with the solid salt disappearing as it converts to the liquid/soluble free amine. The formation of a new precipitate (the base's hydrochloride salt, e.g., triethylammonium chloride) may occur.
-
Proceed with Reaction: The now homogeneous solution of 2-Bromo-N-methylaniline is ready. Proceed with the addition of your other reagents and catalysts as required by your synthetic procedure.
Table 2: Guide to Selecting a Base for In-Situ Free-Basing
| Base | Type | Equivalents | Advantages | Disadvantages |
| Triethylamine (Et₃N) | Organic, Liquid | 1.1 - 1.5 | Soluble in most organic solvents; easy to add. | Byproduct (Et₃N·HCl) can be soluble and may complicate purification. |
| DIPEA (Hünig's base) | Organic, Liquid | 1.1 - 1.5 | Sterically hindered, less nucleophilic than Et₃N. | More expensive; byproduct is also soluble. |
| Potassium Carbonate (K₂CO₃) | Inorganic, Solid | 1.5 - 2.5 | Strong enough for deprotonation; byproduct is insoluble and easily filtered off. | Heterogeneous mixture until free-basing is complete; may require more vigorous stirring. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic, Solid | 2.0 - 3.0 | Very mild base, suitable for sensitive substrates. | May not be strong enough for complete deprotonation; slower reaction. |
Protocol 2: Utilizing Polar Aprotic Solvents
This method is an alternative when the use of a base is not desirable. It relies on finding a solvent in which the hydrochloride salt itself has sufficient solubility.
Objective: To dissolve 2-Bromo-N-methylaniline hydrochloride directly for a reaction.
Step-by-Step Methodology:
-
Solvent Selection: Choose a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dissolution: Add the 2-Bromo-N-methylaniline hydrochloride to the solvent with stirring. Gentle warming (40-50°C) may be applied to aid dissolution, but monitor for any signs of decomposition (color change).[2]
-
Proceed with Reaction: Once a homogeneous solution is obtained, cool to the desired reaction temperature and add the other reagents.
Causality and Considerations:
-
Why it works: Solvents like DMF and DMSO have high dielectric constants and can effectively solvate both the cation and the anion of the salt, promoting dissolution.[11]
-
Trustworthiness: This method is straightforward but carries significant downstream challenges. These solvents have high boiling points and can be difficult to remove during workup. They can also interfere with certain catalytic cycles or react with electrophilic reagents. This approach should be validated on a small scale first.
Protocol 3: Biphasic Reaction with Phase-Transfer Catalysis (PTC)
This advanced technique is highly effective for reactions between an organic-soluble substrate and a water-soluble nucleophile.
Objective: To facilitate a reaction between the free-based aniline in an organic phase and an ionic reagent in an aqueous phase.
Step-by-Step Methodology:
-
Free-Basing and Organic Phase Prep: In a reaction flask, perform the in-situ free-basing of 2-Bromo-N-methylaniline hydrochloride in a water-immiscible organic solvent (e.g., Toluene, Chlorobenzene) as described in Protocol 1. An inorganic base like K₂CO₃ is preferred here.
-
Aqueous Phase Prep: In a separate vessel, dissolve your ionic reagent (e.g., NaCN, NaN₃) in water.
-
Combine Phases: Add the aqueous solution to the organic solution in the reaction flask.
-
Add Phase-Transfer Catalyst: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst. Common choices include Tetrabutylammonium bromide (TBAB) or Hexadecyltributylphosphonium bromide.[8]
-
Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Heating may be required depending on the specific reaction.
-
Workup: After the reaction is complete, stop stirring and allow the layers to separate. The organic layer containing the product can be easily separated from the aqueous layer.
Mechanistic Insight:
-
The phase-transfer catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase.
-
The newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase.[8][12]
-
In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive and attacks the substrate.
-
The catalyst then shuttles the leaving group back to the aqueous phase, regenerating itself for another cycle.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Eftekhari-Bafrooei, A., & Ebrahim-Alkaneh, M. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16019–16028. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ScienceMadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-methylaniline. Retrieved from [Link]
-
AOPAs. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-3-chloro-n-methylaniline hydrochloride. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. H55166.06 [thermofisher.com]
- 5. strem.com [strem.com]
- 6. 2-Bromo-N-methylaniline, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stabilizing 2-Bromo-N-methylaniline Hydrochloride During Storage
Welcome to the technical support center for 2-Bromo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we address common challenges related to its storage and decomposition, providing in-depth, scientifically grounded solutions to ensure the integrity of your starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My previously off-white 2-Bromo-N-methylaniline hydrochloride has developed a yellow or brownish tint. What is causing this discoloration, and is the material still usable?
Answer:
The observed color change is a common indicator of decomposition, primarily due to oxidation. Aromatic amines, including aniline derivatives, are susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by exposure to light and moisture. The N-methyl group in 2-Bromo-N-methylaniline can also be a site for oxidative reactions. The resulting colored impurities are typically complex polymeric species or quinone-imine type structures, which are highly conjugated and thus absorb visible light.
Is it still usable?
The usability of the discolored reagent depends on the tolerance of your specific application to impurities. For highly sensitive reactions, such as in pharmaceutical synthesis, the presence of these degradation products could lead to side reactions, lower yields, and purification difficulties. It is generally recommended to use a pure, off-white starting material. For less sensitive applications, a minor color change might be acceptable, but it is crucial to be aware of the potential for compromised reactivity and purity of the final product.
Troubleshooting Protocol for Discolored Reagent:
If you encounter a discolored batch, consider the following steps:
-
Purity Assessment: Before use, assess the purity of the material using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with a pure, fresh sample if available.
-
Purification: If the discoloration is significant and your application requires high purity, purification may be necessary. Recrystallization is a common method for solid compounds. However, for aromatic amines prone to rapid discoloration, purification by fractional distillation under vacuum can be more effective in removing colored impurities and yields a product with better stability.[1][2]
Question 2: What are the primary factors that lead to the decomposition of 2-Bromo-N-methylaniline hydrochloride during storage?
Answer:
The decomposition of 2-Bromo-N-methylaniline hydrochloride is primarily influenced by a combination of environmental factors. Understanding these is key to implementing effective preventative measures.
-
Oxygen: As an aromatic amine, the compound is susceptible to oxidation by atmospheric oxygen. The amine functional group is electron-rich and can be easily oxidized, leading to the formation of colored impurities.[1]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation pathways, including oxidation and photodegradation.[3] Studies on similar compounds like 4-bromoaniline have demonstrated their sensitivity to light.[3]
-
Moisture (Humidity): The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation and may also accelerate oxidation.
-
Temperature: Elevated temperatures can increase the rate of all chemical reactions, including decomposition. Storing the compound at elevated temperatures will shorten its shelf life.
The interplay of these factors can lead to a cascade of degradation reactions.
Visualizing Decomposition Pathways
The following diagram illustrates the key environmental factors leading to the degradation of 2-Bromo-N-methylaniline hydrochloride.
Caption: Recommended workflow for handling and storing 2-Bromo-N-methylaniline hydrochloride.
In-Depth Technical Discussion
The Chemistry of Discoloration: Oxidation of Aromatic Amines
The discoloration of aromatic amines upon exposure to air is a well-documented phenomenon. The reaction is often a complex, multi-step process that can lead to a mixture of colored products. While the exact structures of the degradation products of 2-Bromo-N-methylaniline hydrochloride are not extensively reported in the literature, we can infer the likely pathways from the known chemistry of anilines.
The initial step is likely the formation of a radical cation via the loss of an electron from the nitrogen atom. This radical cation can then undergo a series of reactions, including dimerization and polymerization, to form highly conjugated systems that absorb light in the visible spectrum, resulting in a colored appearance. The presence of the electron-donating N-methyl group can increase the susceptibility of the aromatic ring to oxidation.
The Role of the Hydrochloride Salt in Stability
In theory, the hydrochloride salt of an amine should be more stable towards oxidation than the free base. This is because the lone pair of electrons on the nitrogen atom is protonated, making it less available for oxidation. However, the salt is also more hygroscopic. The absorption of water can lead to the partial hydrolysis of the salt back to the free amine, which can then be oxidized. Therefore, while the hydrochloride form offers some protection, it is not a complete safeguard against degradation, especially in the presence of moisture.
References
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
- Amann, A., & Amann, W. (1995). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Applied and environmental microbiology, 61(12), 4231–4235.
- Mažeikienė, R., Niaura, G., & Malinauskas, A. (2009). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
-
4-Bromoaniline (C₆H₆BrN) Stability Study. (2024, November 6). Liskon Biological. [Link]
- Production process for synthesizing 4-bromo-2-methylaniline. (2014, May 14).
-
Khalil, R. A. (2020). The coloring phenomenon of O-bromoaniline. ResearchGate. [Link]
Sources
Identifying and removing byproducts in 2-Bromo-N-methylaniline hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chemical synthesis. Here, we combine established scientific principles with practical, field-proven insights to help you identify and eliminate byproducts, thereby optimizing your reaction outcomes.
I. Troubleshooting Guide: Isolating and Identifying Byproducts
This section addresses specific experimental challenges you may encounter. Each question is designed to guide you through a logical process of problem identification and resolution, explaining the underlying chemistry.
Q1: My reaction mixture is a complex dark color, and TLC analysis shows multiple spots. How can I identify the major byproducts?
A1: A dark, complex reaction mixture is often indicative of side reactions. The primary byproducts in the N-methylation of 2-bromoaniline are typically the starting material (2-bromoaniline), the double-methylated product (2-Bromo-N,N-dimethylaniline), and potentially poly-brominated species if the bromination step was not selective.
Underlying Chemistry: The N-methylation of anilines can be challenging to control. The product, 2-Bromo-N-methylaniline, is a secondary amine and can undergo further methylation to form a tertiary amine, 2-Bromo-N,N-dimethylaniline.[1][2] The rate of this second methylation can sometimes be competitive with the first, especially if there is a high concentration of the methylating agent or elevated temperatures.[2]
Workflow for Byproduct Identification
Caption: Workflow for identifying byproducts in the synthesis.
Step-by-Step Identification Protocol:
-
Thin-Layer Chromatography (TLC):
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Alongside, spot standards of your starting material (2-bromoaniline) and, if available, your desired product (2-Bromo-N-methylaniline).
-
Develop the plate using a solvent system such as hexane/ethyl acetate. A good starting ratio is 9:1.
-
Visualize the plate under UV light and with a potassium permanganate stain. This will give you a preliminary idea of the number of components and their relative polarities.
-
-
Liquid-Liquid Extraction:
-
Quench the reaction mixture and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
This separates the organic products from inorganic salts and some highly polar impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small, diluted sample of your crude organic extract into an LC-MS.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the components, allowing for the identification of the starting material, product, and potential byproducts based on their molecular weights.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromoaniline | C6H6BrN | 172.02 |
| 2-Bromo-N-methylaniline | C7H8BrN | 186.05 |
| 2-Bromo-N,N-dimethylaniline | C8H10BrN | 200.08 |
-
Proton NMR (¹H NMR) Spectroscopy:
-
For definitive structural confirmation, isolate the major byproduct spots from your TLC plate (using preparative TLC) or by flash column chromatography.
-
Dissolve the isolated compounds in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.
-
The number of protons, their chemical shifts, and splitting patterns will confirm the identity of the byproducts. For instance, the N,N-dimethyl product will show a singlet integrating to 6 protons for the two methyl groups.
-
Q2: I have confirmed the presence of 2-Bromo-N,N-dimethylaniline. How can I remove it?
A2: The separation of 2-Bromo-N-methylaniline from its dimethylated byproduct can be achieved through careful column chromatography or recrystallization of the hydrochloride salt.
Causality: The polarity difference between the secondary amine (product) and the tertiary amine (byproduct) is the key to their separation. The secondary amine can act as a hydrogen bond donor, making it slightly more polar than the tertiary amine.
Detailed Purification Protocols:
Protocol 1: Flash Column Chromatography
This method is effective for separating compounds with different polarities.[3]
-
Column Preparation:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate).[3]
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[3]
-
Add a layer of sand to the top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[3]
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 Hexane:EtOAc) to elute the less polar 2-Bromo-N,N-dimethylaniline first, followed by the desired 2-Bromo-N-methylaniline.[3]
-
Collect fractions and monitor by TLC to identify the pure product fractions.
-
Protocol 2: Recrystallization of the Hydrochloride Salt
This technique purifies the product by leveraging differences in solubility between the desired compound and impurities.
-
Salt Formation:
-
Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt of the amines will precipitate out.
-
-
Recrystallization:
-
Filter the precipitated hydrochloride salts.
-
Choose a suitable solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point.[4]
-
Dissolve the crude salt in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. The hydrochloride salt of 2-Bromo-N-methylaniline should crystallize out, leaving the more soluble dimethylated byproduct in the mother liquor.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Purification strategies for removing dimethylated byproduct.
II. Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to 2-Bromo-N-methylaniline, and what byproducts are associated with them?
A3: The two primary routes are:
-
N-methylation of 2-bromoaniline: This is a direct approach but can lead to over-methylation, producing 2-Bromo-N,N-dimethylaniline.[1][2] The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and reaction conditions are crucial for selectivity.
-
Bromination of N-methylaniline: This route avoids over-methylation at the nitrogen but can result in isomeric byproducts from bromination at different positions on the aromatic ring (e.g., 4-Bromo-N-methylaniline).[5] The directing effects of the methylamino group must be carefully considered.
Q4: How can I minimize the formation of 2-Bromo-N,N-dimethylaniline during the N-methylation of 2-bromoaniline?
A4: To favor mono-methylation, you can:
-
Use a stoichiometric amount of the methylating agent: Using a slight excess (e.g., 1.1 equivalents) is often sufficient. A large excess will drive the reaction towards the di-methylated product.
-
Control the reaction temperature: Lower temperatures generally favor mono-alkylation.
-
Use a phase-transfer catalyst: This can enhance the reaction rate at lower temperatures, improving selectivity.
-
Consider reductive amination: Reacting 2-bromoaniline with formaldehyde followed by reduction with a mild reducing agent like sodium borohydride can be a more selective method for mono-methylation.[6][7]
Q5: What are the key analytical techniques for assessing the purity of the final 2-Bromo-N-methylaniline hydrochloride product?
A5: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting even minor impurities.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a common setup.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q6: Are there any specific safety precautions I should take during this synthesis and purification?
A6: Yes, several safety measures are crucial:
-
Handling of 2-Bromoaniline and its derivatives: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylating agents: Reagents like dimethyl sulfate are potent mutagens and should be handled with extreme care.
-
Brominating agents: Bromine and N-bromosuccinimide (NBS) are corrosive and toxic.[5] Handle them in a fume hood and have a quenching agent (like sodium thiosulfate) readily available.
-
HCl gas: When preparing the hydrochloride salt, ensure there is no moisture present, as this can lead to corrosion. Work in a dry atmosphere and have a trap to neutralize any excess HCl gas.
III. References
-
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
CN102993022A - Preparation method of bromoaniline - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
2-Bromo-N-methylaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
2-Bromoaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. (2023, August 9). ACS Publications. Retrieved January 23, 2026, from [Link]
-
2-Bromo-N-methylaniline. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
-
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (2026, January 16). National Library of Medicine. Retrieved January 23, 2026, from [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. Retrieved January 23, 2026, from [Link]
-
(PDF) Quantification of aniline and N-methylaniline in indigo. (2021, October 14). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved January 23, 2026, from [Link]
-
Recrystallization of Acetanilide | PDF | Solubility | Solvent. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Retrieved January 23, 2026, from [Link]
-
Preparation of 2,4,6-tribromoaniline. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
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2-Bromo-4-methylaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Bromo-N-methylaniline Hydrochloride and Other Brominated Anilines
Introduction: The Strategic Role of Brominated Anilines in Synthesis
Brominated anilines are cornerstone building blocks in the synthesis of complex organic molecules, serving as indispensable precursors in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems from the versatile reactivity of the aniline core and the carbon-bromine bond, which is amenable to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
The specific substitution pattern on the aniline ring—including the position of the bromine atom and the presence of other functional groups—dramatically influences the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of 2-Bromo-N-methylaniline hydrochloride with other common brominated anilines, offering field-proven insights and experimental data to guide researchers in selecting the optimal substrate for their synthetic endeavors. We will explore how subtle structural changes impact performance in critical reactions and provide the causal reasoning behind these observations.
Physicochemical Properties: A Comparative Overview
The choice of a starting material is often dictated by its physical properties, which affect handling, solubility, and reaction setup. 2-Bromo-N-methylaniline is frequently supplied as its hydrochloride salt to enhance stability and aqueous solubility compared to its free base form.[3]
This section compares the key properties of 2-Bromo-N-methylaniline with its primary amine isomers (2-, 3-, and 4-bromoaniline) and a di-substituted analogue (2,4-dibromoaniline).
Table 1: Comparative Physicochemical Properties of Selected Brominated Anilines
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) |
| 2-Bromo-N-methylaniline | CNC1=CC=CC=C1Br | 186.05[4] | N/A (Liquid) | 107-109 (12 mmHg) | N/A |
| 2-Bromoaniline | NC1=CC=CC=C1Br | 172.02[5] | 24-28[5] | 229[5] | 2.53[5] |
| 3-Bromoaniline | NC1=CC=C(Br)C=C1 | 172.02[6] | 29-31[6] | 220-222[6] | ~3.5 |
| 4-Bromoaniline | NC1=CC=C(N)C=C1Br | 172.02[7][8] | 60-64[8] | 223[7] | 3.86[7] |
| 2,4-Dibromoaniline | NC1=C(Br)C=C(Br)C=C1 | 250.92[9] | 79-82 | N/A | N/A |
Note: Data for 2-Bromo-N-methylaniline hydrochloride salt will differ, particularly in melting point and solubility.
Key Insights from Physicochemical Data:
-
Basicity (pKa): The position of the bromine atom significantly impacts the basicity of the aniline nitrogen. The pKa of 4-bromoaniline (3.86) is higher than that of 2-bromoaniline (2.53), indicating that the para-isomer is more basic. This is due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine atom.
-
Melting Point: 4-Bromoaniline has a considerably higher melting point than its ortho and meta isomers. This is attributed to the greater symmetry of the para-isomer, which allows for more efficient packing in the crystal lattice.
-
N-Methylation: The presence of the N-methyl group in 2-Bromo-N-methylaniline prevents the formation of intermolecular hydrogen bonds between amino groups, resulting in it being a liquid at room temperature, unlike its primary amine counterpart, 2-bromoaniline.
-
Solubility: While the free bases of bromoanilines are generally sparingly soluble in water, they are more soluble in organic solvents like ethanol and ether.[10] The hydrochloride salt form, such as 2-Bromo-N-methylaniline HCl, is specifically designed to improve solubility in aqueous or protic media, which can be advantageous for certain reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. The performance of brominated anilines in this reaction is a critical benchmark for their utility. The electronic and steric environment around the C-Br bond dictates the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides excellent comparative data under uniform conditions.[11]
Table 2: Comparative Yields in a Micellar Suzuki-Miyaura Cross-Coupling Reaction[11][12]
| Bromoaniline Substrate | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86% |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64% |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96% |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91% |
Analysis of Reactivity:
-
Electronic Effects: 4-Bromoaniline demonstrates the highest reactivity, affording a 91% yield in just 15 minutes.[12] This is consistent with the para-position allowing for favorable electronic communication that facilitates the oxidative addition step without imposing steric hindrance. The conversion of 4-bromoaniline can be initially slow but proceeds faster at higher temperatures.[13]
-
Positional Isomerism: 3-Bromoaniline is initially less reactive, yielding only 64% in 15 minutes.[11][14] This sluggishness is characteristic of meta-substituted aryl halides in some cross-coupling reactions. However, extending the reaction time to 60 minutes drives the reaction to near completion (96% yield), demonstrating its viability.[11][14]
-
Steric Hindrance (2-Bromoaniline): 2-Bromoaniline performs well (86% yield), suggesting that the ortho-amino group does not pose a prohibitive steric barrier in this specific micellar system.[12] However, in traditional organic solvents, ortho-substituted substrates can be more challenging.
-
The Case of 2-Bromo-N-methylaniline: While direct comparative data under these exact conditions is unavailable, we can predict its reactivity. The combination of an ortho-bromo and an ortho-N-methylamino group presents significant steric hindrance around the reaction site. This steric crowding can impede the approach of the bulky palladium catalyst. Consequently, successful coupling of 2-Bromo-N-methylaniline often requires carefully optimized conditions, such as the use of specialized bulky phosphine ligands (e.g., Buchwald ligands) or higher reaction temperatures to overcome the activation barrier.[15] This steric effect, while a potential challenge, can also be exploited for selective functionalization in more complex molecules.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the data presented, this section provides a detailed, self-validating protocol for a representative cross-coupling reaction.
Protocol: Micellar Suzuki-Miyaura Coupling of 4-Bromoaniline with 2-Thienylboronic Acid
This protocol is adapted from a validated, high-yield procedure performed in water and open to the air, highlighting a green chemistry approach.[11]
Materials & Reagents:
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
2-Thienylboronic acid (1.2 mmol, 154 mg)
-
Pd(dtbpf)Cl₂ (0.01 mmol, 6.5 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Kolliphor EL (Surfactant)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline, 2-thienylboronic acid, Pd(dtbpf)Cl₂, and K₂CO₃.
-
Micelle Formation: Add a 2% weight-for-weight solution of Kolliphor EL in deionized water (5 mL). The mixture will become cloudy, indicating micelle formation.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere; no inert gas is required.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction should be complete within 15-20 minutes.
-
Work-up: Upon completion, add ethyl acetate (10 mL) to the reaction mixture and stir for 5 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic extracts and wash them with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-(thiophen-2-yl)aniline.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion and Recommendations
The selection of a brominated aniline substrate is a strategic decision that profoundly impacts synthetic outcomes. This guide demonstrates that no single substrate is universally superior; rather, each possesses a unique profile of properties and reactivity.
-
For High Reactivity & Yield: 4-Bromoaniline is often the substrate of choice for standard cross-coupling reactions where steric hindrance is not a concern, frequently providing high yields in short reaction times.[12]
-
For Altered Selectivity: 3-Bromoaniline , while slightly less reactive, is a reliable substrate, particularly when meta-substitution is required for the final target molecule.
-
For Sterically Influenced Synthesis: 2-Bromoaniline and especially 2-Bromo-N-methylaniline are crucial when steric bulk at the ortho position is needed. This steric hindrance can be a powerful tool to direct regioselectivity in subsequent reactions or to modulate the conformation of the final product. Researchers using these substrates should be prepared to screen more advanced catalytic systems to achieve optimal results.[15]
-
For Enhanced Solubility: The hydrochloride salt form, such as 2-Bromo-N-methylaniline HCl , should be considered when improved solubility in protic or aqueous media is necessary, potentially simplifying reaction setup and work-up.
By understanding the interplay of electronic and steric effects, and by leveraging the physicochemical properties of each isomer, researchers can make informed decisions, streamline their synthetic routes, and accelerate the development of novel chemical entities.
References
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
-
PubChem. 2-Bromo-N-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromoaniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Bromoaniline. [Link]
-
PubChem. 2,4-Dibromoaniline. National Center for Biotechnology Information. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
-
LookChem. 2,4-Dibromoaniline. [Link]
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
Solubility of Things. 2-Bromoaniline. [Link]
-
PubChem. 4-Bromo-2-methylaniline. National Center for Biotechnology Information. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
MySkinRecipes. 4-Bromoaniline hydrochloride. [Link]
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. guidechem.com [guidechem.com]
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- 4. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 6. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 7. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-N-methylaniline Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth technical comparison of the reactivity of 2-Bromo-N-methylaniline hydrochloride with structurally similar compounds. This document moves beyond a simple listing of protocols to offer insights into the causal factors governing reactivity, enabling you to make informed decisions in your synthetic strategies.
Introduction: Understanding the Substrate
2-Bromo-N-methylaniline is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds prevalent in pharmaceuticals and functional materials. The presence of the bromine atom provides a handle for cross-coupling reactions, while the N-methylaniline moiety influences the electronic properties and steric environment of the molecule. The hydrochloride salt form, while offering improved stability and handling, introduces considerations for reaction setup, particularly concerning the need for a base to liberate the free amine for many transformations.
This guide will compare the reactivity of 2-Bromo-N-methylaniline with its parent compound, 2-bromoaniline, and other relevant analogs in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reactions involving the aniline functional group.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen and the electronic and steric environment of the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides a valuable baseline for understanding the impact of substituent positioning on reactivity[1][2][3].
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86[2] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64[2] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96[2] |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91[2] |
Analysis of Reactivity:
-
Electronic Effects: The data suggests that 4-bromoaniline exhibits the highest initial reactivity, likely due to the favorable electronic effect of the para-amino group. 2-Bromoaniline also performs well, indicating that the ortho-amino group, despite potential steric hindrance, still provides sufficient activation. The lower initial yield for 3-bromoaniline highlights the less favorable electronic influence of the meta-amino group on the reaction kinetics[3].
Using 2-Bromo-N-methylaniline Hydrochloride in Suzuki Coupling:
The hydrochloride salt must be neutralized in situ for the reaction to proceed. This is typically achieved by using an excess of the base in the reaction mixture. Generally, at least two equivalents of base are required: one to neutralize the hydrochloride and one to participate in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline
This protocol is adapted from a micellar Suzuki coupling procedure and can be used as a starting point for the coupling of 2-bromo-N-methylaniline hydrochloride, with the addition of at least one extra equivalent of base.[1][2]
Materials:
-
2-Bromoaniline (0.5 mmol)
-
Thiophene-2-boronic acid (0.6 mmol)
-
Pd(dtbpf)Cl₂ (0.01 mmol)
-
Triethylamine (Et₃N) (1.0 mmol)
-
Aqueous Kolliphor EL solution (2 wt%, 2 mL)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1.0 mmol).
-
Add 2 mL of a 2 wt% aqueous Kolliphor EL solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 15-30 minutes), add approximately 10 mL of ethanol to create a homogeneous mixture.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(thiophen-2-yl)aniline.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand and base is crucial for achieving high yields, especially with challenging substrates like ortho-substituted anilines.
Comparative Reactivity:
-
Steric Hindrance: The "ortho effect" is particularly pronounced in Buchwald-Hartwig aminations. The presence of a substituent at the ortho position, such as the bromine atom in 2-bromo-N-methylaniline, can sterically hinder the approach of the bulky palladium-ligand complex to the nitrogen atom, as well as the subsequent reductive elimination step.
-
Effect of N-Methylation: The N-methyl group on 2-bromo-N-methylaniline introduces additional steric bulk compared to 2-bromoaniline. This increased steric hindrance around the nitrogen atom can make the N-methylation product a more challenging substrate for Buchwald-Hartwig amination compared to its primary amine counterpart. Consequently, more robust catalytic systems with sterically demanding and electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) and strong bases are often required to achieve high yields.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This general protocol can be adapted for the amination of 2-bromo-N-methylaniline hydrochloride. Note that at least two equivalents of a strong base are necessary to both deprotonate the amine and neutralize the hydrochloride.
Materials:
-
2-Bromo-N-methylaniline hydrochloride (1.0 mmol)
-
A primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add 2-bromo-N-methylaniline hydrochloride (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Other Key Reactions: A Comparative Overview
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the opposite of that in palladium-catalyzed cross-coupling reactions. 2-Bromo-N-methylaniline is generally not a good substrate for SNAr unless there are strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the bromine atom. The N-methylamino group is electron-donating, which deactivates the ring towards nucleophilic attack.
Acylation of the Amino Group
The amino group of anilines can be readily acylated. The N-methyl group in 2-bromo-N-methylaniline does not prevent this reaction, but it may proceed at a slightly different rate compared to 2-bromoaniline due to steric and electronic differences. Acetylation is often used as a protecting strategy for the amino group to moderate its activating effect in electrophilic aromatic substitution reactions.
Experimental Protocol: Acetylation of an Aniline Derivative
Materials:
-
2-Bromo-N-methylaniline (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Pyridine (a few drops, as catalyst)
-
Dichloromethane (10 mL)
Procedure:
-
Dissolve 2-bromo-N-methylaniline (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add a few drops of pyridine.
-
Add acetic anhydride (1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acetylated product.
Diazotization
Primary aromatic amines can be converted to diazonium salts, which are versatile intermediates. Secondary aromatic amines like N-methylaniline react with nitrous acid to form N-nitrosoamines. Therefore, 2-bromo-N-methylaniline will not undergo a standard diazotization reaction to form a diazonium salt but will instead form the corresponding N-nitrosoamine.
Conclusion
The reactivity of 2-Bromo-N-methylaniline hydrochloride is a nuanced interplay of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the ortho-bromoaniline scaffold is generally reactive, though the N-methyl group can introduce steric hindrance that may necessitate more robust catalytic systems compared to its primary amine analog, 2-bromoaniline. The hydrochloride form requires the use of excess base for in-situ neutralization. For other transformations, the N-methyl group alters the reactivity of the aniline moiety, leading to the formation of N-nitrosoamines upon treatment with nitrous acid, in contrast to the diazotization of primary anilines. A thorough understanding of these factors is critical for the successful application of this versatile building block in complex organic synthesis.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
- Hartwig, J. F. (2010).
-
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
Sources
A Senior Application Scientist's Guide to the Experimental Validation of 2-Bromo-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Arylamines, in particular, are privileged structural motifs found in a vast array of bioactive molecules. This guide provides an in-depth technical comparison of 2-Bromo-N-methylaniline hydrochloride, a key building block for introducing the 2-(N-methylamino)phenyl moiety, with its common synthetic alternatives. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of performance data to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties and Handling Considerations
A thorough understanding of the physical and chemical properties of a reagent is the foundation of any successful and safe laboratory operation. 2-Bromo-N-methylaniline hydrochloride is the hydrochloride salt of 2-Bromo-N-methylaniline, a modification that often enhances stability and solubility in certain solvents.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Bromo-N-methylaniline Hydrochloride | 2-Bromo-N-methylaniline[1][2] | 2-Iodo-N-methylaniline | 2-(N-methylamino)phenylboronic acid |
| CAS Number | 957120-69-3[3] | 6832-87-7[1][2] | 1693-43-2 | 170566-02-6 |
| Molecular Formula | C₇H₉BrClN[3] | C₇H₈BrN[1] | C₇H₈IN | C₇H₁₀BNO₂ |
| Molecular Weight | 222.51 g/mol [3] | 186.05 g/mol [1] | 233.05 g/mol | 149.98 g/mol |
| Appearance | Off-white to white solid | Liquid | Light yellow to brown liquid | White to off-white powder |
| Solubility | Soluble in polar solvents like water and alcohols | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in polar organic solvents and aqueous base |
| Stability | Generally more stable and less prone to oxidation than the free base | Can be sensitive to air and light | Generally less stable than the bromo analog; light sensitive | Prone to dehydration and trimerization (boroxine formation) |
The choice between the hydrochloride salt and the free base often depends on the specific reaction conditions. The hydrochloride form can be advantageous for long-term storage and may be used directly in reactions where an acidic medium is tolerated or desired. However, for many cross-coupling reactions that require a basic environment, the free base is typically used, or the hydrochloride salt is neutralized in situ.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry for the formation of C-C and C-N bonds. Here, we compare the performance of 2-Bromo-N-methylaniline with its iodo and boronic acid counterparts in the context of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: The Impact of the Halogen
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the generally accepted order being I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond strength, which influences the rate-determining oxidative addition step.
To illustrate this, let's consider a representative Suzuki-Miyaura coupling of an ortho-substituted halomethylaniline with a generic arylboronic acid.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Reaction Time (h) | Yield (%) | Commentary |
| 2-Bromo-N-methylaniline | 12 | ~75-85 | Good yields are achievable, but often require longer reaction times or more forcing conditions compared to the iodo analog. |
| 2-Iodo-N-methylaniline | 4 | >90 | The weaker C-I bond leads to faster oxidative addition, resulting in shorter reaction times and often higher yields under milder conditions.[1] |
Expertise & Experience: While 2-iodoanilines are more reactive, 2-bromoanilines are often more cost-effective and readily available, making them a pragmatic choice for large-scale synthesis. The choice between the two often comes down to a balance of reactivity, cost, and availability for a given project.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
Table 3: Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Relative Reactivity | Commentary |
| 2-Bromo-N-methylaniline | High | Generally provides excellent yields with a wide range of amines using modern Buchwald-Hartwig catalyst systems. |
| 2-Chloro-N-methylaniline | Moderate to High | While historically less reactive than bromides, modern catalyst systems with bulky, electron-rich phosphine ligands have made the coupling of chloroarenes highly efficient.[5] |
Trustworthiness: The protocols for both Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and highly reproducible. The use of commercially available, air-stable precatalysts has further enhanced the reliability of these transformations, making them accessible to a broad range of chemists.
Alternative Synthetic Strategies
Beyond the use of aryl halides, other synthetic intermediates can be employed to introduce the 2-(N-methylamino)phenyl moiety.
2-(N-methylamino)phenylboronic Acid in Suzuki-Miyaura Coupling
An alternative approach in a Suzuki-Miyaura coupling is to have the aniline functionality on the boronic acid partner. This can be advantageous if the other coupling partner is a complex or precious aryl halide.
Table 4: Comparison of Aryl Halide vs. Arylboronic Acid Approach
| Approach | Advantages | Disadvantages |
| 2-Bromo-N-methylaniline + Arylboronic Acid | Readily available starting material. Broad scope of compatible boronic acids. | May require harsher conditions than iodoarenes. |
| Aryl Halide + 2-(N-methylamino)phenylboronic Acid | Useful when the aryl halide is more complex or valuable. Can sometimes offer different selectivity. | Boronic acid can be less stable and more expensive. Potential for side reactions involving the amine functionality. |
Negishi Coupling with Organozinc Reagents
The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction.[6] The corresponding (2-(N-methylamino)phenyl)zinc halide can be prepared and coupled with an aryl halide.
Expertise & Experience: Organozinc reagents are generally more reactive than organoboronic acids but are also more sensitive to moisture and air. The preparation of the organozinc reagent from 2-bromo-N-methylaniline adds an extra step to the synthetic sequence. However, for challenging couplings where boronic acids may be unreactive, the Negishi coupling can be a valuable alternative.
C-H Activation: A Modern Approach
Direct C-H activation is an emerging and atom-economical strategy for the arylation of anilines.[7] This approach avoids the pre-functionalization (i.e., halogenation or borylation) of the aniline starting material. While still an evolving field, methods for the ortho-arylation of anilines are being developed and offer a potentially more sustainable and efficient route in the future.
Detailed Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-N-methylaniline
Materials:
-
2-Bromo-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-methylaniline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with 2-Bromo-N-methylaniline
Materials:
-
2-Bromo-N-methylaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
G3-XPhos precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon source
Procedure:
-
In a nitrogen-filled glovebox, add the G3-XPhos precatalyst and sodium tert-butoxide to a dry reaction vial equipped with a magnetic stir bar.
-
Add 2-bromo-N-methylaniline and the amine to the vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
2-Bromo-N-methylaniline hydrochloride is a versatile and valuable building block for the synthesis of complex molecules. Its performance in key cross-coupling reactions is robust, and it offers a good balance of reactivity and cost-effectiveness. While more reactive iodo-analogs or alternative organometallic reagents may be advantageous in certain situations, the broad commercial availability and well-established reactivity of 2-bromo-N-methylaniline make it a go-to reagent for many applications in pharmaceutical and materials science research. The choice of synthetic strategy should always be guided by a careful consideration of the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
2-Bromo-N-methylaniline. PubChem. [Link]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Google.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Royal Society of Chemistry. [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT. [Link]
-
Negishi cross-coupling reaction. YouTube. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
-
Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. ResearchGate. [Link]
-
Stereoselective C(sp3)-C(sp2) Negishi coupling of (2-amido-1-phenylpropyl)zinc compounds through the steric control of β-amido group. ResearchGate. [Link]
-
N-Methylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand. ACS Publications. [Link]
-
N -Methylation of Aniline Derivatives with CO 2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand. ResearchGate. [Link]
-
CH Activation Collection. labsite. [Link]
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A Guide to Reproducible Suzuki-Miyaura Couplings: A Comparative Analysis of 2-Bromo-N-methylaniline Hydrochloride
For researchers, synthetic chemists, and professionals in drug development, the reliability of a chemical transformation is paramount. A reaction that works flawlessly one day but fails the next is a drain on resources and a barrier to innovation. This guide provides an in-depth technical analysis of 2-Bromo-N-methylaniline hydrochloride, a key building block in medicinal chemistry, focusing on the factors that govern experimental reproducibility, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will objectively compare its performance with common alternatives and provide the detailed experimental data and protocols necessary to ensure consistent results.
The Critical Role of Starting Material: Properties and Handling
2-Bromo-N-methylaniline is typically supplied as a hydrochloride salt. This form enhances the compound's stability and simplifies handling compared to the free base, which can be more susceptible to oxidation. However, the use of the salt directly impacts reaction setup, a nuance that is crucial for reproducibility.
The hydrochloride salt is not an active participant in the catalytic cycle. Before the reaction can commence, the free amine must be liberated in situ. This requires the addition of a stoichiometric equivalent of base solely for the purpose of neutralizing the HCl salt, on top of the base required for the catalytic cycle itself. Overlooking this simple fact is a common source of failed or low-yielding reactions.
Table 1: Physicochemical Properties of 2-Bromo-N-methylaniline (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | PubChem[1] |
| Molecular Weight | 186.05 g/mol | PubChem[1] |
| Boiling Point | 107-109 °C / 12 mmHg | Sigma-Aldrich |
| Density | 1.589 g/mL at 25 °C | Sigma-Aldrich |
| Appearance | Liquid (typical) | - |
| Safety | Harmful if swallowed (H302) | PubChem[1] |
Furthermore, as with any chemical synthesis, the purity of the starting material is a cornerstone of reproducibility.[2][3] Impurities can poison the palladium catalyst, participate in side reactions, or generate byproducts that complicate purification. It is imperative to use a well-characterized starting material with a known purity level to ensure consistent reaction outcomes.[4]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[5] 2-Bromo-N-methylaniline is a valuable substrate for these reactions, enabling the synthesis of complex biaryl amines. Its performance, however, should be understood in the context of available alternatives, primarily its halogen analogues.
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the aryl halide to the palladium(0) complex.[5] The strength of the carbon-halogen bond is the primary determinant of the reaction rate for this step. The established reactivity trend is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [5][6][7]
-
2-Iodo-N-methylaniline: The C-I bond is the weakest, leading to the fastest oxidative addition. Reactions with iodo-derivatives are often faster, can be run at lower temperatures, and may require lower catalyst loadings. However, aryl iodides are typically more expensive and can be less stable.
-
2-Bromo-N-methylaniline: This represents a balance between reactivity and stability. It is often the substrate of choice for both laboratory and industrial applications due to its reliable reactivity under standard conditions and moderate cost.
-
2-Chloro-N-methylaniline: The C-Cl bond is the strongest, making oxidative addition significantly more challenging.[5][6] Reactions with aryl chlorides often require more specialized and expensive catalytic systems (e.g., bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve good yields.[8][9]
Table 2: Theoretical Comparison of Halogenated N-Methylanilines in a Suzuki Coupling
| Substrate | Relative Reactivity | Typical Reaction Conditions | Cost Consideration |
| 2-Iodo-N-methylaniline | Highest | Lower temperature, shorter time, lower catalyst loading | Highest |
| 2-Bromo-N-methylaniline | Intermediate | Standard conditions (e.g., 80-100 °C) | Intermediate |
| 2-Chloro-N-methylaniline | Lowest | Higher temperature, specialized ligands, longer time | Lowest |
This table is based on established chemical principles of aryl halide reactivity in cross-coupling reactions.[5][6]
A Reproducible Protocol for Suzuki-Miyaura Coupling
Ensuring a reproducible outcome requires a protocol where every step is understood and controlled. Here, we provide a detailed methodology for the coupling of 2-Bromo-N-methylaniline hydrochloride with phenylboronic acid, explaining the rationale behind each component.
Experimental Workflow Diagram
Caption: Experimental workflow for a reproducible Suzuki coupling.
Step-by-Step Protocol
Reagents & Equipment:
-
2-Bromo-N-methylaniline hydrochloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Causality: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is a common and cost-effective method. The Pd(II) is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a standard, robust ligand suitable for many simple couplings. Drying glassware is critical as water can negatively affect some catalytic systems, though it is used as a co-solvent here.
-
-
Reagent Addition: Add potassium carbonate (3.0 equiv), followed by 2-Bromo-N-methylaniline hydrochloride (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Causality: A strong inorganic base like K₂CO₃ is required for the transmetalation step of the catalytic cycle. Three equivalents are used: one to neutralize the hydrochloride salt and two for the reaction itself. Adding the solid reagents before the solvent is standard practice.
-
-
Solvent Addition & Degassing: Add the toluene and water (5:1 ratio). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by using a freeze-pump-thaw cycle (3x).
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is one of the most critical steps for ensuring reproducibility. A biphasic solvent system like Toluene/H₂O is common for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential in a biphasic system to ensure efficient mixing and mass transfer between the organic and aqueous phases.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up removes the inorganic salts and water-soluble components from the reaction mixture.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product, N-methyl-2-aminobiphenyl.
-
Causality: Chromatography is typically required to remove the catalyst residues, ligand, and any minor byproducts to yield a product of high purity.
-
Factors Influencing Reproducibility & Troubleshooting
Even with a robust protocol, variations can arise. Understanding the key parameters is essential for troubleshooting and ensuring consistent outcomes.
The Catalytic Cycle and Points of Failure
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Table 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Base 3. Poor quality boronic acid | 1. Ensure thorough degassing of solvents and inert atmosphere. 2. Confirm base stoichiometry (min. 3 equiv. for HCl salt). 3. Use fresh, high-purity boronic acid. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Reaction temperature too high 2. Incorrect catalyst/ligand ratio | 1. Lower the reaction temperature. 2. Ensure correct stoichiometry of catalyst and ligand. |
| Inconsistent Yields | 1. Variable purity of starting materials 2. Inconsistent degassing 3. Variations in stirring rate or heating | 1. Use reagents from the same batch or re-purify.[4] 2. Standardize the degassing procedure. 3. Use a stirrer hotplate with consistent RPM and temperature control. |
Alternative Synthetic Strategies
To produce a target molecule like N-methyl-2-aminobiphenyl, the Suzuki coupling is not the only option. An alternative strategy is the Buchwald-Hartwig amination, which forms a C-N bond. This highlights how different starting materials can be used to achieve the same goal, a key consideration in synthetic planning.
Caption: Comparison of synthetic routes to a target molecule.
The choice between these routes depends on factors like the cost and availability of starting materials, functional group tolerance, and the desired bond disconnection.
Conclusion
Reproducibility in experiments with 2-Bromo-N-methylaniline hydrochloride hinges on a clear understanding of the starting material's nature and meticulous control over reaction parameters. Key takeaways for ensuring success include: accounting for the hydrochloride salt with an extra equivalent of base, prioritizing high-purity reagents, and implementing rigorous inert atmosphere techniques to protect the palladium catalyst. By appreciating the relative reactivity of halogen analogues and adhering to a well-rationalized protocol, researchers can transform this versatile building block from a source of experimental variability into a reliable tool for chemical innovation.
References
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Xia, Q., et al. (2021). (NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650–15657. Available at: [Link]
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Soderquist, J. A., et al. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 2-methyl-N-phenylaniline. PubChem. Available at: [Link]
-
Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Mendeleev Communications, 25(5), 331-333. Available at: [Link]
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Apollo Scientific. (n.d.). Why High-Purity Biology Reagents Matter for Research Accuracy. Apollo Scientific. Available at: [Link]
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Singh, U. P., & Singh, D. P. (2015). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Journal of Chemical Education, 92(11), 1984-1987. Available at: [Link]
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TSI Journals. (2024). High-Purity Reagents in Microbial Chemistry: Ensuring Accuracy, Reproducibility, and Chemical Fidelity. Trade Science Inc. Available at: [Link]
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PubChem. (n.d.). 2-methyl-N-phenylaniline. PubChem. Available at: [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Pharmaceutical and Clinical Research, 10(9), 243-248. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-aminobiphenyl compound. Google Patents.
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Al-Zaydi, K. M. (2003). Synthesis of N'-(2-(substituted methyl)phenyl)-N,N-dimethylureas 9 and 1115 according to Scheme 6. Molecules, 8(6), 491-501. Available at: [Link]
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Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 8(19), 4569–4572. Available at: [Link]
- Google Patents. (n.d.). Preparation method of bromoaniline. Google Patents.
-
Dicks, A. P., & Batey, R. A. (2015). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Journal of Chemical Education, 92(11), 1984-1987. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(72), 44341-44354. Available at: [Link]
-
Gros, C., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(11), 1834. Available at: [Link]
-
Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 1(4), 819-823. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-N-methylaniline. PubChem. Available at: [Link]
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Tejarat, F. P. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Tejarat Farda. Available at: [Link]
-
Ibezim, E., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5539-5563. Available at: [Link]
- Google Patents. (n.d.). Synthesis of n-methylaniline. Google Patents.
-
Park, S., et al. (2021). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 23(1), 374-383. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry, 37(10), 1673-1674. Available at: [Link]
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Roy, D., & Sunoj, R. B. (2017). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts, 7(12), 374. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-N-methylaniline. Pharmaffiliates. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Confirmation of 2-Bromo-N-methylaniline Hydrochloride
This guide provides an in-depth, comparative analysis of 2-Bromo-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document moves beyond a simple recitation of data to offer a detailed examination of the spectroscopic evidence, comparing the target compound with plausible alternatives such as isomeric variants and potential synthetic precursors. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction: The Imperative for Unambiguous Characterization
2-Bromo-N-methylaniline hydrochloride (Molecular Formula: C₇H₉BrClN, Molecular Weight: 222.5 g/mol ) is a valuable building block whose utility is contingent on its structural integrity.[1] The presence of positional isomers, such as 3- or 4-bromo-N-methylaniline, or residual starting materials like 2-bromoaniline or N-methylaniline, can drastically alter reaction outcomes and the properties of the final product. Therefore, a multi-faceted spectroscopic approach is not merely recommended; it is essential for definitive confirmation. This guide will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for robust quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The choice of solvent is critical, especially for a hydrochloride salt. We utilize Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. Its high polarity readily dissolves the salt, and its aprotic nature ensures that the acidic N-H proton of the ammonium salt is observable, a key data point that would be lost in protic solvents like D₂O or CD₃OD due to rapid chemical exchange.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum at 25 °C.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
Obtain a standard spectrum with 16-32 scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.
-
A sufficient number of scans (typically >1024) is required to achieve an adequate signal-to-noise ratio.
-
¹H NMR Analysis: A Comparative View
The ¹H NMR spectrum provides the most direct evidence for the substitution pattern on the aromatic ring. The ortho-substitution of 2-Bromo-N-methylaniline hydrochloride creates a distinct and complex splitting pattern for the four aromatic protons, which contrasts sharply with the more symmetrical patterns of its isomers.
| Compound | Aromatic Protons (δ, ppm, Multiplicity) | N-H Proton (δ, ppm) | N-CH₃ Protons (δ, ppm) |
| 2-Bromo-N-methylaniline HCl (Target) | ~7.6 (dd), ~7.3 (td), ~6.8 (t), ~6.7 (d) | Broad singlet, >10 ppm | ~2.8 (s) |
| 4-Bromo-N-methylaniline HCl (Isomer) | ~7.4 (d), ~6.7 (d) (AA'BB' system)[2] | Broad singlet, >10 ppm | ~2.7 (s) |
| 2-Bromoaniline (Precursor) | ~7.4 (d), ~7.1 (t), ~6.8 (d), ~6.6 (t) | Broad singlet (~5.5 ppm, free base) | N/A |
| N-methylaniline (Precursor) | ~7.2-6.6 (m) | Broad singlet (~5.0 ppm, free base) | ~2.8 (s) |
Expert Interpretation: The key differentiator for the target compound is the presence of four distinct, coupled multiplets in the aromatic region, confirming a 1,2-disubstitution pattern. In contrast, the para-isomer (4-bromo) would exhibit a simpler, more symmetric "doublet of doublets" or AA'BB' pattern.[2] The downfield shift and broadening of the N-H proton signal to >10 ppm is a direct consequence of its acidic nature in the hydrochloride salt form. The N-methyl singlet at approximately 2.8 ppm confirms the N-methylation.
¹³C NMR Analysis: Confirming Carbon Environments
The ¹³C NMR spectrum corroborates the substitution pattern by revealing the number of unique carbon environments.
| Compound | Aromatic Carbons (δ, ppm) | N-CH₃ Carbon (δ, ppm) |
| 2-Bromo-N-methylaniline HCl (Target) | 6 distinct signals (~145, 133, 129, 120, 118, 112 ppm) | ~31 ppm |
| 4-Bromo-N-methylaniline HCl (Isomer) | 4 distinct signals due to symmetry | ~31 ppm |
| 2-Bromoaniline (Precursor) | 6 distinct signals | N/A |
| N-methylaniline (Precursor) | 4 distinct signals due to symmetry | ~31 ppm |
Expert Interpretation: The presence of six unique aromatic carbon signals is definitive proof of the ortho-substitution in our target molecule. The C-Br carbon (C2) is typically found significantly downfield (~112 ppm), while the C-N carbon (C1) is highly deshielded (~145 ppm). The symmetry of the para-isomer would result in only four aromatic signals, providing a clear point of differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 2-Bromo-N-methylaniline hydrochloride, the key is to confirm the presence of the secondary ammonium salt (R₂NH₂⁺), the aromatic ring, and the C-Br bond.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
FT-IR Data Comparison
The vibrational frequencies of the N-H bond are highly sensitive to its chemical state (amine vs. ammonium).
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 2-Bromo-N-methylaniline HCl (Target) | Broad, strong band ~2400-2800 cm⁻¹ | ~1200-1350 cm⁻¹ | >3000 cm⁻¹ | ~550-650 cm⁻¹ |
| N-methylaniline (Free Base Precursor) | Single sharp peak ~3411 cm⁻¹[4] | ~1200-1350 cm⁻¹ | >3000 cm⁻¹ | N/A |
| 2-Bromoaniline (Free Base Precursor) | Two peaks ~3400-3500 cm⁻¹ (asymm. & symm.) | ~1250-1340 cm⁻¹ | >3000 cm⁻¹ | ~550-650 cm⁻¹ |
Expert Interpretation: The most telling feature for the hydrochloride salt is the disappearance of the sharp N-H stretch of the secondary amine (around 3400 cm⁻¹) and the appearance of a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N-H stretch in an ammonium salt and serves as definitive confirmation of the salt's formation. The presence of aromatic C-H stretches above 3000 cm⁻¹ and a C-Br stretch in the fingerprint region further supports the overall structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For the hydrochloride salt, an electrospray ionization (ESI) source is ideal, as it is a soft ionization technique that will typically show the protonated molecule of the free base.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Mass Spectrometry Data Comparison
The presence of bromine provides a unique isotopic signature that is unmistakable. Natural bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 Da.
| Compound | Molecular Formula (Free Base) | Expected [M+H]⁺ (m/z) | Key Feature |
| 2-Bromo-N-methylaniline (Target) | C₇H₈BrN[5] | 186 / 188 | Isotopic pattern with two peaks of ~1:1 intensity |
| 4-Bromoaniline (Isomer/Impurity) | C₆H₆BrN[6] | 172 / 174 | Isotopic pattern with two peaks of ~1:1 intensity |
| N-methylaniline (Precursor) | C₇H₉N[7] | 108 | Single molecular ion peak |
Expert Interpretation: For 2-Bromo-N-methylaniline hydrochloride, the ESI-MS spectrum will show a protonated molecular ion [M+H]⁺ corresponding to the free base at m/z 186 and 188. This distinctive 1:1 isotopic pattern is the "smoking gun" for the presence of a single bromine atom in the molecule. This allows for easy differentiation from non-brominated impurities like N-methylaniline. While MS alone cannot distinguish between positional isomers, it provides an exact mass and confirms the elemental composition (presence of Br), which, when combined with NMR data, leads to an unambiguous identification.
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the overall analytical workflow for confirming the identity and purity of 2-Bromo-N-methylaniline hydrochloride can be visualized.
Caption: Workflow for the spectroscopic confirmation of the product.
Conclusion: A Synthesis of Spectroscopic Evidence
No single analytical technique can provide absolute confirmation of a chemical structure. True confidence is achieved by synthesizing data from orthogonal methods. The ¹H and ¹³C NMR data definitively establish the carbon-hydrogen framework and the specific 1,2-disubstitution pattern of the aromatic ring. FT-IR spectroscopy provides clear and irrefutable evidence of the hydrochloride salt formation through the characteristic secondary ammonium stretch. Finally, mass spectrometry confirms the correct molecular weight and the presence of a single bromine atom via its unique isotopic signature.
By comparing these results to the expected data for logical alternatives—isomers and precursors—we can systematically exclude them. This comprehensive, self-validating approach ensures that the 2-Bromo-N-methylaniline hydrochloride produced meets the stringent identity and purity requirements for its intended use in research and development.
References
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PubChem. (n.d.). 2-Bromo-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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Chem-Space. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]
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SpringerLink. (n.d.). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-N-methylaniline Hydrochloride
Introduction
2-Bromo-N-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular structure is a versatile scaffold, allowing for further chemical modifications. As with any component destined for use in drug development or other highly regulated industries, establishing its purity with unimpeachable accuracy is not merely a quality control step but a foundational requirement for ensuring safety and efficacy in the final product. The presence of impurities, even in trace amounts, can have significant impacts on the toxicological profile, stability, and therapeutic effectiveness of an active pharmaceutical ingredient (API).[2]
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3] Impurities can originate from multiple sources, including unreacted starting materials, by-products from competing reaction pathways (e.g., isomeric or over-brominated species), and degradation products formed during manufacturing or storage.[4]
This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of synthesized 2-Bromo-N-methylaniline hydrochloride. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore four orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Non-Aqueous Potentiometric Titration—to construct a holistic and robust purity assessment strategy.
Chapter 1: The Analytical Challenge - Understanding the Impurity Profile
The most common synthetic route to 2-Bromo-N-methylaniline involves the electrophilic aromatic substitution of N-methylaniline using a brominating agent.[1][5] This process, while effective, can generate a predictable yet challenging profile of process-related impurities. A robust analytical strategy must be capable of separating and quantifying structurally similar molecules.
Common Potential Impurities Include:
-
Starting Material: Residual N-methylaniline.
-
Isomeric Impurities: 4-Bromo-N-methylaniline and, to a lesser extent, 3-Bromo-N-methylaniline. These are the most common by-products, arising from substitution at different positions on the aromatic ring.
-
Over-brominated Species: Di- and tri-brominated N-methylanilines (e.g., 2,4-dibromo-N-methylaniline).
-
Related Substances: Impurities present in the N-methylaniline starting material, such as aniline.
The hydrochloride salt form introduces another dimension: ensuring the correct stoichiometric ratio and accounting for inorganic impurities (e.g., excess HCl, water). Therefore, a multi-technique approach is essential to gain a complete picture of both organic and inorganic purity.
Chapter 2: Comparative Analysis of Core Purity Determination Methods
No single analytical method can provide a complete purity profile. True confidence is achieved by employing orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. Here, we compare four such methods.
Method 1: High-Performance Liquid Chromatography (HPLC)
-
Principle & Applicability: HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[4][6] For 2-Bromo-N-methylaniline and its related impurities, reverse-phase HPLC with UV detection is ideal, as the compounds are UV-active and have sufficient polarity differences for effective separation.
-
Strengths & Limitations:
-
Strengths: Excellent for quantification of individual impurities, high sensitivity (capable of detecting impurities down to 0.05% or lower), high resolution, and exceptional reproducibility. It is the gold standard for routine quality control and stability testing.[6]
-
Limitations: While it separates impurities, it does not definitively identify them without a reference standard. Co-elution of unknown impurities with the main peak can lead to an overestimation of purity.
-
-
Experimental Insight: The choice of a C18 column is based on the non-polar aromatic nature of the analyte. A mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer is used. The acid (e.g., formic or phosphoric acid) is critical; it protonates the amine functional group, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and better resolution.[7]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Applicability: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments them into ions and analyzes them by their mass-to-charge ratio, providing a molecular fingerprint.[8] This is highly suitable for identifying unknown volatile impurities.
-
Strengths & Limitations:
-
Strengths: Unparalleled identification capability for volatile and semi-volatile unknowns through mass spectral library matching and fragmentation analysis.[8][9] It is highly sensitive and specific.
-
Limitations: The analyte must be thermally stable and volatile. As a hydrochloride salt, 2-Bromo-N-methylaniline is non-volatile. Therefore, the analysis requires a sample preparation step to convert the salt to its free base form, which can introduce variability. It is generally less precise for quantification than HPLC.
-
-
Experimental Insight: The conversion to the free base is a critical step, typically achieved by liquid-liquid extraction after basifying an aqueous solution of the sample. The choice of a non-polar capillary column (e.g., DB-5ms) is logical for separating aromatic amines. The temperature program is optimized to ensure that all potential impurities, from the more volatile N-methylaniline to the less volatile dibrominated species, are eluted and separated effectively.
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
-
Principle & Applicability: qNMR determines the concentration of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[10] Since the signal intensity is directly proportional to the number of protons, qNMR is a primary ratio method that does not require a reference standard of the analyte itself.
-
Strengths & Limitations:
-
Strengths: Provides an absolute measure of purity for the main component. It is highly specific, as it can distinguish and quantify impurities with unique proton signals, provided they are present at sufficient levels (typically >0.1%). It also provides definitive structural confirmation.
-
Limitations: Lower sensitivity compared to chromatographic methods; it may not detect trace impurities below ~0.1%.[11] Signal overlap can complicate quantification if impurities have resonances in the same region as the analyte or standard.
-
-
Experimental Insight: The choice of an internal standard is paramount. It must be stable, have a known purity, not react with the sample, and possess signals that are in a clear region of the spectrum. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent like DMSO-d₆ is used because it readily dissolves the hydrochloride salt. A long relaxation delay (D1) in the acquisition parameters is essential to ensure all protons fully relax between scans, a prerequisite for accurate integration and quantification.
Method 4: Non-Aqueous Potentiometric Titration
-
Principle & Applicability: This is a classic acid-base titration to determine the total amount of the amine hydrochloride. The sample is dissolved in a non-aqueous solvent (like glacial acetic acid) and titrated with a strong acid (like perchloric acid in acetic acid).[12] The endpoint is detected by a sharp change in potential measured by an electrode.
-
Strengths & Limitations:
-
Strengths: Provides a highly accurate and precise "assay" value, which is a measure of the total base content. As an absolute method, it is excellent for confirming the overall purity of the salt.
-
Limitations: It is non-specific. It cannot distinguish between the target analyte and other basic impurities (e.g., residual N-methylaniline).[13] Therefore, it measures the purity of the hydrochloride salt as a whole but not the purity of the organic moiety itself.
-
-
Experimental Insight: Water must be rigorously excluded because it is a stronger base than the analyte's conjugate acid and would interfere with the titration.[14] Glacial acetic acid is used as a solvent because it enhances the basicity of the amine salt, allowing for a sharp and clear titration endpoint that would not be achievable in an aqueous solution.[14]
Comparative Performance Summary
| Parameter | HPLC-UV | GC-MS | q¹H NMR | Potentiometric Titration |
| Primary Use | Quantification of Impurities | Identification of Impurities | Absolute Purity & Structure | Overall Salt Assay |
| Specificity | High (Separation-based) | Very High (Mass-based) | Very High (Structure-based) | Low (Measures total base) |
| Sensitivity (Typical LOQ) | 0.01 - 0.05% | 0.001 - 0.01% | ~0.1% | N/A (Assay method) |
| Precision (Typical RSD%) | < 2% | < 10% | < 1% | < 0.5% |
| Throughput | High | Medium | Medium | High |
| Reference Standard Req. | Yes (for identified impurities) | No (for tentative ID) | No (uses internal std.) | No (titrant is standardized) |
Chapter 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of system suitability and quality control checks.
Protocol 3.1: Purity by Reverse-Phase HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (ACS grade)
-
2-Bromo-N-methylaniline HCl Reference Standard and sample lots.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and a known impurity (e.g., 4-bromo-N-methylaniline) at the specification limit.
-
Inject five replicate injections.
-
Acceptance Criteria: RSD for peak area < 2.0%; Resolution between the two peaks > 2.0; Tailing factor for the main peak < 1.5. This confirms the system is performing adequately for the analysis.
-
-
Procedure & Calculation:
-
Inject a blank (diluent), followed by the SST solution, and then the sample solutions.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Caption: GC-MS workflow for impurity identification.
Protocol 3.4: Assay by Non-Aqueous Potentiometric Titration
-
Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode suitable for non-aqueous solutions.
-
Reagents & Materials:
-
Glacial Acetic Acid (ACS grade)
-
Perchloric Acid, 0.1 N in Acetic Acid (standardized)
-
Potassium Hydrogen Phthalate (KHP), primary standard for titrant standardization.
-
-
Standardization of Titrant (0.1 N Perchloric Acid):
-
Accurately weigh ~150 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.
-
Calculate the exact normality of the titrant. This step is critical for ensuring the accuracy of the assay.
-
-
Sample Analysis:
-
Accurately weigh ~150 mg of 2-Bromo-N-methylaniline HCl into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint (the point of maximum inflection in the titration curve).
-
-
Calculation:
-
% Assay = (V x N x MW) / (W x 10)
-
Where:
-
V = Volume of titrant consumed (mL)
-
N = Normality of titrant
-
MW = Molecular weight of 2-Bromo-N-methylaniline HCl (222.51 g/mol )
-
W = Weight of sample (mg)
-
-
Caption: Potentiometric titration workflow for assay.
Chapter 4: A Holistic and Integrated Purity Assessment Strategy
Relying on a single analytical result is scientifically unsound. A robust purity assessment integrates data from orthogonal methods to build a comprehensive and defensible quality profile.
-
Initial Characterization (R&D Phase):
-
Use ¹H and ¹³C NMR to confirm the identity and structure of the synthesized batch.
-
Employ GC-MS to identify all significant volatile and semi-volatile impurities. This creates a baseline impurity profile.
-
Develop a stability-indicating HPLC method capable of separating all identified impurities and the main peak.
-
-
Routine Quality Control (Production Phase):
-
Use the validated HPLC method for routine purity testing of every batch. This provides quantitative data on known impurities.
-
Perform the Non-Aqueous Titration as a separate assay measurement. The result should be reconciled with the HPLC purity. For example, an HPLC purity of 99.5% and a titration assay of 99.6% are in good agreement. A significant discrepancy would trigger an investigation.
-
-
Investigation of OOS/OOT Results:
-
If a new, unknown peak appears in the HPLC chromatogram, use LC-MS (or collect the fraction for GC-MS/NMR) to identify it.
-
If the titration assay is low but HPLC purity is high, it may indicate the presence of non-basic organic impurities or inorganic impurities.
-
Caption: Integrated strategy for purity assessment.
Conclusion
The purity analysis of 2-Bromo-N-methylaniline hydrochloride is a multi-faceted task that demands more than a single analytical technique. While HPLC stands out for its utility in routine quantitative analysis, a truly comprehensive understanding of a sample's purity can only be achieved by integrating orthogonal methods. GC-MS provides invaluable information for identifying unknown impurities, NMR offers absolute structural confirmation and quantification, and non-aqueous titration delivers a highly accurate, albeit non-specific, assay of the salt.
By strategically combining these techniques, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant data package that ensures the quality and safety of this critical synthetic intermediate. This holistic approach transforms purity analysis from a simple measurement into a powerful tool for process understanding and quality assurance.
References
-
PubChem. (n.d.). 2-Bromo-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
-
SIELC. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Veerasamy, R., et al. (2010). Validation of analytical methods - Strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22. Retrieved from [Link]
-
Ansari, A. A., & Siddiqui, A. (2021). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 37(3). Retrieved from [Link]
-
Chaudhary, A. K., & Singh, B. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5145-5153. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2020). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 11(1), 123-131. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Wagner, C. D., et al. (1956). Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 1153-1156. Retrieved from [Link]
-
Schiel, J. E., et al. (2016). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 128, 42-51. Retrieved from [Link]
- Google Patents. (2014). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Kumar, A., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International, 35(10), 45-58. Retrieved from [Link]
-
Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
-
ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Retrieved from [Link]
-
Patel, D., et al. (2023). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 8(2). Retrieved from [Link]
-
Zhang, L., et al. (2013). Determination of methyl aniline compounds in gasoline by GC-MS. Petroleum Processing and Petrochemicals. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Kumar, P., & Singh, R. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 3(1). Retrieved from [Link]
- Google Patents. (1982). SU892298A1 - Amine quantitative determination method.
-
Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]
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Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11). Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
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The Strategic Utility of 2-Bromo-N-methylaniline Hydrochloride in Modern Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts efficiency, cost, and the environmental footprint of a process. Among the versatile building blocks available to the synthetic chemist, 2-Bromo-N-methylaniline hydrochloride has emerged as a valuable intermediate, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the application of 2-Bromo-N-methylaniline hydrochloride in successful syntheses, offering a comparative perspective against alternative methodologies.
Introduction: The Versatility of a Substituted Aniline
2-Bromo-N-methylaniline hydrochloride is a bifunctional molecule possessing both a nucleophilic N-methylamino group and a synthetically versatile bromine atom on the aromatic ring. The hydrochloride salt form enhances its stability and ease of handling.[1] The strategic positioning of the bromo and N-methylamino substituents allows for a diverse range of chemical transformations, making it a sought-after precursor in medicinal chemistry for the synthesis of bioactive compounds.[2] Its utility is most prominently displayed in cross-coupling reactions where the carbon-bromine bond can be functionalized to create new carbon-carbon and carbon-heteroatom bonds.
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-bromo-N-methylaniline is an excellent substrate for these transformations. The electron-donating nature of the N-methylamino group can influence the reactivity of the aryl bromide, and the ortho-substitution pattern can introduce unique steric and electronic effects that chemists can leverage.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. A key advantage of this reaction is the use of generally stable and non-toxic organoboron reagents.
Illustrative Synthesis: Synthesis of a Biaryl Amine
A representative example of the utility of a bromo-methylaniline derivative in a Suzuki-Miyaura coupling is the synthesis of (E)-4'-((4-bromo-2-methylphenylimino)methyl)-[1,1'-biphenyl]-3-ol, a precursor to potentially bioactive imine derivatives. While this example uses 4-bromo-2-methylaniline, the reaction principles are directly applicable to 2-bromo-N-methylaniline.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
This protocol, adapted from a study on a related compound, illustrates the typical conditions for a Suzuki coupling reaction.
-
Reaction Setup: In a round-bottom flask, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (0.150 g, 0.417 mmol) is dissolved in a suitable solvent such as dioxane.
-
Reagent Addition: To this solution, an arylboronic acid (1 equivalent, 0.4178 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ (0.195 g, 0.918 mmol), are added.
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for a specified time, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired biaryl product.
In a specific instance of a similar reaction, monosubstituted products were obtained in moderate yields of 33-40%.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki couplings.
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle and is generally compatible with a wide range of functional groups.
-
Solvent: Dioxane is a polar aprotic solvent that is effective at solubilizing the reactants and catalyst, and its high boiling point allows for elevated reaction temperatures.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
Caption: Generalized Buchwald-Hartwig amination workflow.
Alternative Synthetic Strategies: A Comparative Analysis
While palladium-catalyzed reactions are powerful, other methods exist for the formation of similar bonds, each with its own set of advantages and disadvantages.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a copper-promoted reaction for the formation of aryl ethers, aryl thioethers, and aryl amines.[3] It represents an older, yet still relevant, alternative to the Buchwald-Hartwig amination.
Comparative Analysis: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based | Copper-based |
| Reaction Temperature | Generally milder (often room temp. to 100 °C) | Typically higher (often >150 °C)[3] |
| Substrate Scope | Broader, tolerates a wide range of functional groups | More limited, often requires activated aryl halides[3] |
| Ligands | Often requires specialized phosphine ligands | Can sometimes be performed without ligands, but ligands can improve efficiency |
| Cost | Palladium catalysts can be expensive | Copper catalysts are generally more cost-effective |
| Environmental Impact | Palladium is a heavy metal with toxicity concerns | Copper is also a metal, but generally considered less toxic than palladium |
Expertise & Experience Insights: The choice between a Buchwald-Hartwig and an Ullmann reaction often comes down to a trade-off between reaction mildness and cost. For complex, sensitive substrates in late-stage synthesis, the milder conditions and broader scope of the Buchwald-Hartwig amination are often preferred, despite the higher cost of the palladium catalyst. For large-scale industrial synthesis of simpler molecules, the lower cost of the copper-catalyzed Ullmann reaction can be a significant advantage, provided the substrate is sufficiently reactive and can tolerate the higher reaction temperatures.
Synthesis from Alternative Starting Materials: The Case of 2-Aminobenzophenones
2-Aminobenzophenones are important intermediates in the synthesis of various pharmaceuticals. While they could potentially be synthesized from 2-bromo-N-methylaniline via a cross-coupling reaction followed by N-demethylation, alternative routes starting from different materials are common.
One such route involves the Friedel-Crafts acylation of a protected aniline.[4][5]
Alternative Route: Friedel-Crafts Acylation
-
Protection: Aniline is first protected as an acetanilide to modulate its reactivity and direct the subsequent acylation.[4]
-
Friedel-Crafts Acylation: The acetanilide is then reacted with a benzoylating agent (e.g., benzoyl chloride or (trichloromethyl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the benzoyl group.[4]
-
Deprotection: The acetyl protecting group is then removed by hydrolysis to yield the final 2-aminobenzophenone.[4]
Comparative Analysis:
| Feature | Route via 2-Bromo-N-methylaniline | Friedel-Crafts Acylation Route |
| Key Transformation | Cross-coupling (e.g., Suzuki, Heck) | Electrophilic Aromatic Substitution |
| Starting Materials | 2-Bromo-N-methylaniline, Arylboronic acid/alkene | Aniline, Benzoylating agent |
| Reagents | Palladium catalyst, base | Lewis acid (e.g., AlCl₃), protecting/deprotecting agents |
| Regioselectivity | Generally high and predictable | Can be an issue, may require blocking groups |
| Functional Group Tolerance | Generally good for cross-coupling | Can be limited by the harsh Lewis acid conditions |
Trustworthiness of Protocols: The protocols for both palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylations are well-established and have been validated across a vast range of substrates. The key to success lies in the careful control of reaction conditions, particularly the exclusion of air and moisture in the case of organometallic reactions.
Conclusion: Strategic Selection for Optimal Synthesis
2-Bromo-N-methylaniline hydrochloride is a valuable and versatile building block in organic synthesis, offering a reliable handle for the introduction of molecular complexity through a variety of cross-coupling reactions. Its utility is particularly evident in the construction of biaryl and arylamine moieties, which are common motifs in pharmaceutically active compounds.
The choice to employ 2-Bromo-N-methylaniline hydrochloride in a synthetic route should be made after careful consideration of the available alternatives. While palladium-catalyzed reactions offer mild conditions and broad functional group tolerance, classic methods like the Ullmann condensation or alternative routes such as Friedel-Crafts acylation may be more cost-effective for certain applications. A thorough understanding of the mechanistic underpinnings and practical considerations of each approach, as presented in this guide, is essential for the modern synthetic chemist to design and execute efficient, robust, and scalable synthetic strategies.
References
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
-
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. [Link]
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. [Link]
-
2 - Asian Journal of Organic & Medicinal Chemistry. asianjoc.org. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
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Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[5][6]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Ullmann condensation. Wikipedia. [Link]
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A Technical Guide to Benchmarking 2-Bromo-N-methylaniline Hydrochloride Against Alternative Reagents in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a research program. 2-Bromo-N-methylaniline hydrochloride serves as a versatile intermediate, particularly in the construction of complex nitrogen-containing molecules that are often the cornerstone of pharmaceuticals and advanced materials. This guide provides a comprehensive technical comparison of 2-Bromo-N-methylaniline hydrochloride against its primary alternatives—2-Chloro-N-methylaniline and 2-Iodo-N-methylaniline—with a focus on their performance in key synthetic transformations, supported by experimental data and protocols.
Introduction: The Strategic Importance of 2-Halo-N-methylanilines
2-Halo-N-methylanilines are valuable precursors in a multitude of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The halogen atom at the 2-position acts as a synthetic handle, allowing for the introduction of a wide range of substituents, while the N-methyl group can influence the electronic properties and steric environment of the molecule, impacting reaction outcomes. The choice between a bromo, chloro, or iodo derivative is a critical decision that can significantly affect reaction efficiency, catalyst selection, cost, and overall synthetic strategy.
Comparative Analysis in Key Synthetic Applications
The performance of 2-Bromo-N-methylaniline hydrochloride and its alternatives is best evaluated in the context of widely used synthetic methodologies.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the aryl halide is a critical parameter in this transformation, with the general trend being I > Br > Cl.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle.
Conceptual Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Illustrative)
While direct side-by-side comparative data for 2-halo-N-methylanilines is not always available under identical conditions, the following table illustrates the expected performance based on established reactivity principles and data from similar systems.
| Aryl Halide | Typical Catalyst System | Reaction Conditions | Expected Yield | Key Considerations |
| 2-Iodo-N-methylaniline | Pd(PPh₃)₄, PdCl₂(dppf) | Lower temperatures (e.g., 60-80 °C), shorter reaction times | High to Excellent | Higher cost and potential for side reactions due to high reactivity. |
| 2-Bromo-N-methylaniline | Pd(PPh₃)₄, Pd(OAc)₂, various phosphine ligands | Moderate temperatures (e.g., 80-100 °C) | Good to High | A good balance of reactivity, stability, and cost.[2] |
| 2-Chloro-N-methylaniline | Catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) | Higher temperatures (e.g., >100 °C), longer reaction times, stronger bases | Moderate to High | Lower cost but requires more specialized and often more expensive catalyst systems to achieve high conversion.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-N-methylaniline
-
To an oven-dried Schlenk flask, add 2-Bromo-N-methylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a crucial role, following the same general trend of I > Br > Cl.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Insights
| Aryl Halide | Typical Catalyst System | Reaction Conditions | Expected Yield | Key Considerations |
| 2-Iodo-N-methylaniline | Standard Pd catalysts with various phosphine ligands | Milder conditions, often room temperature to moderate heating | High to Excellent | Prone to side reactions if not carefully controlled. |
| 2-Bromo-N-methylaniline | Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, Xantphos | Moderate to high temperatures (e.g., 80-110 °C) | Good to High | A reliable and widely used substrate for this transformation. |
| 2-Chloro-N-methylaniline | Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands | Higher temperatures and stronger bases (e.g., NaOtBu, LHMDS) | Moderate to High | The inertness of the C-Cl bond necessitates more forcing conditions and specialized catalysts.[3] |
Experimental Protocol: Buchwald-Hartwig Amination with 2-Bromo-N-methylaniline
-
In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add 2-Bromo-N-methylaniline (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vial and heat to 100 °C with stirring for 12-24 hours, or until reaction completion as monitored by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash chromatography.
Synthesis of Phenothiazines: A Key Heterocyclic Scaffold
Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities. One common synthetic route involves the intramolecular cyclization of 2-amino-2'-halodiphenyl sulfides, which can be formed from 2-halo-N-methylanilines. The choice of halogen can influence the efficiency of both the initial sulfide formation and the subsequent cyclization. While copper-catalyzed methods are common, palladium catalysis can also be employed.[4]
Comparative Considerations in Phenothiazine Synthesis
-
2-Iodo-N-methylaniline: Generally exhibits the highest reactivity in the initial C-S bond formation. The subsequent cyclization may also be more facile.
-
2-Bromo-N-methylaniline: Offers a good compromise between reactivity and stability, making it a frequently used starting material.
-
2-Chloro-N-methylaniline: Typically requires more forcing conditions for both the C-S coupling and the final cyclization step, often leading to lower overall yields.
Benchmarking Alternatives: A Holistic View
The choice of a 2-halo-N-methylaniline derivative should not be based solely on reactivity. A comprehensive evaluation must also consider cost, availability, and safety.
Comparative Summary
| Feature | 2-Chloro-N-methylaniline | 2-Bromo-N-methylaniline | 2-Iodo-N-methylaniline |
| Reactivity | Low | Moderate | High |
| Cost | Low | Moderate | High |
| Availability | High | High | Moderate |
| Safety Profile | Toxic, potential for skin and eye irritation.[5] | Toxic, skin and eye irritant. | Toxic, skin and eye irritant. Generally considered the most hazardous of the three due to the potential for iodine release. |
Conclusion and Recommendations
2-Bromo-N-methylaniline hydrochloride stands out as a well-balanced reagent for a wide range of synthetic applications. It offers a favorable compromise between the high reactivity and cost of 2-iodo-N-methylaniline and the lower reactivity and more demanding catalytic requirements of 2-chloro-N-methylaniline.
-
For exploratory and small-scale synthesis where high reactivity is paramount and cost is a secondary concern, 2-iodo-N-methylaniline may be the preferred choice.
-
For large-scale industrial processes where cost is a primary driver and the necessary investment in specialized catalysts and process optimization is feasible, 2-chloro-N-methylaniline can be a viable option.
-
2-Bromo-N-methylaniline hydrochloride remains the reagent of choice for general-purpose synthesis, offering a robust and reliable performance across a broad spectrum of reactions with readily available catalyst systems. Its solid, salt form also offers advantages in terms of handling and stability compared to the free base.
Ultimately, the optimal choice of reagent will depend on the specific synthetic challenge, the scale of the reaction, and the economic and safety constraints of the project. This guide provides the foundational data and experimental context to enable researchers to make an informed and strategic decision.
References
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- RSC Publishing. (2024). Recyclable copper(i)-catalyzed cascade C–S and C–N bond formation between 2-iodoanilines and 2-bromobenzenethiols towards functionalized phenothiazines.
- PMC - NIH. (2022). Preparation of S-2-halophenyl-2,1-benzothiazines.
- RSC Publishing. (2025). Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition.
- MDPI. (n.d.).
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- BenchChem. (2025). A Comparative Analysis of the Cost-Effectiveness of 2,6-Dichloro-N,N-dimethylaniline in Chemical Synthesis.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-N-methylaniline Hydrochloride
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Bromo-N-methylaniline hydrochloride. The focus is on the cross-validation of these two orthogonal methods to ensure the reliability and accuracy of analytical data in a drug development setting. This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for pharmaceutical compounds.
Introduction: The Critical Role of Analytical Method Validation
2-Bromo-N-methylaniline hydrochloride (C₇H₉BrClN) is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs).[1] Ensuring the purity, potency, and stability of such intermediates is paramount in drug development. This necessitates the use of well-characterized and validated analytical methods. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[2][3][4][5]
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[4][5] Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, providing the same level of assurance.[6] This is particularly important when transferring methods between laboratories or when a secondary method is needed to confirm results from a primary method.
This guide will compare a primary HPLC-UV method for routine quality control with a secondary, more specific GC-MS method for confirmatory analysis and impurity identification of 2-Bromo-N-methylaniline hydrochloride.
Chemical Structure of 2-Bromo-N-methylaniline Hydrochloride
Caption: Chemical structure of 2-Bromo-N-methylaniline hydrochloride.
Experimental Design for Cross-Validation
A comprehensive cross-validation study involves evaluating key analytical performance parameters for each method. The objective is to demonstrate that both methods are capable of producing accurate and reliable results for the quantification of 2-Bromo-N-methylaniline hydrochloride.
Analytical Methods
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
-
Rationale: HPLC-UV is a robust, widely used technique for the routine analysis of pharmaceutical compounds. It offers excellent quantitative performance and is relatively simple to implement. A reverse-phase method is suitable for the separation of moderately polar compounds like 2-Bromo-N-methylaniline hydrochloride.
-
-
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS provides a high degree of specificity due to the combination of chromatographic separation and mass spectrometric detection.[7] It is an excellent confirmatory technique and can be used to identify and quantify impurities. For a compound like 2-Bromo-N-methylaniline, which is amenable to volatilization, GC-MS is a viable analytical option.[8][9]
-
Cross-Validation Workflow
The cross-validation process will involve a head-to-head comparison of the two methods using the same batches of 2-Bromo-N-methylaniline hydrochloride. The following workflow will be employed:
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Key Validation Parameters and Acceptance Criteria
The cross-validation will be performed in accordance with ICH Q2(R2) guidelines.[3][4][6] The following parameters will be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Within-laboratory variations (different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Bromo-N-methylaniline Hydrochloride: Synthesis, Efficacy, and Comparative Analysis
This guide provides an in-depth technical review of 2-Bromo-N-methylaniline hydrochloride, a versatile chemical intermediate. We will explore its applications, the efficacy of its derivatives, and offer a comparative analysis against alternative reagents. This document is intended for researchers, chemists, and professionals in drug development who utilize halogenated anilines as foundational scaffolds in complex molecule synthesis.
Introduction: The Strategic Value of 2-Bromo-N-methylaniline
2-Bromo-N-methylaniline is a disubstituted aniline derivative featuring a bromine atom at the ortho position to the N-methylamino group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The presence of the N-methyl group distinguishes it from its primary amine counterpart, 2-bromoaniline, by altering its basicity, nucleophilicity, and steric profile, which in turn influences the outcomes of subsequent reactions.[1]
The compound is typically supplied and stored as its hydrochloride salt (CAS No. 957120-69-3).[2] This salt form enhances the compound's stability and shelf-life, making it less susceptible to oxidative degradation compared to the free base. In practice, the free amine is often liberated in situ during a reaction by the addition of a base, a common and effective strategy in modern synthetic protocols.
The strategic importance of this molecule lies in its dual reactivity:
-
The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4][5]
-
The N-methylamino group can act as a nucleophile or be further functionalized, providing a direct route to a wide array of nitrogen-containing heterocyclic compounds and complex amine architectures.[6][7]
These characteristics make 2-Bromo-N-methylaniline a cornerstone intermediate for synthesizing compounds in the pharmaceutical, agrochemical, and materials science sectors.[6][8]
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's physical properties and safety profile is paramount for its effective and safe implementation in any experimental workflow.
| Property | Value | Source |
| CAS Number | 6832-87-7 (Free Base)[9] | Sigma-Aldrich, Fisher Scientific |
| Molecular Formula | C₇H₈BrN | Sigma-Aldrich |
| Molecular Weight | 186.05 g/mol | Sigma-Aldrich |
| Boiling Point | 107-109 °C at 12 mmHg | Sigma-Aldrich |
| Density | 1.589 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.6070 | Sigma-Aldrich |
| Flash Point | 103 °C (217.4 °F) - closed cup | Sigma-Aldrich |
Safety and Handling: 2-Bromo-N-methylaniline is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should always be used when handling this compound. For the hydrochloride salt of its isomer, 4-Bromo-2-methylaniline, the safety data sheet indicates it is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[10][11] It is prudent to handle 2-Bromo-N-methylaniline hydrochloride with similar precautions in a well-ventilated fume hood.
Core Applications and Efficacy of Derivatives
The primary utility of 2-Bromo-N-methylaniline lies in its role as a precursor. The efficacy is therefore evaluated based on the biological or material properties of the final products synthesized from it.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromine atom is the key handle for constructing complex molecular scaffolds via cross-coupling chemistry.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[12] 2-Bromo-N-methylaniline can be coupled with various primary or secondary amines to generate complex diamine or triamine structures. The N-methyl group provides a degree of steric hindrance that can influence regioselectivity and reaction kinetics compared to unsubstituted 2-bromoaniline. The choice of palladium catalyst, phosphine ligand (e.g., IPr, SIPr), and base is critical for achieving high yields.[3][13][14]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an organoboron compound (boronic acid or ester).[4] This is a widely used strategy for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals. For instance, derivatives of bromoanilines are used in Suzuki reactions to create complex heterocyclic systems with potential applications as glucocorticoid receptor modulators.
Synthesis of Heterocyclic Compounds
Aniline derivatives are fundamental precursors for a vast array of heterocyclic systems that form the core of many bioactive molecules.[15][16]
-
Benzimidazoles: 2-Bromo-N-methylaniline can be used to synthesize substituted benzimidazoles via a one-pot N-arylation of amides or cyclic amides, often catalyzed by copper iodide nanoparticles.
-
Quinolines and Quinolones: Through reactions like the Conrad-Limpach synthesis, substituted anilines are crucial for building quinoline and quinolone scaffolds.[17][18] These structures are known NMDA receptor antagonists and are present in many other biologically active compounds.
Efficacy of Synthesized Derivatives
The true measure of 2-Bromo-N-methylaniline's efficacy is demonstrated in the biological activity of the molecules it helps create.
-
Anticancer Agents: Bromoaniline derivatives have been used to synthesize compounds that are then evaluated for their potential as anticancer agents. For example, some derivatives have been studied for their action against HSP90 chaperones, which are potential therapeutic targets for skin cancer.[15][16]
-
Muscarinic Agents: In the development of drugs for Alzheimer's disease, various aniline derivatives have been synthesized and shown to have a high affinity for central muscarinic cholinergic receptors, indicating their potential to improve cognitive function.[19]
Comparative Analysis with Alternative Reagents
The decision to use 2-Bromo-N-methylaniline hydrochloride should be made after considering alternative starting materials. The choice depends on the specific synthetic target, desired reactivity, and cost.
| Reagent | Key Advantages | Key Disadvantages | Optimal Use Case |
| 2-Bromo-N-methylaniline | • Ortho-bromo allows for directed metallation and participation in sterically demanding couplings.• N-methyl group prevents unwanted N-H reactivity (e.g., bis-arylation). | • Steric hindrance from the N-methyl group can sometimes slow reaction rates.• Higher cost compared to unsubstituted aniline. | Synthesis of N-methylated heterocyclic cores or when precise control over N-substitution is required. |
| 2-Bromoaniline | • Less sterically hindered, potentially leading to faster reaction rates in some couplings.• More readily available and cost-effective. | • The primary amine (-NH₂) can undergo multiple arylations or side reactions.• Requires a separate protection step if N-substitution is not desired.[20][21][22] | When the final product requires a primary amine or when a protecting group strategy is planned. |
| 2-Chloro-N-methylaniline | • Chloro-substituents are generally less expensive than bromo-substituents. | • The C-Cl bond is significantly less reactive than the C-Br bond in oxidative addition to Pd(0), requiring more active catalysts and harsher conditions. | High-volume industrial synthesis where cost is a primary driver and catalyst optimization is feasible. |
| 4-Bromo-N-methylaniline | • Less steric hindrance at the reaction site compared to the ortho-isomer. | • Different regiochemical outcome; not suitable for synthesizing ortho-substituted biaryls or certain fused heterocycles. | Synthesis of para-substituted biaryls or when steric hindrance at the coupling site needs to be minimized. |
Experimental Protocols and Methodologies
To illustrate the practical application of this reagent, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on established methodologies for similar substrates.
Protocol: Synthesis of N-methyl-2-(thiophen-2-yl)aniline
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (Pd(OAc)₂) with a phosphine ligand (SPhos) is chosen. SPhos is an electron-rich, bulky ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl halides.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. It also neutralizes the hydrochloride salt of the starting material.
-
Solvent System: A mixture of toluene and water is used. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base and byproducts. This biphasic system is common for Suzuki couplings.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) active catalyst is sensitive to oxidation by air, which would deactivate it.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-N-methylaniline hydrochloride (1.0 mmol, 222.5 mg), thiophene-2-boronic acid (1.2 mmol, 153.5 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations: Workflows and Synthetic Pathways
Diagrams are essential for visualizing complex chemical processes. The following are generated using Graphviz to illustrate key concepts.
Synthetic Pathways from 2-Bromo-N-methylaniline
Caption: Key synthetic transformations using 2-Bromo-N-methylaniline.
Experimental Workflow for Suzuki Coupling
Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.
Conclusion
2-Bromo-N-methylaniline hydrochloride is a highly valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern allows for predictable and efficient participation in a range of high-impact chemical reactions, most notably palladium-catalyzed cross-couplings. While alternatives exist, the specific combination of an ortho-bromo group and an N-methylamino substituent provides a distinct advantage for constructing sterically defined N-methylated biaryls and complex nitrogen-containing molecules. The choice to employ this reagent over alternatives like 2-bromoaniline or 2-chloro-N-methylaniline should be guided by a careful consideration of the desired final product structure, reaction kinetics, and overall synthetic strategy. Its continued application in the synthesis of novel pharmaceutical and material science candidates underscores its importance to the research and development community.
References
- Production process for synthesizing 4-bromo-2-methylaniline. (2014).
-
Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central. [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. (n.d.). Yufeng. [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Clinical Research. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Taylor & Francis. [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). ACS Publications. [Link]
-
Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd. [Link]
-
N-Methylaniline (NMA) | A Key Chemical Intermediate. (n.d.). Chemtradeasia. [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. [Link]
-
Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. [Link]
-
Output of micellar Suzuki cross-coupling between di-bromoanilines and... (n.d.). ResearchGate. [Link]
-
N-Methylaniline. (n.d.). Wikipedia. [Link]
-
Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). Royal Society of Chemistry. [Link]
-
p-Bromoaniline Synthesis: A Lab Protocol. (n.d.). Studylib. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-N-methylaniline Hydrochloride
Introduction: Beyond the Reaction—A Commitment to Safety
As researchers dedicated to innovation, our responsibility extends beyond the successful synthesis of novel compounds. The safe and compliant management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-N-methylaniline hydrochloride. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulatory standards.
The core principle of this protocol is waste stream integrity . 2-Bromo-N-methylaniline hydrochloride is a halogenated aromatic amine, a classification that carries specific regulatory and safety implications. Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to severe regulatory penalties, create hazardous chemical reactions in the waste consolidation process, and pose significant environmental risks.[1] This guide provides the technical and causal reasoning behind each step to foster a culture of informed safety.
Hazard Profile and Chemical Characteristics
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. 2-Bromo-N-methylaniline hydrochloride is classified as an acute oral toxin and a skin and eye irritant.[2]
| Property | Value | Source |
| Chemical Name | 2-Bromo-N-methylaniline hydrochloride | N/A |
| CAS Number | 957120-69-3 | [2] |
| Molecular Formula | C₇H₉BrClN | [2] |
| Molecular Weight | 222.5 g/mol | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [2] |
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most important factor in determining its disposal pathway, as it is subject to specific land disposal restrictions under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3]
Mandatory Personal Protective Equipment (PPE)
Direct contact and inhalation must be prevented at all stages of handling, from experimental use to final waste containerization. The rationale for each piece of PPE is to create a complete barrier against the known hazards.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause serious eye irritation or damage.[4][5] |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a chemical-resistant barrier to prevent skin contact. Anilines can be absorbed through the skin, leading to systemic toxicity. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Prevents direct contact with clothing and skin.[6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood | Prevents inhalation of dust or vapors, which are harmful and may cause respiratory irritation.[5][7] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures compliance with EPA regulations for hazardous waste management in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[1]
Step 1: Waste Characterization
Immediately upon generation, the waste must be characterized as Hazardous Waste . Based on its GHS classification, it meets the criteria for toxicity.[2] Furthermore, as a brominated compound, it is regulated as a halogenated organic waste.
Step 2: Segregation at the Point of Generation
This is the most critical step. Causal explanation: Halogenated waste streams are typically incinerated at higher temperatures than non-halogenated streams to ensure the complete destruction of the organohalogens and prevent the formation of toxic dioxins or furans.[8] Mixing these waste streams leads to costly and complex disposal processes for the entire container.
-
DO: Designate a specific waste container solely for "Halogenated Organic Waste."
-
DO NOT: Mix with non-halogenated solvents (e.g., acetone, ethanol, hexane), acids, bases, or solid chemical waste.
Step 3: Proper Containerization
The integrity of the container prevents leaks and environmental contamination.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended.[9]
-
Keep the Container Closed: The container must be securely closed at all times, except when actively adding waste. This is a primary EPA regulation to prevent the release of vapors.[10]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[9]
Step 4: Accurate and Compliant Labeling
A properly labeled container communicates hazards and ensures compliant disposal. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
-
Attach the Label: Affix the hazardous waste tag to the container before adding the first drop of waste.
-
Complete All Fields:
-
Write the words "Hazardous Waste ".
-
List the full chemical name: "2-Bromo-N-methylaniline hydrochloride ". Do not use abbreviations or chemical formulas.
-
Indicate the hazards: Check boxes for "Toxic " and "Irritant ".
-
Identify the Generator : List the name of the principal investigator and the specific laboratory location.
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste storage area in your lab must meet specific criteria.
-
Location: The waste container must be stored at or near the point of generation and under the control of the lab personnel who generate it.[9]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[9]
-
Quantity Limits: A laboratory SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes, the limit is 1 quart.[1]
-
Time Limits: Once a container is full, or within twelve months of the accumulation start date (whichever comes first), it must be moved to a central accumulation area.[11]
Step 6: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Contact EHS: Once the waste container is full or ready for removal, contact your institution's EHS department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed professional waste disposal service, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]
Disposal Process Visualization
The following diagram illustrates the decision-making process and workflow for the compliant disposal of 2-Bromo-N-methylaniline hydrochloride.
Caption: Disposal workflow from generation to final pickup.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.0.
-
Contain the Spill: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.[4]
-
Clean Up: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials (absorbent, gloves, wipes) into a designated container.[7]
-
Label as Waste: The container with the spill cleanup debris must be sealed, labeled as hazardous waste containing 2-Bromo-N-methylaniline hydrochloride, and disposed of through EHS.[10]
-
Decontaminate: Clean the spill area with soap and water.
Conclusion
The responsible management of chemical waste is a hallmark of scientific excellence. By adhering to this protocol for the disposal of 2-Bromo-N-methylaniline hydrochloride, researchers demonstrate a commitment to safety, environmental stewardship, and regulatory compliance. Understanding the causality behind these procedures—from the chemical's inherent hazards to the specific regulatory requirements for halogenated compounds—empowers laboratory professionals to make informed decisions that protect themselves, their colleagues, and the wider community.
References
- SDFineChem. (n.d.).N-METHYLANILINE GHS Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.).2-Bromo Aniline MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025, September 19).SAFETY DATA SHEET: 4-Bromo-2-methylaniline hydrochloride.
- Combi-Blocks, Inc. (2023, January 2).AN-6261 - Safety Data Sheet: 5-Bromo-2-fluoro-3-methylaniline hydrochloride.
- Thermo Fisher Scientific. (2025, September 18).SAFETY DATA SHEET: 4-Bromo-2-methylaniline.
- Sigma-Aldrich. (2024, March 8).SAFETY DATA SHEET: N-Methylaniline.
- BLD Pharm. (n.d.).2-Bromo-N-methylaniline.
- U.S. Environmental Protection Agency. (2025, November 25).Regulations for Hazardous Waste Generated at Academic Laboratories.
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- American Chemical Society. (n.d.).Regulation of Laboratory Waste.
- U.S. Government Publishing Office. (n.d.).40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- National Center for Biotechnology Information. (n.d.).2-Bromo-N-methylaniline. PubChem.
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- Sigma-Aldrich. (n.d.).2-Bromo-N-methylaniline 95%.
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- UGA Environmental Safety Division. (n.d.).EPA Hazardous Waste Codes.
- Alfa Chemical. (n.d.).Good Price CAS:6832-87-7 | 2-Bromo-N-methylaniline for Sale.
- Sigma-Aldrich. (n.d.).2-Bromo-N-methylaniline 95% 6832-87-7.
- Strem. (n.d.).2-Bromo-4-methylaniline hydrochloride, min. 99%.
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-N-methylaniline Hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 2-Bromo-N-methylaniline hydrochloride, a compound that, like many substituted anilines, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles.
Understanding the Hazard Profile
The primary hazards associated with similar aniline compounds include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[2][4][5]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 2-Bromo-N-methylaniline hydrochloride.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term use.[6] For extended handling or in case of immersion, consider more robust options like Viton™ or Silver Shield®/4H® gloves.[7] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[8] |
| Eye Protection | Safety glasses with side shields or Goggles | Essential for protecting the eyes from splashes or airborne particles. For procedures with a higher risk of splashing, chemical splash goggles are required.[8][9] A face shield may be necessary in addition to goggles for maximum protection.[8] |
| Body Protection | Laboratory coat | A standard lab coat should be worn and fully buttoned to protect against incidental contact.[6] For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[10] |
| Respiratory Protection | NIOSH-approved respirator | To be used when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[7][8] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing risk. The following workflow provides a systematic approach to handling 2-Bromo-N-methylaniline hydrochloride.
Caption: Workflow for the safe handling of 2-Bromo-N-methylaniline hydrochloride.
Experimental Protocol: Detailed Steps
-
Preparation:
-
1.1 Review Safety Information: Before beginning any work, thoroughly review the safety data sheets (SDS) of structurally similar compounds, such as aniline and other bromo-substituted anilines.[1][6][8]
-
1.2 Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure a proper fit for all items.
-
1.3 Chemical Fume Hood: All handling of 2-Bromo-N-methylaniline hydrochloride solid and its solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][6]
-
-
Handling:
-
2.1 Weighing: Carefully weigh the required amount of the solid compound within the chemical fume hood. Avoid creating dust.[1][8]
-
2.2 Solution Preparation: Prepare solutions by slowly adding the solid to the solvent to prevent splashing.
-
2.3 Conducting the Experiment: Keep all containers with the compound tightly sealed when not in use.[1][11] Avoid contact with skin and eyes.[8][11]
-
-
Cleanup and Disposal:
-
3.1 Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
3.2 Waste Segregation: All waste materials, including contaminated gloves, weigh boats, and excess reagents, must be collected in a designated, properly labeled hazardous waste container.[4]
-
3.3 Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last using the proper technique.[8] Wash hands thoroughly with soap and water after removing all PPE.[6][8]
-
3.4 Waste Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[1] Do not discharge into drains or the environment.[1][8]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle 2-Bromo-N-methylaniline hydrochloride while ensuring a safe and productive research environment.
References
-
2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
SAFETY DATA SHEET - 4-Bromo-2-methylaniline hydrochloride. Thermo Fisher Scientific.
-
Safety Data Sheet - N-Methyl 4-bromo-2-methylaniline. CymitQuimica.
-
Aniline Standard Operating Procedure. University of Washington.
-
SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.
-
Hazardous Substance Fact Sheet - Methylaniline. New Jersey Department of Health and Senior Services.
-
N-METHYLANILINE - CAMEO Chemicals. NOAA.
-
SAFETY DATA SHEET - 2-Bromo-4-methylaniline. Fisher Scientific.
-
N-METHYLANILINE Safety Data Sheet. S D Fine-Chem Limited.
-
SAFETY DATA SHEET - 2-Bromo-4-methylaniline. Fisher Scientific.
-
Safety Data Sheet - 2-Bromo-N-methylaniline. ChemScene.
-
SAFETY DATA SHEET - 4-Bromo-2-methylaniline. Thermo Fisher Scientific.
-
Safety Data Sheet - 5-Bromo-2-fluoro-3-methylaniline hydrochloride. Combi-Blocks.
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
-
Aniline - Incident management. GOV.UK.
-
What are the health and safety guidelines for Aniline in workplaces?. Knowledge Sentry.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
